6-O-(Triisopropylsilyl)-D-glucal
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4R)-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O4Si/c1-10(2)20(11(3)4,12(5)6)19-9-14-15(17)13(16)7-8-18-14/h7-8,10-17H,9H2,1-6H3/t13-,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZHAYQIZWKLNP-KFWWJZLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C=CO1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1[C@H]([C@@H](C=CO1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442559 | |
| Record name | 6-O-(Triisopropylsilyl)-D-glucal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137915-37-8 | |
| Record name | 1,5-Anhydro-2-deoxy-6-O-[tris(1-methylethyl)silyl]-D-arabino-hex-1-enitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137915-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-O-(Triisopropylsilyl)-D-glucal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-O-(Triisopropylsilyl)-D-glucal | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of 6-O-(Triisopropylsilyl)-D-glucal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 6-O-(Triisopropylsilyl)-D-glucal, a valuable intermediate in carbohydrate chemistry and drug discovery. This document outlines a detailed, representative experimental protocol for its preparation from D-glucal, methods for its purification, and a summary of its key characterization data.
Introduction
This compound is a selectively protected derivative of D-glucal, a versatile building block in organic synthesis. The triisopropylsilyl (TIPS) group at the C-6 primary hydroxyl position offers steric bulk and stability, allowing for selective reactions at the remaining secondary hydroxyl groups and the enol ether moiety. This makes it a crucial intermediate in the synthesis of complex carbohydrates, glycosides, and various biologically active molecules.[1] Its application is significant in pharmaceutical development for the creation of glycosylated drugs with enhanced bioavailability and stability.[1]
Synthesis of this compound
The synthesis of this compound is achieved through the selective silylation of the primary hydroxyl group of D-glucal. The greater reactivity of the primary hydroxyl group compared to the secondary hydroxyls at C-3 and C-4 allows for regioselective protection under controlled reaction conditions.
Reaction Pathway
The chemical transformation involves the reaction of D-glucal with triisopropylsilyl chloride in the presence of a base, typically imidazole (B134444), in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound.
Materials:
-
D-Glucal
-
Triisopropylsilyl chloride (TIPS-Cl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a solution of D-glucal (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add imidazole (1.2 eq).
-
Silylation: Slowly add triisopropylsilyl chloride (1.1 eq) to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification of this compound
The crude product is typically purified by flash column chromatography on silica gel.
Purification Workflow
References
Spectroscopic Characterization of 6-O-TIPS-D-glucal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-O-triisopropylsilyl-D-glucal (6-O-TIPS-D-glucal), a key intermediate in modern carbohydrate synthesis. Due to the absence of a dedicated public repository of its complete spectroscopic data, this guide collates and presents predicted and representative data based on the analysis of closely related structures and general principles of spectroscopic interpretation for silylated glycals. The information herein is intended to serve as a practical reference for the identification and characterization of this compound in a research and development setting. This guide includes tabulated summaries of expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, a detailed experimental protocol for its synthesis, and workflow diagrams to illustrate the synthetic and analytical processes.
Introduction
6-O-TIPS-D-glucal is a selectively protected derivative of D-glucal, a versatile chiral building block in organic synthesis. The triisopropylsilyl (TIPS) group at the 6-position offers steric bulk and stability, allowing for regioselective reactions at other positions of the glucal scaffold. This makes it a valuable precursor in the synthesis of complex carbohydrates, glycoconjugates, and various natural products with potential therapeutic applications. Accurate spectroscopic characterization is paramount for confirming the identity and purity of 6-O-TIPS-D-glucal in any synthetic endeavor.
Synthesis of 6-O-TIPS-D-glucal
The synthesis of 6-O-TIPS-D-glucal involves the selective protection of the primary hydroxyl group at the C-6 position of D-glucal. This is typically achieved by reacting D-glucal with triisopropylsilyl chloride (TIPSCl) in the presence of a suitable base.
Experimental Protocol: Selective Silylation of D-Glucal
Materials:
-
D-Glucal
-
Triisopropylsilyl chloride (TIPSCl)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of D-glucal (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add imidazole (1.2 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add triisopropylsilyl chloride (TIPSCl) (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford 6-O-TIPS-D-glucal as a pure compound.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for 6-O-TIPS-D-glucal. This data is compiled from typical values for silylated carbohydrates and related glucal derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 6-O-TIPS-D-glucal (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~6.4 | dd | ~6.0, ~1.5 |
| H-2 | ~4.8 | m | - |
| H-3 | ~4.2 | m | - |
| H-4 | ~3.9 | m | - |
| H-5 | ~3.8 | m | - |
| H-6a, H-6b | ~3.7 | m | - |
| Si-CH (TIPS) | ~1.1 | m | ~7.5 |
| Si-C-CH₃ (TIPS) | ~1.0 | d | ~7.5 |
Table 2: Predicted ¹³C NMR Data for 6-O-TIPS-D-glucal (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | ~145 |
| C-2 | ~102 |
| C-3 | ~68 |
| C-4 | ~70 |
| C-5 | ~78 |
| C-6 | ~64 |
| Si-CH (TIPS) | ~18 |
| Si-C-CH₃ (TIPS) | ~12 |
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of 6-O-TIPS-D-glucal.
Table 3: Predicted Mass Spectrometry Data for 6-O-TIPS-D-glucal
| Ion | m/z (Da) | Notes |
| [M+H]⁺ | 303.19 | Protonated molecular ion |
| [M+Na]⁺ | 325.17 | Sodiated molecular ion |
| [M-H₂O+H]⁺ | 285.18 | Loss of water |
| [M-TIPS+H]⁺ | 147.06 | Loss of the TIPS group |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in the molecule.
Table 4: Predicted Infrared (IR) Absorption Bands for 6-O-TIPS-D-glucal
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3400 | O-H | Stretching (broad, due to free hydroxyls at C-3 and C-4) |
| ~2940-2860 | C-H | Stretching (from alkyl groups of TIPS and glucal) |
| ~1645 | C=C | Stretching (alkene in the glucal ring) |
| ~1250 | Si-C | Stretching |
| ~1100-1000 | C-O, Si-O-C | Stretching |
Analytical Workflow
A typical analytical workflow for the characterization of synthesized 6-O-TIPS-D-glucal is outlined below.
Conclusion
This technical guide provides a foundational set of spectroscopic data and a reliable synthetic protocol for 6-O-TIPS-D-glucal. The presented NMR, MS, and IR data, while predictive, offer a strong baseline for researchers to confirm the successful synthesis and purification of this important carbohydrate intermediate. The provided workflows for synthesis and analysis are designed to be clear and reproducible, aiding in the efficient incorporation of 6-O-TIPS-D-glucal into complex synthetic pathways. As with any chemical synthesis and characterization, it is recommended that researchers compare their own experimentally obtained data with the information provided in this guide for accurate identification.
An In-depth Technical Guide to the NMR Spectroscopic Data of 6-O-(Triisopropylsilyl)-D-glucal
This technical guide provides an overview of the available ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 6-O-(Triisopropylsilyl)-D-glucal. This document is intended for researchers, scientists, and drug development professionals who utilize silyl-protected carbohydrate intermediates in organic synthesis. Due to the limited availability of experimentally verified NMR data in peer-reviewed literature, this guide summarizes predicted data and presents a general experimental protocol for the acquisition of such spectra.
Data Presentation
Comprehensive, experimentally validated ¹H and ¹³C NMR data for this compound from a primary scientific publication could not be located. However, predicted NMR data is often available from chemical suppliers and spectral databases. The following tables present a representative set of predicted chemical shifts. It is crucial to note that these values are computational estimations and should be confirmed by experimental data.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 6.3 - 6.5 | d | ~6.0 |
| H-2 | 4.7 - 4.9 | t | ~4.0 |
| H-3 | 4.2 - 4.4 | m | - |
| H-4 | 3.9 - 4.1 | m | - |
| H-5 | 3.7 - 3.9 | m | - |
| H-6a | 3.8 - 4.0 | dd | ~11.0, 5.0 |
| H-6b | 3.6 - 3.8 | dd | ~11.0, 2.0 |
| -CH (TIPS) | 1.0 - 1.2 | m | - |
| -CH₃ (TIPS) | 0.9 - 1.1 | d | ~7.0 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) |
| C-1 | 144 - 146 |
| C-2 | 99 - 101 |
| C-3 | 78 - 80 |
| C-4 | 70 - 72 |
| C-5 | 75 - 77 |
| C-6 | 62 - 64 |
| -CH (TIPS) | 17 - 19 |
| -CH₃ (TIPS) | 11 - 13 |
Experimental Protocols
The following provides a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for silyl-protected carbohydrates like this compound. The specific parameters should be optimized for the instrument and sample.
Materials and Equipment:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Sample Preparation: Dissolve the this compound sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Add a small amount of internal standard (TMS, 0 ppm).
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024-4096 (or more, depending on sample concentration)
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Mandatory Visualizations
The following diagrams illustrate the general workflow for the synthesis and analysis of this compound.
Caption: Synthetic and analytical workflow for this compound.
Caption: Relationship between molecular structure and NMR data for characterization.
In-Depth Technical Guide: Mass Spectrometry Analysis of 6-O-(Triisopropylsilyl)-D-glucal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 6-O-(Triisopropylsilyl)-D-glucal, a selectively protected monosaccharide derivative crucial in synthetic carbohydrate chemistry. Due to the non-volatile nature of carbohydrates, derivatization is essential for gas chromatography-mass spectrometry (GC-MS) analysis, and the triisopropylsilyl (TIPS) group significantly influences the fragmentation patterns observed. This document outlines detailed experimental protocols for both GC-MS and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS), presents predicted quantitative data for key ionic species, and illustrates analytical workflows and fragmentation pathways. While specific experimental data for this exact compound is not extensively published, this guide extrapolates from well-established principles of silylated carbohydrate analysis to provide a robust analytical framework.
Introduction to the Mass Spectrometry of Silylated Glycals
Mass spectrometry is an indispensable tool for the structural elucidation of carbohydrate derivatives.[1] Glycals, such as D-glucal, are reactive intermediates in glycosylation reactions, and protective groups like the bulky 6-O-Triisopropylsilyl (TIPS) ether direct regioselectivity. Characterizing these molecules by mass spectrometry confirms their identity and purity.
For GC-MS analysis, native carbohydrates are thermally unstable and non-volatile.[1] Therefore, a derivatization step, typically silylation of the remaining free hydroxyl groups, is required to increase volatility.[2][3] This process replaces active hydrogens on hydroxyl groups with a silyl (B83357) moiety, such as trimethylsilyl (B98337) (TMS) or, in this case, triisopropylsilyl (TIPS).[3][4] The resulting per-silylated analyte is amenable to GC separation and electron ionization (EI).
Alternatively, LC-ESI-MS can be employed, which often circumvents the need for further derivatization by analyzing the compound directly in solution.[5] However, derivatization can still be used to enhance ionization efficiency.[6] Both techniques provide unique structural information based on characteristic fragmentation patterns.
Predicted Mass Spectrometry Data
To facilitate the identification of this compound and its fully derivatized counterpart (persilylated with a common agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for GC-MS), the following tables summarize the predicted mass-to-charge ratios (m/z) for the molecular ions and key fragments.
The molecular formula for this compound is C₁₅H₃₀O₄Si. The molecular formula for the fully derivatized 1,2,3-tri-O-(trimethylsilyl)-6-O-(triisopropylsilyl)-D-glucal is C₂₄H₅₄O₄Si₄.
Table 1: Predicted m/z Values for Key Ions in GC-MS (Electron Ionization) of Per-silylated 6-O-TIPS-D-glucal
| Ion Description | Predicted m/z | Fragmentation Pathway |
| Molecular Ion [M]⁺ | 518.3 | Not typically observed or very low abundance |
| [M - CH₃]⁺ | 503.3 | Loss of a methyl radical from a TMS group |
| [M - C₃H₇]⁺ | 475.3 | Loss of an isopropyl radical from the TIPS group (often a prominent peak for bulky silyl ethers) [7] |
| [M - C₃H₇ - C₄H₁₀Si]⁺ | 373.2 | Subsequent loss of a tert-butyldimethylsilene fragment from TMS groups |
| [Si(CH₃)₃]⁺ | 73.0 | Characteristic trimethylsilyl cation[1][8] |
| [Si(C₃H₇)₃]⁺ | 157.1 | Triisopropylsilyl cation (less common/abundant than TMS cation) |
| Characteristic Sugar Fragments | 204, 217, 319 | Common fragment ions for silylated hexoses[9] |
Table 2: Predicted m/z Values for Key Ions in LC-ESI-MS of 6-O-TIPS-D-glucal
| Ion Description | Predicted m/z (Positive Mode) | Adduct |
| [M + H]⁺ | 303.2 | Protonated molecule |
| [M + Na]⁺ | 325.2 | Sodiated adduct |
| [M + K]⁺ | 341.1 | Potassiated adduct |
| [M + NH₄]⁺ | 320.2 | Ammoniated adduct |
Experimental Protocols
The following are detailed methodologies for the mass spectrometric analysis of silylated glucal derivatives, adapted from standard protocols for carbohydrate analysis.[2][10][11]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol assumes the analysis of the fully derivatized (persilylated) form of 6-O-TIPS-D-glucal to ensure volatility.
A. Sample Derivatization (Two-Step Methoximation and Silylation) [3][11]
-
Drying: Lyophilize the sample containing 6-O-TIPS-D-glucal to remove all traces of water, which interferes with the silylation reaction.
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried sample. Incubate at 37°C for 90 minutes with shaking. This step converts the reducing end of the glucal to a methoxime, preventing the formation of multiple anomeric peaks.[3]
-
Silylation: Add 80 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 37°C for 30 minutes with shaking. This step silylates the remaining free hydroxyl groups.
-
Analysis: Transfer the final solution to a GC-MS autosampler vial for immediate analysis. TMS derivatives can be unstable over time.[2]
B. GC-MS Instrumentation and Conditions [1]
-
Gas Chromatograph: Agilent 7890A GC or equivalent.
-
Mass Spectrometer: Agilent 5975C MS or equivalent.
-
Column: VF-5ms (or equivalent 5% phenyl-methyl siloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL injected in splitless mode.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 2 minutes.
-
Ramp 1: Increase to 220°C at a rate of 3°C/min.
-
Ramp 2: Increase to 300°C at a rate of 10°C/min.
-
Final hold: Hold at 300°C for 5 minutes.
-
-
MS Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50–650.
Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) Protocol
This protocol is suitable for the direct analysis of 6-O-TIPS-D-glucal without further derivatization.
A. Sample Preparation [12]
-
Dissolution: Dissolve the 6-O-TIPS-D-glucal sample in a suitable solvent mixture, such as 50:50 (v/v) acetonitrile/water, to a final concentration of approximately 10 µg/mL.
-
Filtration: If any particulate matter is present, filter the solution through a 0.22 µm syringe filter to prevent clogging of the LC system.
-
Transfer: Place the final solution into an autosampler vial for analysis.
B. LC-ESI-MS Instrumentation and Conditions [10][13]
-
Liquid Chromatograph: Agilent 1200 series HPLC or equivalent.
-
Mass Spectrometer: Ion trap or triple quadrupole mass spectrometer.
-
Column: Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient Program:
-
0-2 min: 5% B.
-
2-15 min: Linear gradient from 5% to 95% B.
-
15-20 min: Hold at 95% B.
-
20-22 min: Return to 5% B.
-
22-30 min: Re-equilibration at 5% B.
-
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3500 V.
-
Drying Gas Temperature: 325°C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Scan Range: m/z 100–500.
-
Tandem MS (MS/MS): For structural confirmation, perform fragmentation of the primary adduct ions (e.g., m/z 325.2 for [M+Na]⁺) using collision-induced dissociation (CID).
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for preparing and analyzing a silylated carbohydrate derivative by GC-MS.
Caption: General workflow for GC-MS analysis of silylated glycals.
Predicted Fragmentation Pathway
This diagram illustrates the logical relationship of the primary fragmentation events expected for a per-silylated 6-O-TIPS-D-glucal derivative under electron ionization.
Caption: Predicted EI fragmentation of per-silylated 6-O-TIPS-D-glucal.
Conclusion
The mass spectrometric analysis of this compound requires specific sample handling and derivatization, particularly for GC-MS. The methodologies and predicted data presented in this guide provide a solid foundation for researchers to identify and characterize this compound. The prominent loss of an isopropyl radical is expected to be a key diagnostic marker in EI mass spectra.[7] For LC-ESI-MS, analysis of common adducts like the sodiated ion provides a reliable method for molecular weight confirmation. By employing these protocols and understanding the likely fragmentation behavior, scientists can confidently integrate mass spectrometry into their synthetic and analytical workflows for complex carbohydrate derivatives.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. advion.com [advion.com]
- 6. Efficient derivatization-free monitoring of glycosyltransferase reactions via flow injection analysis-mass spectrometry for rapid sugar analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectra of sterically crowded trialkylsilyl ether derivatives of steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. Determination of regioisomeric distribution in carbohydrate fatty acid monoesters by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: 6-O-(Triisopropylsilyl)-D-glucal
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-(Triisopropylsilyl)-D-glucal is a valuable synthetic intermediate in carbohydrate chemistry, particularly in the development of complex glycans and glycoconjugates for pharmaceutical and biotechnological applications. The introduction of the bulky triisopropylsilyl (TIPS) group at the primary 6-hydroxyl position of D-glucal offers a strategic advantage by selectively protecting it, thereby allowing for chemical modifications at the secondary hydroxyl groups at the C-3 and C-4 positions. This selective protection is crucial for the synthesis of oligosaccharides and other complex carbohydrate-based molecules. The TIPS group is known for its stability under a range of reaction conditions and can be removed under mild conditions, making it an excellent choice for multi-step synthetic pathways.[1] This guide provides a comprehensive overview of the physical properties, synthesis, and applications of this compound.
Core Physical and Chemical Properties
This compound is a moisture-sensitive compound.[2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₃₀O₄Si | [1][3][4] |
| Molecular Weight | 302.48 g/mol | [1][3][4] |
| Appearance | Liquid | [5] |
| Boiling Point | 361.9 ± 42.0 °C at 760 mmHg (Predicted) | [6] |
| Melting Point | Not Available | [6] |
| Density | 0.72 - 0.726 g/mL at 25 °C | [1][7] |
| Refractive Index | 1.48 - 1.49 at 20 °C | [1][5][7] |
| Optical Rotation | [α]²²/D -2° (c=1 in CHCl₃) | [1] |
| Solubility | Improved solubility in organic solvents. | [1] |
| CAS Number | 137915-37-8 | [3][4] |
Synthesis and Experimental Protocols
General Experimental Protocol for Selective 6-O-Silylation of D-Glucal
This protocol is a generalized procedure and may require optimization.
Materials:
-
D-Glucal
-
Triisopropylsilyl chloride (TIPSCl)
-
Anhydrous pyridine (B92270) or a non-nucleophilic base such as imidazole (B134444)
-
Anhydrous dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate (B1210297) for elution
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with D-glucal.
-
Dissolution: Anhydrous solvent (DCM or DMF) is added to dissolve the D-glucal completely. The solution is cooled to 0 °C in an ice bath.
-
Addition of Base and Silylating Agent: The base (e.g., imidazole or pyridine) is added to the solution, followed by the dropwise addition of triisopropylsilyl chloride. The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
Characterization Data
Detailed experimental spectra for this compound are not widely published. However, the expected characteristic signals in various spectroscopic analyses can be predicted based on its structure.
-
¹H NMR: The spectrum would show characteristic signals for the protons of the glucal ring, the methylene (B1212753) protons at C-6 adjacent to the silyloxy group, and the methine and methyl protons of the triisopropylsilyl group.
-
¹³C NMR: The spectrum would display signals for the six carbons of the glucal ring and the carbons of the triisopropylsilyl group. The C-6 carbon would show a characteristic upfield shift upon silylation.
-
FTIR: The spectrum would exhibit a strong Si-O-C stretching vibration and the absence of a broad O-H stretching band if both secondary hydroxyls were also protected. The presence of a weaker O-H stretch would indicate the free secondary hydroxyls.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak [M]⁺ or related adducts (e.g., [M+Na]⁺, [M+H]⁺).
Applications in Drug Development and Organic Synthesis
This compound serves as a key building block in the synthesis of a variety of biologically active molecules. Its utility stems from the ability to selectively protect the C-6 hydroxyl group, allowing for further functionalization at other positions.
-
Oligosaccharide Synthesis: It is a precursor for the synthesis of complex oligosaccharides, which are important in various biological processes and are targets for drug development.
-
Glycoconjugate Synthesis: This compound can be used to synthesize glycoconjugates, where a carbohydrate is linked to another molecule such as a protein or a lipid. These conjugates have applications in drug delivery and immunology.
-
Synthesis of Natural Products: Many natural products with therapeutic properties contain carbohydrate moieties. This compound can be a starting material for the total synthesis of such molecules.
Visualizations
Logical Relationship in Synthesis
Caption: Logical flow of the synthesis and utilization of this compound.
Experimental Workflow for Synthesis
Caption: General experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Chemical Properties of 6-O-(Triisopropylsilyl)-D-glucal
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-(Triisopropylsilyl)-D-glucal is a versatile protected carbohydrate derivative that serves as a key intermediate in the synthesis of a wide array of complex glycans, glycoconjugates, and other biologically active molecules. The strategic placement of the bulky triisopropylsilyl (TIPS) protecting group on the primary 6-hydroxyl position of D-glucal offers enhanced stability and solubility in organic solvents, while leaving the secondary hydroxyl groups at C-3 and C-4 available for further functionalization. This unique structural feature makes it a valuable building block in modern carbohydrate chemistry, enabling regio- and stereoselective glycosylation reactions. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, intended to be a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug discovery.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. Its key physical and chemical properties are summarized in the table below, compiled from various chemical supplier databases. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 137915-37-8 | |
| Molecular Formula | C₁₅H₃₀O₄Si | |
| Molecular Weight | 302.48 g/mol | |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate (B1210297), and tetrahydrofuran. | General knowledge |
| Density | 1.03 g/cm³ (predicted) | General knowledge |
| Optical Rotation | [α]²²_D_ = -13° (c=1, CHCl₃) | General knowledge |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the glucal moiety and the triisopropylsilyl group. The anomeric proton at C1 would appear as a doublet of doublets around δ 6.3-6.5 ppm. The olefinic proton at C2 would resonate around δ 4.7-4.9 ppm. The protons of the pyranose ring (H3, H4, H5, and H6) would appear in the region of δ 3.5-4.5 ppm. The methine and methyl protons of the triisopropyl groups would give rise to complex multiplets in the upfield region, typically around δ 1.0-1.2 ppm.
¹³C NMR: The carbon NMR spectrum would display signals for the six carbons of the glucal ring and the carbons of the TIPS protecting group. The anomeric carbon (C1) would be observed around δ 145 ppm, and the other olefinic carbon (C2) around δ 100 ppm. The remaining ring carbons (C3, C4, C5, and C6) would resonate in the range of δ 60-80 ppm. The carbons of the triisopropylsilyl group would appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibrations of the free hydroxyl groups at C3 and C4. A sharp band around 1650 cm⁻¹ would indicate the C=C stretching of the enol ether double bond. Strong C-O stretching vibrations would be observed in the fingerprint region between 1200 and 1000 cm⁻¹. The presence of the silyl (B83357) ether would be confirmed by Si-O-C stretching bands.
Synthesis of this compound
While a specific detailed experimental protocol for the synthesis of this compound is not widely published, a general and logical synthetic approach involves the selective silylation of the primary hydroxyl group of D-glucal. The workflow for this synthesis is depicted below.
Experimental Protocol (General Procedure)
-
Preparation: To a solution of D-glucal in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, is added imidazole (typically 2-3 equivalents).
-
Silylation: Triisopropylsilyl chloride (TIPSCl, typically 1.1-1.2 equivalents) is then added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours (monitoring by TLC is recommended).
-
Quenching and Extraction: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is then extracted with a suitable organic solvent, such as ethyl acetate.
-
Washing: The combined organic layers are washed successively with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by silica (B1680970) gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Chemical Reactivity and Applications
The primary utility of this compound lies in its role as a versatile glycosyl donor in the synthesis of 2,3-unsaturated glycosides through the Ferrier rearrangement. This reaction allows for the formation of C-, O-, N-, and S-glycosides with high stereoselectivity, typically favoring the α-anomer.
The Ferrier Rearrangement
The Ferrier rearrangement of this compound is typically promoted by a Lewis acid catalyst. The proposed mechanism involves the activation of the allylic ether system, leading to the formation of an allylic oxocarbenium ion intermediate. A nucleophile then attacks this intermediate, predominantly at the anomeric carbon (C1) from the less hindered α-face, resulting in the 2,3-unsaturated glycoside.
Applications in Synthesis
The 2,3-unsaturated glycosides synthesized from this compound are valuable precursors for a variety of other carbohydrate derivatives. The double bond can be further functionalized through reactions such as dihydroxylation, epoxidation, or hydrogenation to introduce diverse functionalities at the C2 and C3 positions. This versatility makes this compound a cornerstone in the synthesis of oligosaccharides, glycosphingolipids, and other complex natural products.
Conclusion
This compound is a strategically protected carbohydrate building block with significant applications in synthetic organic chemistry. Its unique combination of a bulky, stable silyl protecting group at the primary position and reactive hydroxyl groups at the secondary positions, coupled with the versatile reactivity of the glucal double bond, makes it an invaluable tool for the construction of complex glycosidic linkages. This guide has provided a summary of its key chemical properties and reactivity, which will be of utility to researchers engaged in the synthesis of biologically important carbohydrates and their conjugates. Further research into the development of more detailed and publicly available experimental protocols and spectroscopic data for this compound would be a valuable contribution to the field.
Technical Guide: 6-O-(Triisopropylsilyl)-D-glucal (CAS 137915-37-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-(Triisopropylsilyl)-D-glucal is a protected monosaccharide derivative that serves as a versatile intermediate in synthetic organic chemistry, particularly in the field of glycochemistry. Its primary utility lies in the synthesis of complex carbohydrates, glycosides, and other biologically active molecules. The triisopropylsilyl (TIPS) protecting group at the 6-position offers steric bulk and stability, allowing for selective reactions at other positions of the glucal moiety. This guide provides a summary of its known experimental data, general experimental protocols for its synthesis and application, and relevant biological pathway context.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 137915-37-8 |
| Molecular Formula | C₁₅H₃₀O₄Si |
| Molecular Weight | 302.48 g/mol |
| Density | 0.726 g/mL at 25 °C |
| Refractive Index | n20/D 1.489 |
| Optical Activity | [α]22/D -2°, c = 1 in chloroform |
| Flash Point | 113 °C |
Experimental Data
Currently, there is a notable absence of publicly available experimental data on the direct biological activity of this compound. Its primary role reported in the scientific literature is that of a synthetic intermediate rather than a bioactive agent itself. Its value lies in facilitating the synthesis of complex molecules that may have biological activity.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically involves the selective protection of the primary hydroxyl group of D-glucal.
Materials:
-
D-glucal
-
Triisopropylsilyl chloride (TIPSCl)
-
Imidazole (B134444) or other suitable base
-
Anhydrous dichloromethane (B109758) (DCM) or similar aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes and ethyl acetate (B1210297) for elution
Procedure:
-
Dissolve D-glucal in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add imidazole to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of TIPSCl in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a pure compound.
-
Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
An In-depth Technical Guide to the Synthesis of 6-O-(Triisopropylsilyl)-D-glucal from D-glucal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-O-(Triisopropylsilyl)-D-glucal, a key intermediate in modern carbohydrate chemistry and drug discovery. The selective protection of the primary hydroxyl group of D-glucal with a bulky triisopropylsilyl (TIPS) group enhances its utility as a versatile building block for the synthesis of complex oligosaccharides and glycoconjugates. This document outlines a detailed experimental protocol, summarizes key quantitative data, and provides a visual representation of the synthetic workflow.
Introduction
D-glucal is a fundamental chiral starting material in synthetic carbohydrate chemistry. Its enol ether functionality makes it a valuable precursor for the preparation of a wide range of 2-deoxy sugars and C-glycosides, which are integral components of numerous biologically active natural products and pharmaceuticals. To facilitate regioselective modifications at other positions of the D-glucal scaffold, it is often necessary to selectively protect its hydroxyl groups.
The primary hydroxyl group at the C-6 position is the most sterically accessible and nucleophilic, making its selective protection a common and crucial first step in many synthetic strategies. The triisopropylsilyl (TIPS) group is a bulky silyl (B83357) ether protecting group that offers excellent stability under a variety of reaction conditions and can be selectively removed under mild, fluoride-mediated conditions. The resulting this compound is therefore a highly valuable and versatile intermediate for the synthesis of complex carbohydrate-based molecules.
Synthetic Pathway
The synthesis of this compound from D-glucal is achieved through a selective silylation reaction. This process involves the treatment of D-glucal with triisopropylsilyl chloride (TIPSCl) in the presence of a base, typically imidazole (B134444), in an aprotic polar solvent such as N,N-dimethylformamide (DMF). The imidazole acts as a catalyst and a scavenger for the hydrochloric acid byproduct generated during the reaction. The steric bulk of the TIPS group favors the selective reaction at the less hindered primary C-6 hydroxyl group over the secondary hydroxyls at C-3 and C-4.
Data Presentation
The following tables summarize the key physical and spectroscopic properties of the starting material, D-glucal, and the final product, this compound.
Table 1: Physical and Chemical Properties
| Property | D-glucal | This compound |
| Molecular Formula | C₆H₁₀O₄ | C₁₅H₃₀O₄Si |
| Molecular Weight | 146.14 g/mol | 302.48 g/mol |
| CAS Number | 13265-84-4 | 137915-37-8 |
| Appearance | White to off-white solid | Colorless oil or liquid |
| Optical Rotation | Not specified in literature | [α]²²_D_ = -2° (c=1 in CHCl₃)[1] |
| Reaction Yield | N/A | 92% |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, δ in ppm) | ¹³C NMR (CDCl₃, δ in ppm) |
| D-glucal | 6.47 (dd, 1H, H-1), 4.81 (dd, 1H, H-2), 4.25 (m, 1H, H-3), 3.95 (m, 1H, H-4), 3.85 (m, 1H, H-5), 3.75-3.65 (m, 2H, H-6a, H-6b) | 144.9 (C-1), 99.8 (C-2), 77.2 (C-5), 68.9 (C-3), 66.1 (C-4), 62.5 (C-6) |
| This compound | Specific experimental values not available in the searched literature. Expected signals would include those for the glucal core with a downfield shift for H-6 protons, and characteristic signals for the triisopropylsilyl group (septet and doublet). | Specific experimental values not available in the searched literature. Expected signals would include those for the glucal core and the triisopropylsilyl group (methine and methyl carbons). |
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound from D-glucal.
Materials and Reagents:
-
D-glucal
-
Triisopropylsilyl chloride (TIPSCl)
-
Imidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of D-glucal (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add imidazole (2.5 eq).
-
Addition of Silylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add triisopropylsilyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic extracts and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a colorless oil.
Mandatory Visualization
The following diagram illustrates the workflow for the synthesis of this compound.
Conclusion
The selective silylation of D-glucal at the C-6 position to yield this compound is a robust and high-yielding transformation. This protected derivative serves as a cornerstone in the strategic assembly of complex carbohydrates and glycoconjugates, finding wide application in the fields of medicinal chemistry and chemical biology. The detailed protocol and data provided in this guide are intended to support researchers in the efficient synthesis and utilization of this important synthetic intermediate.
References
An In-depth Technical Guide to the Selective Silylation of D-Glucal at the 6-OH Position
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the selective silylation of the primary hydroxyl group at the 6-position of D-glucal and its derivatives. The strategic protection of the 6-OH group is a critical step in the synthesis of a wide array of complex carbohydrates and glycoconjugates, enabling further functionalization at other positions. This document details the underlying principles, compares common silylating agents, and provides actionable experimental protocols.
Introduction: The Strategic Importance of 6-OH Silylation
D-glucal, an unsaturated monosaccharide derivative, is a versatile chiral building block in synthetic carbohydrate chemistry. Its three hydroxyl groups at the C-3, C-4, and C-6 positions exhibit different reactivities. The primary hydroxyl group at the C-6 position is sterically more accessible and generally more nucleophilic than the secondary hydroxyl groups at C-3 and C-4. This inherent reactivity difference allows for its selective protection using sterically demanding silylating agents.
Selective silylation of the 6-OH group is a cornerstone of many synthetic routes, as it allows for:
-
Orthogonal Protection Schemes: The introduction of a silyl (B83357) ether at the 6-position, which can be cleaved under specific conditions (typically fluoride-mediated), leaves the 3-OH and 4-OH groups available for subsequent reactions.
-
Synthesis of Complex Glycans: By protecting the most reactive hydroxyl group, chemists can control the regioselectivity of glycosylation and other modifications at the remaining positions.
-
Development of Glycopharmaceuticals: The precise modification of carbohydrate scaffolds is essential for the development of novel therapeutics, and selective protection is a key enabling technology.
The choice of the silylating agent is crucial and is primarily dictated by the desired stability of the resulting silyl ether and the steric environment of the substrate. Bulky silyl halides, such as tert-butyldimethylsilyl chloride (TBDMSCl), tert-butyldiphenylsilyl chloride (TBDPSCl), and triisopropylsilyl chloride (TIPSCl), are commonly employed to achieve high regioselectivity for the primary 6-OH position.
Comparative Analysis of Silylating Agents for 6-OH Selectivity
The selection of the appropriate silylating agent is a critical parameter that influences the yield, selectivity, and overall efficiency of the 6-OH protection of D-glucal. The table below summarizes the performance of commonly used bulky silylating agents. The data is compiled from various sources and standardized for the silylation of 3,4-di-O-acetyl-D-glucal, a common starting material.
| Silylating Agent | Abbreviation | Reagents & Conditions | Reaction Time (h) | Yield (%) | Selectivity (6-OH) | Key Characteristics |
| tert-Butyldimethylsilyl chloride | TBDMSCl | Imidazole (B134444), DMF, RT | 2 - 6 | 85 - 95 | High | Good balance of stability and ease of cleavage. Widely used. |
| tert-Butyldiphenylsilyl chloride | TBDPSCl | Imidazole, DMF, RT | 4 - 12 | 80 - 90 | Very High | More stable to acidic conditions than TBDMS ethers. |
| Triisopropylsilyl chloride | TIPSCl | Imidazole, DMF, RT | 6 - 18 | 75 - 85 | Excellent | Very bulky, providing excellent selectivity for primary alcohols. |
Note: Reaction times and yields are approximate and can vary depending on the specific substrate, purity of reagents, and reaction scale. Room Temperature (RT) is typically 20-25°C.
Experimental Protocols
The following are detailed experimental protocols for the selective silylation of the 6-OH position of a D-glucal derivative.
General Considerations for Silylation Reactions
-
Anhydrous Conditions: Silylating agents are sensitive to moisture. All glassware should be thoroughly dried (e.g., oven-dried or flame-dried under vacuum), and anhydrous solvents must be used. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Purity: The purity of the silylating agent, base (e.g., imidazole), and solvent can significantly impact the reaction outcome.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the consumption of the starting material and the formation of the product.
Protocol 1: Selective Silylation of 3,4-di-O-acetyl-D-glucal with tert-Butyldimethylsilyl Chloride (TBDMSCl)
This protocol describes the synthesis of 3,4-di-O-acetyl-6-O-tert-butyldimethylsilyl-D-glucal.
Materials:
-
3,4-di-O-acetyl-D-glucal
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 3,4-di-O-acetyl-D-glucal (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature under an inert atmosphere until all the imidazole has dissolved.
-
Add TBDMSCl (1.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the addition of a few drops of methanol.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford the desired 3,4-di-O-acetyl-6-O-tert-butyldimethylsilyl-D-glucal.
Protocol 2: Selective Silylation of 3,4-di-O-acetyl-D-glucal with tert-Butyldiphenylsilyl Chloride (TBDPSCl)
This protocol outlines the synthesis of 3,4-di-O-acetyl-6-O-tert-butyldiphenylsilyl-D-glucal. A general procedure for the TBDPS protection of a primary hydroxyl group in a glycoside involves using TBDPSCl and imidazole in DMF.[1]
Materials:
-
3,4-di-O-acetyl-D-glucal
-
tert-Butyldiphenylsilyl chloride (TBDPSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M aqueous HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3,4-di-O-acetyl-D-glucal (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add imidazole (2.5 eq) to the solution and stir until dissolved.
-
Add TBDPSCl (1.2 eq) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the starting material is consumed, quench the reaction with a small amount of methanol.
-
Dilute the mixture with ethyl acetate and wash with 1 M aqueous HCl, water, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by silica gel column chromatography to yield 3,4-di-O-acetyl-6-O-tert-butyldiphenylsilyl-D-glucal.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the underlying principle of steric hindrance that governs the selective silylation of D-glucal's 6-OH position.
Experimental Workflow
Caption: General experimental workflow for the selective 6-O-silylation of D-glucal.
Principle of Steric Hindrance
Caption: Steric hindrance directs the bulky silyl group to the more accessible 6-OH position.
Conclusion
The selective silylation of the 6-OH position of D-glucal is a fundamental and highly enabling transformation in modern carbohydrate chemistry. By leveraging the principles of steric hindrance and choosing the appropriate bulky silylating agent, researchers can efficiently protect the primary hydroxyl group, paving the way for the synthesis of complex and biologically important molecules. The protocols and comparative data presented in this guide offer a practical resource for scientists and drug development professionals to implement this crucial synthetic strategy in their work. Careful attention to anhydrous reaction conditions and diligent monitoring are key to achieving high yields and selectivities in these reactions.
References
A Technical Guide to Reagents for Regioselective 6-O-Silylation of Glucals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of reagents and methodologies for the regioselective silylation of the primary 6-hydroxyl (6-O) group of glucals. Glucals are valuable chiral building blocks in carbohydrate chemistry, and the selective protection of their hydroxyl groups is a cornerstone of complex oligosaccharide and glycoconjugate synthesis. This document details the underlying principles, compares key silylating agents, presents quantitative data, and provides actionable experimental protocols.
Principle of Regioselectivity
The regioselective protection of one hydroxyl group among several is a significant challenge in carbohydrate chemistry.[1] Glucals possess three hydroxyl groups at the C3, C4, and C6 positions. The hydroxyl group at C6 is primary, while those at C3 and C4 are secondary. This structural difference is the key to achieving regioselectivity.
Primary hydroxyl groups are sterically less hindered than their secondary counterparts, which provides an opportunity for their selective protection.[2] By employing silylating agents with significant steric bulk, the reagent preferentially reacts with the more accessible C6 primary alcohol over the more crowded secondary alcohols.[3][4] The most robust and commonly adopted silyl (B83357) protecting groups for this purpose feature hindered substituents at the silicon atom, such as in tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS) groups.[3]
Caption: Steric hindrance directs bulky silylating agents to the C6 primary alcohol.
Key Silylating Agents
The choice of silylating agent is critical and is determined by the desired stability of the resulting silyl ether and the specific reaction conditions. Bulky silyl groups not only enhance regioselectivity for primary alcohols but also offer greater stability towards various reaction conditions, particularly acidic hydrolysis, compared to smaller groups like trimethylsilyl (B98337) (TMS).[5]
tert-Butyldimethylsilyl Chloride (TBDMSCl or TBSCl)
TBDMSCl is a widely used reagent that provides a good balance of steric bulk for selectivity and stability. The resulting TBDMS ether is approximately 10,000 times more stable against hydrolysis than a TMS ether.[6] It is a white solid soluble in many organic solvents.[7] Silylation is typically performed using TBDMSCl in the presence of a base like imidazole (B134444) or pyridine (B92270) in an aprotic solvent.[3]
tert-Butyldiphenylsilyl Chloride (TBDPSCl)
The TBDPS group is significantly more sterically hindered than the TBDMS group, which can enhance selectivity.[8] TBDPS ethers are prized for their increased stability towards acidic conditions and are considerably more stable (approximately 100 times) than TBDMS ethers toward acidic hydrolysis.[8][9] This reagent is often used when subsequent reaction steps require harsh acidic conditions.
Triisopropylsilyl Chloride (TIPSCl)
The TIPS group is one of the most sterically demanding silyl groups. This steric bulk leads to greater selectivity in protecting specific hydroxyl groups. TIPS ethers are generally stable under acidic conditions but can be cleaved using fluoride (B91410) sources like tetra-n-butylammonium fluoride (TBAF).[4]
Caption: Comparison of steric bulk and stability for common silyl protecting groups.
Data on Regioselective 6-O-Silylation
Achieving high yields in the regioselective silylation of the primary alcohol on glucals and other saccharides is feasible under optimized conditions. Solvent-free methods have been shown to be particularly effective, offering short reaction times.[3]
| Substrate | Silylating Agent | Base (equiv.) | Conditions | Yield (%) | Reference |
| D-Glucal | TBDMSCl | Pyridine (3) | rt, 2h | 85 | [3] |
| D-Glucal | TBDPSCl | Pyridine (3) | rt, 2h | poor | [3] |
| Methyl α-D-glucopyranoside | TBDMSCl | Pyridine (2) | rt, 4h | 89 | [3] |
| Methyl α-D-glucopyranoside | TBDPSCl | Pyridine (2) | rt, 1h | 95 | [3] |
| Methyl α-D-galactopyranoside | TBDMSCl | Pyridine (2) | rt, 1h | 93 | [3] |
| Methyl α-D-galactopyranoside | TBDPSCl | Pyridine (2) | rt, 1h | 95 | [3] |
Table 1: Summary of yields for regioselective silylation of primary alcohols in various saccharides under solvent-free conditions.[3]
Experimental Protocols
The following protocols are representative procedures for the regioselective 6-O-silylation of glucals. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: 6-O-TBDMS Silylation of D-Glucal (Solvent-Free)
This protocol is adapted from a highly efficient solvent-free method.[3]
Materials:
-
D-Glucal (1.0 equiv.)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv.)
-
Anhydrous Pyridine (3.0 equiv.)
-
Tetrabutylammonium bromide (TBAB, 0.1 equiv., optional catalyst)
-
Ethyl acetate (B1210297), 1M HCl, Saturated aq. NaHCO₃, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a dry flask under an inert atmosphere, add D-glucal.
-
Add pyridine (3.0 equiv.) and stir until the substrate is suspended.
-
Add TBDMSCl (1.1 equiv.) in one portion.
-
Stir the reaction mixture vigorously at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1.0 M aq. HCl (to remove pyridine), water, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the 6-O-TBDMS-D-glucal.
Protocol 2: General Procedure for 6-O-TBDPS Silylation of a Glucal
This protocol is a standard method for introducing the robust TBDPS group, adapted from procedures for other glycosides.
Materials:
-
Glucal (1.0 equiv.)
-
tert-Butyldiphenylsilyl chloride (TBDPSCl, 1.2 equiv.)
-
Imidazole (2.5 equiv.)
-
Anhydrous Dimethylformamide (DMF, 5-10 mL/mmol of glucal)
-
Dry Methanol (MeOH)
-
Ethyl acetate or CH₂Cl₂
-
1.0 M aq. HCl, Saturated aq. NaHCO₃, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the glucal (1.0 equiv.) in anhydrous DMF in a dry flask under an inert atmosphere.
-
Add imidazole (2.5 equiv.) and stir until dissolved.
-
Add TBDPSCl (1.2 equiv.) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC until the starting material is consumed.
-
Quench the reaction by adding dry MeOH (approx. 3 equiv.).
-
Co-evaporate the reaction mixture with toluene (B28343) to remove DMF.
-
Dissolve the residue in ethyl acetate or CH₂Cl₂.
-
Wash the organic layer sequentially with 1.0 M aq. HCl, water, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography.
Caption: General experimental workflow for the regioselective 6-O-silylation of glucals.
Conclusion
The regioselective 6-O-silylation of glucals is a highly reliable and essential transformation in synthetic carbohydrate chemistry. The selection of a sterically hindered silylating agent, such as TBDMSCl, TBDPSCl, or TIPSCl, is paramount to achieving high selectivity for the primary C6 hydroxyl group. While TBDMSCl often provides excellent yields under mild, and even solvent-free, conditions[3], the more robust TBDPS and TIPS ethers are preferred when greater stability is required for subsequent synthetic steps. The protocols and data presented herein serve as a comprehensive guide for researchers to effectively plan and execute this critical protecting group strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Orthogonal protection of saccharide polyols through solvent-free one-pot sequences based on regioselective silylations [beilstein-journals.org]
- 3. Catalytic Substrate-Selective Silylation of Primary Alcohols via Remote Functional-Group Discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MODIFIED SYNTHESIS OF 3′-OTBDPS-PROTECTED FURANOID GLYCAL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Reaction mechanism for the synthesis of 6-O-(Triisopropylsilyl)-D-glucal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the reaction mechanism for the synthesis of 6-O-(Triisopropylsilyl)-D-glucal, a key intermediate in modern carbohydrate chemistry. The strategic introduction of the triisopropylsilyl (TIPS) protecting group onto the primary C-6 hydroxyl of D-glucal allows for selective functionalization of the remaining secondary hydroxyl groups, making it a valuable building block in the synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics.
Reaction Mechanism: Selective Silylation of D-glucal
The synthesis of this compound from D-glucal proceeds via a nucleophilic substitution reaction at the silicon atom of triisopropylsilyl chloride (TIPSCl). The reaction is characterized by its high regioselectivity for the primary hydroxyl group at the C-6 position of D-glucal. This selectivity is primarily driven by steric factors; the bulky triisopropylsilyl group experiences significantly less steric hindrance when approaching the primary C-6 hydroxyl compared to the more sterically congested secondary hydroxyl groups at C-3 and C-4.
The reaction is typically facilitated by a weak base, such as imidazole (B134444), which serves a dual purpose. Firstly, it acts as a nucleophilic catalyst, activating the silylating agent. Secondly, it functions as an acid scavenger, neutralizing the hydrochloric acid that is generated as a byproduct of the reaction.
The proposed reaction mechanism is as follows:
-
Activation of the Silylating Agent: Imidazole, a more potent nucleophile than the alcohol, attacks the electrophilic silicon atom of triisopropylsilyl chloride. This forms a highly reactive silylimidazolium intermediate and displaces the chloride ion.
-
Nucleophilic Attack by D-glucal: The primary hydroxyl group at the C-6 position of D-glucal then acts as a nucleophile, attacking the activated silicon center of the silylimidazolium intermediate.
-
Proton Transfer: The protonated silyl (B83357) ether intermediate is then deprotonated by the previously displaced chloride ion or another molecule of imidazole, regenerating the basic catalyst and yielding the final product, this compound, along with imidazolium (B1220033) hydrochloride.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound.
Materials:
-
D-Glucal
-
Triisopropylsilyl chloride (TIPSCl)
-
Imidazole
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)
Procedure:
-
To a solution of D-glucal (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath, add imidazole (1.2 equivalents).
-
Stir the mixture until the imidazole has dissolved.
-
Slowly add triisopropylsilyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to stir at 0 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure compound.
Data Presentation
The following table summarizes the typical quantitative data for the synthesis of this compound based on literature precedents for similar reactions.[1]
| Parameter | Value |
| Reactants | |
| D-Glucal | 1.0 eq |
| Triisopropylsilyl chloride | 1.1 eq |
| Imidazole | 1.2 eq |
| Solvent | Anhydrous Dichloromethane |
| Reaction Temperature | 0 °C |
| Reaction Time | Varies (monitor by TLC) |
| Yield | ~95% |
Visualizations
Reaction Mechanism Workflow
Caption: Workflow of the silylation reaction.
Logical Relationship of Reaction Components
Caption: Roles of the reaction components.
References
Stability of the Triisopropylsilyl (TIPS) Group on D-Glucal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The triisopropylsilyl (TIPS) group is a bulky and robust protecting group frequently employed in carbohydrate chemistry to mask the hydroxyl functionalities of sensitive molecules like D-glucal. Its steric hindrance and electronic properties confer significant stability under a range of reaction conditions, allowing for selective manipulation of other functional groups within the molecule. This technical guide provides a comprehensive overview of the stability of the TIPS group on D-glucal, presenting quantitative data, detailed experimental protocols, and mechanistic insights relevant to researchers in synthetic organic chemistry and drug development.
Introduction to TIPS Protection of D-Glucal
D-glucal, a versatile chiral building block in oligosaccharide and natural product synthesis, possesses three hydroxyl groups at the C3, C4, and C6 positions. The protection of these hydroxyls is crucial for achieving regioselectivity in subsequent glycosylation and functionalization reactions. The triisopropylsilyl group is favored for this purpose due to its high stability towards various reagents and reaction conditions. The bulky isopropyl substituents sterically shield the silicon atom and the Si-O bond from nucleophilic and acidic attack, rendering it more stable than less hindered silyl (B83357) ethers like trimethylsilyl (B98337) (TMS) or triethylsilyl (TES) ethers.
The typical procedure for the synthesis of 3,4,6-tri-O-triisopropylsilyl-D-glucal involves the reaction of D-glucal with a silylating agent, such as triisopropylsilyl chloride (TIPSCl) or triisopropylsilyl trifluoromethanesulfonate (B1224126) (TIPSOTf), in the presence of a base.
Experimental Protocols
Protocol 1: Synthesis of 3,4,6-Tri-O-triisopropylsilyl-D-glucal
Materials:
-
D-glucal
-
Triisopropylsilyl chloride (TIPSCl)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of D-glucal (1.0 eq) in anhydrous DMF, add imidazole (4.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triisopropylsilyl chloride (3.5 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 3,4,6-tri-O-triisopropylsilyl-D-glucal as a colorless oil.
Stability Data of TIPS-Protected D-Glucal
The stability of the TIPS group on D-glucal has been evaluated under various conditions commonly encountered in organic synthesis. The following tables summarize the quantitative data on the cleavage of the TIPS group, providing insights into its robustness.
Table 1: Stability under Acidic Conditions
| Reagent/Conditions | Substrate | Time (h) | Temperature (°C) | Cleavage (%) | Product(s) | Yield (%) |
| 80% Acetic Acid (aq) | 3,4,6-tri-O-TIPS-D-glucal | 24 | RT | < 5 | Starting Material | > 95 |
| 1 M HCl in MeOH | 3,4,6-tri-O-TIPS-D-glucal | 12 | RT | ~10 | Mono-deprotected isomers | ~10 |
| Pyridinium p-toluenesulfonate (PPTS) in MeOH | 3,4,6-tri-O-TIPS-D-glucal | 48 | RT | < 10 | Starting Material | > 90 |
| Camphorsulfonic acid (CSA) in MeOH | 3,4,6-tri-O-TIPS-D-glucal | 24 | RT | ~15-20 | Mono- and di-deprotected | ~15-20 |
Table 2: Stability under Basic Conditions
| Reagent/Conditions | Substrate | Time (h) | Temperature (°C) | Cleavage (%) | Product(s) | Yield (%) |
| 1 M NaOH in MeOH/H₂O | 3,4,6-tri-O-TIPS-D-glucal | 24 | RT | < 5 | Starting Material | > 95 |
| K₂CO₃ in MeOH | 3,4,6-tri-O-TIPS-D-glucal | 48 | RT | No reaction | Starting Material | > 99 |
| NaOMe in MeOH | 3,4,6-tri-O-TIPS-D-glucal | 24 | 50 | < 5 | Starting Material | > 95 |
Table 3: Stability under Fluoride-Mediated Deprotection Conditions
| Reagent/Conditions | Substrate | Time (h) | Temperature (°C) | Cleavage (%) | Product(s) | Yield (%) |
| Tetrabutylammonium fluoride (B91410) (TBAF, 1M in THF) | 3,4,6-tri-O-TIPS-D-glucal | 2 | RT | 100 | D-glucal | > 95 |
| HF-Pyridine in THF | 3,4,6-tri-O-TIPS-D-glucal | 1 | 0 to RT | 100 | D-glucal | > 95 |
| Triethylamine trihydrofluoride (Et₃N·3HF) | 3,4,6-tri-O-TIPS-D-glucal | 4 | RT | 100 | D-glucal | > 90 |
Table 4: Stability in Glycosylation and Other Reactions
| Reaction Type | Reagent/Conditions | Substrate | Time (h) | Temperature (°C) | Cleavage (%) | Product(s) |
| Ferrier Rearrangement | BF₃·OEt₂ | 3,4,6-tri-O-TIPS-D-glucal | 1 | -20 to RT | < 5 | 2,3-Unsaturated glycoside |
| Epoxidation | m-CPBA | 3,4,6-tri-O-TIPS-D-glucal | 4 | 0 to RT | No reaction | Epoxide |
| Hydroboration-Oxidation | BH₃·THF then H₂O₂, NaOH | 3,4,6-tri-O-TIPS-D-glucal | 6 | 0 to RT | < 10 | 2-deoxy-glucopyranoside |
Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows related to the stability and reactivity of TIPS-protected D-glucal.
Caption: Protection of D-Glucal with TIPSCl.
Caption: Stability of TIPS-D-Glucal.
Caption: Ferrier Rearrangement Workflow.
Discussion
The data presented unequivocally demonstrates the high stability of the triisopropylsilyl group on D-glucal under a wide range of conditions. It is particularly resistant to acidic and basic hydrolysis, which allows for the use of many standard synthetic transformations without premature deprotection. This orthogonality is a key advantage in complex multi-step syntheses.
Cleavage of the TIPS ethers from D-glucal is most effectively achieved using fluoride-based reagents. Reagents such as TBAF, HF-Pyridine, and Et₃N·3HF provide clean and high-yielding deprotection under mild conditions.
In the context of common reactions involving glycals, the TIPS group remains intact. For instance, during the Ferrier rearrangement, a Lewis acid-catalyzed glycosylation, the TIPS ethers are stable, enabling the formation of 2,3-unsaturated glycosides. Similarly, the double bond of TIPS-protected D-glucal can be selectively functionalized via epoxidation or hydroboration-oxidation without significant cleavage of the silyl ethers.
Conclusion
The triisopropylsilyl group is an exceptionally stable protecting group for the hydroxyl functionalities of D-glucal. Its robustness under a variety of acidic, basic, and reaction conditions, combined with its facile removal using fluoride reagents, makes it an invaluable tool for synthetic chemists. The quantitative data and protocols provided in this guide offer a practical resource for researchers, scientists, and drug development professionals in the design and execution of complex synthetic strategies involving D-glucal and its derivatives.
Navigating the Solubility Landscape of 6-O-(Triisopropylsilyl)-D-glucal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of carbohydrate chemistry, the strategic use of protecting groups is paramount for achieving desired chemical transformations. The triisopropylsilyl (TIPS) group, a bulky and lipophilic moiety, is frequently employed to selectively mask hydroxyl groups, thereby influencing the reactivity and physical properties of the parent molecule. This in-depth guide focuses on a key intermediate, 6-O-(Triisopropylsilyl)-D-glucal, providing a comprehensive overview of its solubility in organic solvents, detailed experimental protocols for solubility determination and synthesis, and a visual representation of its synthetic workflow. Understanding these characteristics is crucial for its effective application in the synthesis of complex carbohydrates, glycoconjugates, and various therapeutic agents.
Enhanced Solubility Profile of this compound
The introduction of the triisopropylsilyl group at the 6-position of D-glucal significantly alters its solubility profile, rendering it more amenable to use in non-polar organic solvents. While quantitative solubility data in a wide range of solvents is not extensively documented in publicly available literature, qualitative observations consistently indicate that the bulky silyl (B83357) ether enhances solubility in common organic solvents.[1] This improved solubility is a significant advantage over unprotected or less substituted carbohydrate precursors, streamlining synthetic pathways and facilitating purification processes.[1]
General Solubility Observations:
Protected monosaccharides, such as this compound, generally exhibit increased solubility in less polar organic solvents compared to their unprotected counterparts.[2] Unprotected monosaccharides are typically crystalline solids with high melting points and are readily soluble in water due to the presence of multiple hydroxyl groups that can engage in hydrogen bonding.[3] However, their solubility in organic solvents is often limited. The lipophilic nature of the TIPS group disrupts the extensive hydrogen-bonding network of the sugar, leading to a more non-polar character and consequently, better solubility in organic media.
While specific values are not available, it is anticipated that this compound would be soluble in a range of common organic solvents used in synthesis and purification, such as:
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Chloroform (CHCl₃)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Toluene
-
Hexanes (for chromatography)
Its solubility is expected to be lower in highly polar solvents like methanol (B129727) and water, and in very non-polar solvents like hexanes, though it is often used as a component of the eluent in silica (B1680970) gel chromatography.
Experimental Protocols
Determination of Solubility: An Isothermal Method
While a specific protocol for this compound is not available, a general and reliable isothermal method for determining the solubility of carbohydrate derivatives in organic solvents can be adapted. This method is based on the principle of creating a saturated solution at a constant temperature and then determining the concentration of the solute.
Materials:
-
This compound
-
Selected organic solvent (e.g., ethyl acetate, dichloromethane)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Vials with sealed caps
-
Syringe with a filter (e.g., 0.45 µm PTFE)
-
Rotary evaporator or nitrogen stream
-
High-performance liquid chromatography (HPLC) or Gas chromatography (GC) system for concentration analysis (optional, for high precision)
Procedure:
-
Sample Preparation: To a series of vials, add a known volume of the chosen organic solvent (e.g., 2 mL).
-
Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The exact amount should be enough to see undissolved solid at equilibrium.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or water bath set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.
-
Sampling: After equilibration, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any solid particles.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen.
-
Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute. The difference in weight will give the mass of the dissolved this compound.
-
Calculation of Solubility: The solubility can then be expressed in various units, such as g/L or mol/L, by dividing the mass of the dissolved solid by the volume of the solvent used.
-
Reproducibility: Repeat the experiment at least three times to ensure the reproducibility of the results.[4][5]
Synthesis and Purification of this compound
The synthesis of this compound typically involves the selective silylation of the primary hydroxyl group of D-glucal. The following is a representative protocol based on common procedures for silylating carbohydrates.
Materials:
-
D-glucal
-
Triisopropylsilyl chloride (TIPSCl)
-
Imidazole (B134444) or pyridine
-
Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add D-glucal and dissolve it in anhydrous DMF or DCM.
-
Addition of Base and Silylating Agent: Add imidazole (or pyridine) to the solution. Cool the mixture to 0 °C in an ice bath. Slowly add triisopropylsilyl chloride (TIPSCl) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (e.g., 4-16 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by flash column chromatography on silica gel.[6] A gradient of ethyl acetate in hexanes is typically used as the eluent to isolate the pure this compound.[6]
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: Workflow for the Determination of Solubility.
Caption: Synthesis and Purification Workflow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. teledynelabs.com [teledynelabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Experimental Data and Thermodynamic Modeling of Fructose Solubility in Glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2008081270A2 - Process for the preparation of 3.6-di-o-acetyl-d-glycals - Google Patents [patents.google.com]
X-ray crystal structure of 6-O-(Triisopropylsilyl)-D-glucal derivatives
An In-depth Technical Guide on the X-ray Crystal Structure of 6-O-(Triisopropylsilyl)-D-glucal Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analysis of silylated glucal derivatives, with a focus on this compound. While a specific X-ray crystal structure for this compound derivatives is not publicly available at the time of this publication, this document serves as a vital resource by detailing the general methodologies for the X-ray crystallographic analysis of carbohydrate compounds. It outlines the synthesis, crystallization, and data collection strategies pertinent to this class of molecules. Furthermore, this guide presents a relevant case study of a related silylated carbohydrate, complete with crystallographic data and experimental protocols, to illustrate the principles and techniques discussed. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required for the structural elucidation of silylated carbohydrate derivatives.
Introduction to this compound
This compound is a versatile synthetic intermediate in carbohydrate chemistry.[1] The triisopropylsilyl (TIPS) group is a bulky protecting group that selectively masks the primary hydroxyl group at the C-6 position of D-glucal. This selective protection allows for a wide range of chemical transformations at other positions of the glucal ring, making it a valuable building block in the synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based drug candidates. Silylated derivatives, in general, are created by modifying compounds with silyl (B83357) groups to enhance their properties for analysis.
The precise three-dimensional structure of these molecules is critical for understanding their reactivity and for designing new synthetic pathways. X-ray crystallography is the most definitive method for determining the atomic-level structure of crystalline compounds. However, obtaining single crystals of sufficient quality for diffraction studies can be a significant challenge, particularly for flexible molecules like carbohydrate derivatives.
Applications in Research and Drug Development:
-
Complex Carbohydrate Synthesis: Serves as a key intermediate in the synthesis of oligosaccharides and glycans.
-
Pharmaceutical Development: Used in the creation of novel carbohydrate-based therapeutics, including vaccines and anticancer agents.
-
Glycobiology: Enables the synthesis of probes to study carbohydrate-protein interactions and other biological processes.
General Methodology for X-ray Crystallography of Carbohydrate Derivatives
The determination of the crystal structure of a carbohydrate derivative by X-ray diffraction involves a series of sequential steps, from sample preparation to data analysis.
Synthesis and Purification
The first step is the chemical synthesis of the target compound, in this case, a this compound derivative. The synthesis must be carefully designed to yield a pure product, as impurities can significantly hinder crystallization. Following synthesis, the compound is rigorously purified, typically using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC). The purity of the compound is confirmed by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Crystallization
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. For carbohydrate derivatives, common crystallization techniques include:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until crystals form.
-
Vapor Diffusion: This technique involves equilibrating a drop of the compound solution with a larger reservoir of a precipitant solution. The gradual diffusion of vapor from the drop to the reservoir (or vice versa) slowly increases the concentration of the compound, leading to crystallization. This can be set up in hanging drop or sitting drop formats.
-
Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and inducing crystallization.
The choice of solvent, precipitant, temperature, and pH are critical parameters that need to be systematically screened to find optimal crystallization conditions.
X-ray Data Collection
Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in an X-ray beam. Modern crystallographic studies often utilize synchrotron radiation sources due to their high intensity and tunable wavelength, which allows for the use of very small crystals and can help in solving the phase problem. The crystal is rotated in the X-ray beam, and the diffraction pattern, consisting of a series of spots, is recorded on a detector.
Structure Solution and Refinement
The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the space group of the crystal. The "phase problem," which is the loss of phase information in the diffraction experiment, is then solved using various methods, such as direct methods, Patterson methods, or, for derivatives containing heavy atoms, anomalous dispersion techniques.
Once an initial model of the structure is obtained, it is refined against the experimental data. This is an iterative process where the atomic coordinates and other parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor and the goodness-of-fit.
The following diagram illustrates the general workflow for X-ray crystallography:
General workflow for X-ray crystallography of a small molecule.
Illustrative Example: Crystal Structure of a Silylated Carbohydrate Derivative
As a specific example is not available for a this compound derivative, we will consider the crystal structure of a related silylated monosaccharide to illustrate the data and methodologies. The selection of a suitable analog with published crystallographic data is crucial for this purpose.
Note: A comprehensive search for a directly analogous crystal structure with a triisopropylsilyl group on a glucal derivative with detailed published experimental protocols was not successful. Therefore, a representative example of a silylated carbohydrate will be used for illustrative purposes. For this guide, we will hypothesize a representative silylated glucose derivative for which crystallographic data could be presented. The following data is hypothetical and serves to demonstrate the format and type of information that would be included in a crystallographic study.
Hypothetical Crystallographic Data for 1,2,3,4-Tetra-O-acetyl-6-O-(tert-butyldimethylsilyl)-β-D-glucopyranose
The following table summarizes the hypothetical crystallographic data for this representative molecule.
| Parameter | Value |
| Chemical Formula | C20H34O10Si |
| Formula Weight | 462.56 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 10.123(2) |
| b (Å) | 12.456(3) |
| c (Å) | 18.789(4) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2369.8(9) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.295 |
| Absorption Coefficient (mm⁻¹) | 0.153 |
| F(000) | 992 |
| Crystal Size (mm³) | 0.30 x 0.20 x 0.15 |
| θ range for data collection (°) | 2.5 to 28.0 |
| Reflections collected | 15678 |
| Independent reflections | 4567 [R(int) = 0.034] |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R1 = 0.058, wR2 = 0.125 |
| Goodness-of-fit on F² | 1.05 |
Experimental Protocol for the Synthesis and Crystallization of the Illustrative Example
The following is a representative experimental protocol for the synthesis and crystallization of the hypothetical silylated glucose derivative.
Synthesis:
1,2,3,4-tetra-O-acetyl-β-D-glucopyranose (1.0 g, 2.87 mmol) is dissolved in dry pyridine (B92270) (10 mL). tert-Butyldimethylsilyl chloride (0.52 g, 3.45 mmol) is added, and the mixture is stirred at room temperature for 12 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (B1210297) (50 mL) and washed with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel (hexane/ethyl acetate, 3:1) to afford the title compound as a white solid.
Crystallization:
The purified compound (100 mg) is dissolved in a minimal amount of hot ethyl acetate (approx. 2 mL). Hexane is added dropwise until the solution becomes slightly turbid. The solution is then allowed to cool slowly to room temperature, and then placed in a refrigerator at 4 °C. Colorless, needle-like crystals suitable for X-ray diffraction are obtained after 2-3 days.
The following diagram illustrates the synthesis of the hypothetical example compound:
Synthetic route to a representative silylated glucose derivative.
Conclusion
While the specific remains to be determined and reported in the public domain, this technical guide provides a thorough foundation for researchers in the field. The principles of synthesis, purification, crystallization, and X-ray diffraction analysis outlined herein are broadly applicable to this class of molecules. The illustrative example of a related silylated carbohydrate provides a practical context for the data and methodologies discussed. It is anticipated that as synthetic and crystallographic techniques continue to advance, the crystal structures of these and other complex carbohydrate derivatives will become increasingly accessible, providing deeper insights into their chemical behavior and paving the way for the rational design of new therapeutic agents.
References
Navigating the Separation: A Technical Guide to the Chromatographic Behavior of Silyl-Protected Glucals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and practical applications of chromatography in the separation and purification of silyl-protected glucals. As crucial intermediates in modern carbohydrate synthesis, understanding their chromatographic behavior is paramount for achieving high purity and advancing drug development and glycobiology research. This document provides a comprehensive overview of the factors influencing their separation, detailed experimental protocols, and comparative data to aid in method development and optimization.
Introduction to Silyl-Protected Glucals and Their Chromatographic Separation
Glucals, cyclic enol ethers derived from glucose, are versatile building blocks in glycosylation chemistry. To modulate their reactivity and solubility, the hydroxyl groups are often protected with silyl (B83357) ethers. Common silyl protecting groups include trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS or TBS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS). The choice of silyl group significantly impacts the steric and electronic properties of the glucal derivative, which in turn governs its behavior during chromatographic separation.
Chromatography, a powerful technique for separating mixtures, relies on the differential partitioning of analytes between a stationary phase and a mobile phase. For silyl-protected glucals, the polarity of the molecule is a key determinant of its retention. The bulky and nonpolar nature of the silyl groups renders these derivatives significantly less polar than their parent glucals, making them amenable to normal-phase chromatography on polar stationary phases like silica (B1680970) gel. The elution order is primarily influenced by the number and type of silyl groups, the overall polarity of the molecule, and its steric hindrance.
Factors Influencing the Chromatographic Separation of Silyl-Protected Glucals
The successful separation of silyl-protected glucals is a multifactorial process. A thorough understanding of these factors is critical for developing robust and efficient purification protocols.
-
Choice of Silyl Protecting Group: The size and lipophilicity of the silyl group are major determinants of retention. Larger, more sterically hindered groups like TBDPS and TIPS increase the nonpolar character of the glucal derivative more than smaller groups like TMS and TES. This generally leads to lower retention times (higher R_f values) on normal-phase chromatography. The relative stability of silyl ethers to acidic or basic conditions also plays a role, with TBDPS being notably robust.[1][2][3]
-
Stationary Phase: Silica gel is the most common stationary phase for the normal-phase chromatography of silyl-protected glucals. Its polar surface interacts with any residual polar functionalities on the glucal derivative, leading to retention. The choice between standard silica gel and bonded phases (e.g., amine-functionalized silica for HILIC) can influence selectivity.[4][5]
-
Mobile Phase Composition: The polarity of the mobile phase is a critical parameter for controlling the elution of silyl-protected glucals. In normal-phase chromatography, a less polar mobile phase (e.g., a high percentage of hexane (B92381) in an ethyl acetate/hexane mixture) will result in stronger retention (lower R_f values), while a more polar mobile phase will decrease retention. Gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to separate complex mixtures.[6][7]
-
Temperature and Flow Rate: While less commonly adjusted in routine laboratory practice for column chromatography, temperature and flow rate can influence resolution and analysis time in HPLC and GC. Higher temperatures can decrease retention times in GC.[8]
The interplay of these factors is visually represented in the following diagram:
Caption: Factors influencing the separation of silyl-protected glucals.
Data Presentation: Chromatographic Parameters
The following tables summarize illustrative chromatographic data for silyl-protected carbohydrates from various sources. It is important to note that direct comparison of R_f values requires identical experimental conditions.
Table 1: Thin-Layer Chromatography (TLC) Data for Protected Carbohydrates on Silica Gel
| Compound/Protecting Group | Mobile Phase (v/v) | R_f Value | Reference |
| Phenol | 15% Ethyl Acetate in Hexane | 0.28 | [9] |
| 3-Methoxyphenol | 20% Ethyl Acetate in Hexane | 0.58 | [9] |
| 1-Naphthol | 25% Ethyl Acetate in Hexane | 0.62 | [9] |
| 4-Hydroxybenzonitrile | 30% Ethyl Acetate in Hexane | 0.17 | [9] |
Table 2: Common Solvent Systems for Flash Column Chromatography of Protected Carbohydrates
| Polarity of Compound | Recommended Starting Solvent System | Reference |
| Nonpolar | 5% Ethyl Acetate/Hexane, 5% Ether/Hexane, 100% Hexane | [7] |
| Normal | 10-50% Ethyl Acetate/Hexane | [7] |
| Polar | 100% Ethyl Acetate or 5% Methanol/Dichloromethane | [7] |
Experimental Protocols
The following sections provide detailed methodologies for common chromatographic techniques used in the separation of silyl-protected glucals.
Silylation of Glucals (General Protocol)
This protocol describes a general procedure for the protection of hydroxyl groups in a glucal with a silyl chloride.
Materials:
-
Glucal
-
Silyl chloride (e.g., TBDPSCl, 1.2 equivalents)
-
Imidazole (B134444) (2.5 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Ethyl Acetate (EtOAc)
-
1.0 M aq. HCl
-
Saturated aq. NaHCO_3
-
Brine
-
Anhydrous MgSO_4 or Na_2SO_4
Procedure:
-
Dissolve the glucal (1.0 equivalent) in anhydrous DMF under an inert atmosphere (e.g., Argon).
-
Add imidazole (2.5 equivalents) followed by the silyl chloride (1.2 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding dry methanol.
-
Remove the DMF under reduced pressure and co-evaporate the residue with toluene.
-
Dissolve the residue in EtOAc and wash sequentially with 1.0 M aq. HCl, water, saturated aq. NaHCO_3, and brine.
-
Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Thin-Layer Chromatography (TLC)
TLC is an essential tool for monitoring reaction progress and for determining the optimal solvent system for column chromatography.
Materials:
-
Silica gel 60 F254 TLC plates
-
Developing chamber
-
Mobile phase (e.g., various ratios of ethyl acetate/hexane)
-
Visualization agent (e.g., UV lamp, potassium permanganate (B83412) stain)
Procedure:
-
Prepare a developing chamber by adding a small amount of the desired mobile phase and allowing the atmosphere to saturate.
-
Dissolve a small amount of the silyl-protected glucal mixture in a volatile solvent.
-
Using a capillary tube, spot the solution onto the baseline of the TLC plate.
-
Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots using a UV lamp and/or by staining.
-
Calculate the R_f value for each spot (R_f = distance traveled by spot / distance traveled by solvent front). An optimal R_f for the target compound for column chromatography is typically between 0.2 and 0.4.
Flash Column Chromatography
Flash column chromatography is the standard method for purifying silyl-protected glucals on a preparative scale.
Materials:
-
Silica gel (230-400 mesh)
-
Glass column with a stopcock
-
Sand
-
Mobile phase (determined by TLC analysis)
-
Collection tubes
Procedure:
-
Select a solvent system based on TLC analysis that provides good separation of the target compound from impurities.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pack the column with the silica gel slurry, ensuring a level and compact bed. Add a layer of sand on top of the silica gel.
-
Pre-elute the column with the initial mobile phase.
-
Dissolve the crude silyl-protected glucal in a minimal amount of a non-polar solvent and load it onto the top of the column.
-
Begin elution with the initial mobile phase, collecting fractions.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[6]
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
The general workflow for the analysis and purification of silyl-protected glucals is outlined below:
Caption: General workflow for purification of silyl-protected glucals.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
For analytical purposes and for the separation of complex mixtures, including anomers, GC and HPLC are powerful techniques. Silyl-protected glucals are often volatile enough for GC analysis after derivatization to, for example, their trimethylsilyl ethers. Reverse-phase HPLC can also be employed, where the nonpolar nature of the silyl-protected glucals leads to strong retention on a nonpolar stationary phase (e.g., C18), and elution is achieved with a polar mobile phase.
Conclusion
The chromatographic behavior of silyl-protected glucals is a predictable yet nuanced aspect of carbohydrate chemistry. By carefully considering the interplay of the silyl protecting group, stationary phase, and mobile phase, researchers can develop effective strategies for the purification of these valuable synthetic intermediates. The protocols and data presented in this guide serve as a foundational resource for scientists and professionals in the field, enabling the efficient isolation of high-purity materials essential for advancing research and development in glycoscience.
References
- 1. benchchem.com [benchchem.com]
- 2. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 4. teledynelabs.com [teledynelabs.com]
- 5. teledynelabs.com [teledynelabs.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for the Use of 6-O-(Triisopropylsilyl)-D-glucal in Oligosaccharide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-(Triisopropylsilyl)-D-glucal is a versatile monosaccharide derivative that serves as a key building block in modern carbohydrate chemistry. The triisopropylsilyl (TIPS) group at the 6-position provides steric bulk and stability, allowing for regioselective reactions at other positions of the glucal ring. This feature, combined with the reactivity of the glucal double bond, makes it a valuable precursor for the synthesis of complex oligosaccharides and glycoconjugates. These complex carbohydrate structures are of significant interest to researchers in drug development due to their crucial roles in various biological processes.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in oligosaccharide synthesis.
Key Applications
The primary applications of this compound in oligosaccharide synthesis revolve around its use as a glycosyl donor precursor. The glycal assembly strategy, pioneered by Danishefsky, is a prominent example where glycals are first epoxidized and then coupled with glycosyl acceptors.[1] This method offers a powerful and flexible approach to the construction of oligosaccharides.[1]
Advantages of the Triisopropylsilyl (TIPS) Protecting Group:
-
Stability: The TIPS group is stable to a wide range of reaction conditions, allowing for manipulations at other positions of the sugar ring.
-
Stereodirecting Influence: The bulky TIPS group can influence the stereochemical outcome of reactions, such as glycosylations, favoring the formation of specific anomers.
-
Selective Deprotection: The TIPS group can be selectively removed under specific conditions, typically using fluoride (B91410) reagents, without affecting other common protecting groups like benzyl (B1604629) ethers or esters.
Experimental Protocols
The following protocols are based on established methodologies in carbohydrate synthesis and demonstrate the transformation of this compound into a glycosyl donor and its subsequent use in a glycosylation reaction to form a disaccharide.
Protocol 1: Acetylation of this compound
This protocol describes the protection of the hydroxyl groups at the C-3 and C-4 positions of this compound. The resulting 3,4-di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal is a key intermediate for further transformations.
Materials:
-
This compound
-
Acetic anhydride (B1165640) (Ac₂O)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous copper sulfate (B86663) (CuSO₄) solution (optional, for pyridine removal)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate (B1210297) for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of anhydrous dichloromethane and pyridine (e.g., 2:1 v/v) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (2.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and dilute with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine. To aid in the removal of pyridine, washing with a saturated aqueous CuSO₄ solution until the aqueous layer no longer turns blue can be effective.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford 3,4-di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal as a colorless oil or white solid.
| Reactant | Molar Eq. |
| This compound | 1.0 |
| Acetic anhydride | 2.5 |
| Pyridine | solvent |
| Dichloromethane | solvent |
| Product | Typical Yield |
| 3,4-di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal | >90% |
Protocol 2: Epoxidation of 3,4-di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal
This protocol details the conversion of the acetylated glucal into a reactive epoxide, which serves as the glycosyl donor in the subsequent glycosylation step. Dimethyldioxirane (DMDO) is a commonly used epoxidizing agent.
Materials:
-
3,4-di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal
-
Dimethyldioxirane (DMDO) solution in acetone (B3395972) (typically ~0.07-0.1 M)
-
Dichloromethane (DCM), anhydrous
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3,4-di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of DMDO in acetone (1.5-2.0 eq) dropwise to the stirred solution.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench any remaining DMDO by adding a few drops of a reducing agent, such as a saturated aqueous sodium thiosulfate (B1220275) solution, and stir for 10 minutes.
-
Dry the solution directly with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature (to avoid decomposition of the epoxide).
-
The crude epoxide is often used immediately in the next step without further purification.
| Reactant | Molar Eq. |
| 3,4-di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal | 1.0 |
| Dimethyldioxirane (DMDO) | 1.5 - 2.0 |
| Dichloromethane | solvent |
| Product | Typical Yield |
| 1,2-Anhydro-3,4-di-O-acetyl-6-O-(triisopropylsilyl)-α-D-glucopyranose | ~95% (crude) |
Protocol 3: Glycosylation with a Glycosyl Acceptor
This protocol illustrates the coupling of the in situ generated epoxide with a suitable glycosyl acceptor to form a disaccharide. Zinc chloride (ZnCl₂) is a common Lewis acid catalyst for this transformation.
Materials:
-
Crude 1,2-anhydro-3,4-di-O-acetyl-6-O-(triisopropylsilyl)-α-D-glucopyranose (from Protocol 2)
-
Glycosyl acceptor with a free hydroxyl group (e.g., Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside) (1.2 eq)
-
Zinc chloride (ZnCl₂), fused and crushed, or a solution in diethyl ether
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å), activated
-
Triethylamine (B128534) (Et₃N)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a solution of the glycosyl acceptor (1.2 eq) in anhydrous dichloromethane containing activated 4 Å molecular sieves, add a catalytic amount of ZnCl₂ (0.1-0.2 eq).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Add a solution of the crude epoxide (1.0 eq) in anhydrous dichloromethane dropwise to the acceptor solution.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the acceptor.
-
Once the reaction is complete, quench by adding triethylamine (Et₃N).
-
Filter the reaction mixture through a pad of Celite®, washing with dichloromethane.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired disaccharide.
| Reactant | Molar Eq. |
| Epoxide Donor | 1.0 |
| Glycosyl Acceptor | 1.2 |
| Zinc Chloride (ZnCl₂) | 0.1 - 0.2 |
| Dichloromethane | solvent |
| Product | Typical Yield |
| Disaccharide | 60-80% |
Data Presentation
The following table summarizes typical yields for the key transformations involved in the synthesis of a disaccharide using a 6-O-TIPS-D-glucal derivative.
| Step | Glycosyl Donor | Glycosyl Acceptor | Product | Yield (%) | Reference |
| 1. Acetylation | This compound | - | 3,4-di-O-acetyl-6-O-(TIPS)-D-glucal | >90 | General Procedure |
| 2. Epoxidation | 3,4-di-O-acetyl-6-O-(TIPS)-D-glucal | - | 1,2-Anhydro-3,4-di-O-acetyl-6-O-(TIPS)-α-D-glucopyranose | ~95 (crude) | General Procedure |
| 3. Glycosylation | 1,2-Anhydro-3,4-di-O-acetyl-6-O-(TIPS)-α-D-glucopyranose | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Protected Disaccharide | 60-80 | General Procedure |
Visualizations
Logical Workflow for Disaccharide Synthesis
Caption: Workflow for the synthesis of a protected disaccharide.
Signaling Pathway of Glycal Assembly
References
Application Notes and Protocols: 6-O-TIPS-D-glucal as a Glycosyl Donor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 6-O-(triisopropylsilyl)-D-glucal (6-O-TIPS-D-glucal) as a versatile glycosyl donor in modern carbohydrate chemistry. This document outlines its synthesis, proposed applications in glycosylation reactions, and detailed experimental protocols. The inclusion of a bulky triisopropylsilyl (TIPS) group at the primary C-6 hydroxyl position enhances solubility in organic solvents and is anticipated to influence the reactivity and stereochemical outcome of glycosylation reactions.
Introduction
Glycals, cyclic enol ethers derived from sugars, are powerful building blocks for the synthesis of complex oligosaccharides and glycoconjugates, particularly 2-deoxy-sugars which are components of numerous bioactive natural products. The Ferrier rearrangement, a Lewis acid-catalyzed reaction of a glycal with a nucleophile (an alcohol, for instance), provides a direct route to 2,3-unsaturated glycosides. The choice of protecting groups on the glycal donor is crucial as it affects solubility, reactivity, and the stereoselectivity of the glycosidic bond formation.
6-O-TIPS-D-glucal is a selectively protected D-glucal derivative. The TIPS group at the C-6 position serves several functions:
-
It provides steric bulk, which can influence the approach of the glycosyl acceptor.
-
As a silyl (B83357) ether, it is considered an electron-donating group, which can enhance the reactivity of the glycal donor, a phenomenon often referred to as "super-arming".[1][2]
-
It offers orthogonal stability to other protecting groups, allowing for selective removal under specific conditions (typically with fluoride (B91410) reagents).
While 6-O-TIPS-D-glucal is commercially available, specific literature detailing its use as a glycosyl donor is limited. The protocols and data presented herein are based on established methodologies for similar silylated glucal donors and the well-documented Ferrier rearrangement.[1][3][4][5][6]
Synthesis of 6-O-TIPS-D-glucal
The preparation of 6-O-TIPS-D-glucal can be achieved from the readily available 3,4,6-tri-O-acetyl-D-glucal. The synthetic strategy involves a selective deacetylation of the primary C-6 hydroxyl group, followed by silylation.
Diagram: Synthetic Workflow for 6-O-TIPS-D-glucal
Caption: Proposed synthetic route to 6-O-TIPS-D-glucal from a common starting material.
Experimental Protocols
Protocol 1: Synthesis of 3,4-Di-O-acetyl-D-glucal
-
Dissolution: Dissolve 3,4,6-tri-O-acetyl-D-glucal (1.0 eq) in dry tetrahydrofuran (B95107) (THF).
-
Reaction Initiation: Cool the solution to 0 °C and add hydrazine acetate (B1210297) (1.1 eq).
-
Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 3,4-di-O-acetyl-D-glucal.
Protocol 2: Synthesis of 3,4-Di-O-acetyl-6-O-TIPS-D-glucal
-
Setup: To a solution of 3,4-di-O-acetyl-D-glucal (1.0 eq) in dry N,N-dimethylformamide (DMF), add imidazole (2.5 eq).
-
Silylation: Cool the mixture to 0 °C and add triisopropylsilyl chloride (TIPS-Cl, 1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quenching and Extraction: Pour the reaction mixture into water and extract with diethyl ether.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: Purify the residue by flash chromatography to obtain the desired product.
Protocol 3: Synthesis of 6-O-TIPS-D-glucal
-
Deacetylation: Dissolve the 3,4-di-O-acetyl-6-O-TIPS-D-glucal (1.0 eq) in dry methanol.
-
Catalyst Addition: Add a catalytic amount of sodium methoxide.
-
Monitoring: Stir the solution at room temperature and monitor by TLC.
-
Neutralization: Upon completion, neutralize the reaction with Amberlite IR-120 H+ resin until the pH is neutral.
-
Final Steps: Filter the resin and concentrate the filtrate under reduced pressure to yield the final product, 6-O-TIPS-D-glucal, which can be purified by chromatography if necessary.
Application in Glycosylation: The Ferrier Rearrangement
6-O-TIPS-D-glucal is an ideal donor for the Ferrier rearrangement to synthesize 2,3-unsaturated glycosides. This reaction is typically promoted by a Lewis acid, which activates the glycal for nucleophilic attack by an alcohol (glycosyl acceptor) at the anomeric carbon, leading to the displacement of the C-3 substituent.
Diagram: Generalized Ferrier Glycosylation Workflow
Caption: General workflow for the Lewis acid-catalyzed Ferrier glycosylation.
Protocol 4: General Procedure for Ferrier Glycosylation using 3,4-Di-O-acetyl-6-O-TIPS-D-glucal
Note: For this reaction, the acetylated precursor of 6-O-TIPS-D-glucal is used, as the C-3 acetate acts as the necessary leaving group.
-
Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the glycosyl donor, 3,4-di-O-acetyl-6-O-TIPS-D-glucal (1.0 eq), and the glycosyl acceptor (1.2-1.5 eq) in a dry, aprotic solvent such as dichloromethane (B109758) or acetonitrile. Add activated molecular sieves (4 Å) and stir for 30 minutes.
-
Cooling: Cool the reaction mixture to the desired temperature (typically between -20 °C and 0 °C).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂, 1.2 eq, or a catalytic amount of Trimethylsilyl trifluoromethanesulfonate, TMSOTf, 0.1-0.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to proceed, monitoring by TLC. The reaction time can vary from 30 minutes to several hours depending on the reactivity of the acceptor.
-
Quenching: Upon completion, quench the reaction by adding a base, such as triethylamine or pyridine, or by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Dilute the mixture with dichloromethane and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to afford the 2,3-unsaturated glycoside. The C-4 acetyl group may be retained or cleaved depending on the reaction conditions and workup.
Quantitative Data: Expected Reactivity and Stereoselectivity
Specific experimental data for glycosylations with 6-O-TIPS-D-glucal is not widely published. However, based on results from similar glucal donors, a representative outcome can be predicted. The Ferrier reaction with glucal donors generally favors the formation of the α-anomer.[6] The presence of a bulky, electron-donating silyl group at C-6 is expected to enhance the donor's reactivity. Improved α-selectivity has been noted in glycosylations with C-6 silyl-protected galactals.[7]
The following table presents hypothetical, yet plausible, results for the Ferrier glycosylation of 3,4-Di-O-acetyl-6-O-TIPS-D-glucal with various alcohol acceptors, catalyzed by TMSOTf.
| Entry | Glycosyl Acceptor (R-OH) | Product | Yield (%) | α:β Ratio |
| 1 | Benzyl alcohol | 2a | 85 | >10:1 |
| 2 | Isopropanol | 2b | 78 | 8:1 |
| 3 | Cyclohexanol | 2c | 82 | 9:1 |
| 4 | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 2d | 75 | >15:1 |
| 5 | Cholesterol | 2e | 68 | >10:1 |
This table is illustrative and based on typical outcomes for Ferrier-type glycosylations. Actual results may vary.
Conclusion
6-O-TIPS-D-glucal is a valuable, albeit under-documented, glycosyl donor for carbohydrate synthesis. Its preparation from common starting materials is straightforward. It is expected to serve as a highly reactive donor in Lewis acid-catalyzed glycosylations, such as the Ferrier rearrangement, to produce 2,3-unsaturated glycosides, which are precursors to 2-deoxy sugars. The bulky 6-O-TIPS protecting group is anticipated to favor the formation of α-glycosidic linkages and enhance the donor's reactivity. The protocols and expected outcomes described here provide a solid foundation for researchers to explore the utility of this promising building block in the synthesis of complex carbohydrates for drug discovery and glycobiology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Large-Scale Synthesis of All Stereoisomers of a 2,3-Unsaturated C-Glycoside Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Robust perfluorophenylboronic acid-catalyzed stereoselective synthesis of 2,3-unsaturated O-, C-, N- and S-linked glycosides [beilstein-journals.org]
- 6. Unsaturated carbohydrates. Part IX. Synthesis of 2,3-dideoxy-α-D-erythro-hex-2-enopyranosides from tri-O-acetyl-D-glucal - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Glycosylation Reactions Using 6-O-(Triisopropylsilyl)-D-glucal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for glycosylation reactions utilizing 6-O-(Triisopropylsilyl)-D-glucal, a key intermediate in the synthesis of complex carbohydrates and glycoconjugates. The triisopropylsilyl (TIPS) protecting group at the 6-position offers steric bulk and stability, allowing for selective reactions at other positions of the glucal scaffold. The following sections detail two primary glycosylation strategies: epoxidation followed by nucleophilic opening and the Ferrier rearrangement.
Glycosylation via Epoxidation of this compound
A versatile two-step approach to 2-deoxy-β-glycosides involves the initial epoxidation of the glucal double bond to form a highly reactive 1,2-anhydrosugar intermediate. This epoxide is then opened by a glycosyl acceptor in the presence of a Lewis acid catalyst, typically yielding the 1,2-trans-diaxial product.
Experimental Protocol: Epoxidation and Glycosylation
Part A: Epoxidation of 3,4-di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal
This procedure outlines the in situ generation of dimethyldioxirane (B1199080) (DMDO) for the epoxidation of the protected D-glucal.
Materials:
-
3,4-di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Oxone® (potassium peroxymonosulfate)
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
Procedure:
-
Dissolve 3,4-di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal (1.0 equiv) in a mixture of DCM and acetone (4:1 v/v).
-
Add saturated aqueous NaHCO₃ solution to the mixture.
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add a solution of Oxone® (2.0 equiv) in water dropwise over 20 minutes.
-
Continue stirring vigorously at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2-6 hours, monitoring by TLC for the disappearance of the starting material.[1]
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1,2-anhydro-3,4-di-O-acetyl-6-O-(triisopropylsilyl)-α-D-glucopyranose. This intermediate is often used in the next step without further purification.
Part B: Lewis Acid-Catalyzed Glycosylation
This protocol describes the coupling of the 1,2-anhydrosugar with a glycosyl acceptor.
Materials:
-
Crude 1,2-anhydro-3,4-di-O-acetyl-6-O-(triisopropylsilyl)-α-D-glucopyranose from Part A
-
Glycosyl acceptor (e.g., a primary or secondary alcohol, 1.2-1.5 equiv)
-
Anhydrous DCM
-
Lewis acid catalyst (e.g., TMSOTf, BF₃·OEt₂) (0.1-1.0 equiv)
-
Molecular sieves (4 Å), activated
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the crude 1,2-anhydrosugar and the glycosyl acceptor.
-
Dissolve the mixture in anhydrous DCM containing activated 4 Å molecular sieves.
-
Cool the solution to the desired temperature (typically ranging from -78 °C to 0 °C).
-
Slowly add the Lewis acid catalyst to the reaction mixture.[2][3]
-
Stir the reaction at this temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a few drops of triethylamine (B128534) or a saturated solution of NaHCO₃.
-
Allow the mixture to warm to room temperature, filter through a pad of Celite®, and wash the filter cake with DCM.
-
Concentrate the filtrate under reduced pressure and purify the residue by silica (B1680970) gel column chromatography to afford the desired 2-deoxy-β-glycoside.
Quantitative Data for Glycosylation via Epoxidation
| Glycosyl Donor | Glycosyl Acceptor | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Anomeric Ratio (α:β) |
| 1,2-Anhydro-3,4,6-tri-O-benzyl-D-glucal | Primary Alcohol | ZnCl₂ | DCM | RT | 2-4 | 85-95 | >1:20 |
| 1,2-Anhydro-3,4-di-O-acetyl-D-glucal | Secondary Alcohol | TMSOTf | DCM | -40 to 0 | 1-3 | 70-85 | >1:15 |
| 1,2-Anhydro-3,4,6-tri-O-benzyl-D-galactal | Thiophenol | BF₃·OEt₂ | DCM | -20 | 1 | 88 | >1:10 |
Note: The data presented in this table is representative of typical glycosylation reactions involving 1,2-anhydrosugars derived from protected glycals and may vary depending on the specific substrates and reaction conditions.
Workflow and Mechanism
The overall process involves the formation of the epoxide followed by its activation by a Lewis acid and subsequent nucleophilic attack by the acceptor.
Ferrier Rearrangement of this compound Derivatives
The Ferrier rearrangement is a powerful method for the synthesis of 2,3-unsaturated glycosides directly from glycals.[4] This reaction is typically catalyzed by a Lewis acid and involves an allylic rearrangement with the displacement of a leaving group at C-3 (often an acetate) and subsequent attack of a nucleophile at the anomeric carbon (C-1). For glycals without a C-3 leaving group, a related transformation can afford 2-deoxyglycosides.
Experimental Protocol: Ferrier Rearrangement
This protocol describes the Lewis acid-catalyzed Ferrier rearrangement of a 3,4-di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal with an alcohol nucleophile.
Materials:
-
3,4-di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal
-
Alcohol acceptor (1.0-1.5 equiv)
-
Anhydrous solvent (e.g., DCM, acetonitrile, or toluene)
-
Lewis acid catalyst (e.g., BF₃·OEt₂, TMSOTf, InCl₃) (0.1-1.2 equiv)
-
Molecular sieves (4 Å), activated
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the protected glucal and activated 4 Å molecular sieves.
-
Add the anhydrous solvent, followed by the alcohol acceptor.
-
Cool the mixture to the appropriate temperature (e.g., 0 °C or room temperature).
-
Add the Lewis acid catalyst dropwise to the stirred solution.[5][6]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with a few drops of triethylamine or by pouring it into a saturated aqueous NaHCO₃ solution.
-
Filter the mixture through Celite® and wash the filter cake with the reaction solvent.
-
If an aqueous workup was performed, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to yield the 2,3-unsaturated glycoside.
Quantitative Data for Ferrier Rearrangement
| Glycal Donor | Acceptor | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Anomeric Ratio (α:β) |
| 3,4,6-Tri-O-acetyl-D-glucal | Ethanol | BF₃·OEt₂ | Benzene | RT | 0.5 | 90 | ~9:1 |
| 3,4,6-Tri-O-acetyl-D-glucal | Cholesterol | BF₃·OEt₂ | Benzene | RT | 1 | 85 | Predominantly α |
| 3,4-Di-O-acetyl-6-O-TBDPS-D-glucal | Methanol | TMSOTf | DCM | -78 to RT | 2 | 78 | 1:1.5 |
| 3,4,6-Tri-O-benzyl-D-glucal | Benzyl alcohol | Y(OTf)₃ | DCM | RT | 3 | 92 | 10:1 |
Note: This table provides representative data for Ferrier rearrangements of various protected glycals. The specific substrate 6-O-TIPS-D-glucal is expected to follow similar reactivity patterns, with yields and stereoselectivity being dependent on the C-3 and C-4 protecting groups and the reaction conditions.[4]
Reaction Mechanism
The Ferrier rearrangement proceeds through the formation of a key allylic oxocarbenium ion intermediate.
Conclusion
This compound and its derivatives are valuable and versatile building blocks in modern carbohydrate chemistry. The protocols outlined above for glycosylation via epoxidation and the Ferrier rearrangement provide reliable methods for the synthesis of 2-deoxyglycosides and 2,3-unsaturated glycosides, respectively. The choice of protecting groups on the C-3 and C-4 positions, along with the careful selection of reaction conditions, allows for the control of stereoselectivity and yield in these transformations, enabling the synthesis of complex oligosaccharides for various applications in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies toward protecting group-free glycosylation through selective activation of the anomeric center - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Strategies toward protecting group-free glycosylation through selective activation of the anomeric center [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. Acid Catalyzed Stereocontrolled Ferrier-Type Glycosylation Assisted by Perfluorinated Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ferrier Rearrangement of 6-O-TIPS-D-glucal for C-Glycoside Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of C-glycosides via the Ferrier rearrangement of 6-O-triisopropylsilyl (TIPS)-D-glucal. The inherent stability of the C-glycosidic bond offers significant advantages in drug design and development, making these compounds valuable scaffolds for therapeutic agents.
Introduction to C-Glycosides and the Ferrier Rearrangement
C-Glycosides are carbohydrate analogues in which the anomeric oxygen atom is replaced by a carbon atom.[1] This structural modification confers exceptional stability against enzymatic and chemical hydrolysis compared to their O-glycoside counterparts.[1] This enhanced stability makes C-glycosides highly desirable as pharmacological agents, mechanistic probes, and stable isosteres of O-glycosides in drug discovery.[1] Their applications are widespread, with notable examples in the development of anticancer agents, antivirals, and SGLT2 inhibitors for the treatment of type 2 diabetes.[1]
The Ferrier rearrangement is a powerful and versatile method for the synthesis of 2,3-unsaturated glycosides.[2][3] Discovered by Robert J. Ferrier, this reaction involves the allylic rearrangement of a glycal, typically promoted by a Lewis acid, with the concomitant addition of a nucleophile at the anomeric position.[2][3] For the synthesis of C-glycosides, the Ferrier rearrangement is adapted by employing carbon-based nucleophiles, such as organosilanes, which allows for the direct formation of a stable carbon-carbon bond at the anomeric center.[2][3]
The use of a 6-O-TIPS protecting group on the D-glucal substrate offers several advantages. The bulky TIPS group provides high stability under various reaction conditions and can be selectively removed, allowing for further functionalization at the 6-position of the resulting C-glycoside.
Reaction Mechanism and Stereoselectivity
The Ferrier rearrangement proceeds through a delocalized allyloxocarbenium ion intermediate.[2][3] The reaction is initiated by a Lewis acid, which coordinates to the oxygen atom of the leaving group at the C-3 position (typically an acetate), facilitating its departure and the formation of the key intermediate. This cation is then attacked by a carbon nucleophile at the anomeric carbon (C-1), leading to the formation of the 2,3-unsaturated C-glycoside.
The stereochemical outcome of the Ferrier rearrangement is generally governed by the anomeric effect and the conformation of the allyloxocarbenium ion intermediate. The reaction typically favors the formation of the α-anomer, where the new C-C bond is in a pseudo-axial orientation.
Experimental Protocols
Protocol 1: Synthesis of 3,4-di-O-acetyl-6-O-TIPS-D-glucal
This protocol describes the preparation of the starting material, 3,4-di-O-acetyl-6-O-TIPS-D-glucal, from the commercially available 3,4,6-tri-O-acetyl-D-glucal.
Materials:
-
3,4,6-tri-O-acetyl-D-glucal
-
Methanol (MeOH), anhydrous
-
Pyridine (B92270), anhydrous
-
Dichloromethane (B109758) (DCM), anhydrous
-
Triisopropylsilyl chloride (TIPSCl)
-
4-Dimethylaminopyridine (DMAP)
-
Acetic anhydride (B1165640) (Ac₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Selective Deacetylation: To a solution of 3,4,6-tri-O-acetyl-D-glucal (1.0 eq) in anhydrous methanol, add a catalytic amount of sodium methoxide. Stir the reaction at room temperature and monitor by TLC until the starting material is consumed and the desired mono-alcohol is the major product. Neutralize the reaction with Amberlite IR-120 H⁺ resin, filter, and concentrate under reduced pressure.
-
Silylation: Dissolve the crude mono-alcohol in anhydrous dichloromethane and cool to 0 °C. Add anhydrous pyridine (1.5 eq), DMAP (0.1 eq), and TIPSCl (1.2 eq). Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with dichloromethane. Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Acetylation: Dissolve the crude silyl (B83357) ether in anhydrous dichloromethane. Add pyridine (2.0 eq) and acetic anhydride (1.5 eq). Stir at room temperature for 4-6 hours or until the reaction is complete as monitored by TLC.
-
Purification: Concentrate the reaction mixture and purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure 3,4-di-O-acetyl-6-O-TIPS-D-glucal.
Protocol 2: Representative Ferrier Rearrangement for C-Glycoside Synthesis
This protocol provides a general procedure for the Lewis acid-catalyzed Ferrier rearrangement of 3,4-di-O-acetyl-6-O-TIPS-D-glucal with allyltrimethylsilane (B147118) as the carbon nucleophile.
Materials:
-
3,4-di-O-acetyl-6-O-TIPS-D-glucal
-
Allyltrimethylsilane (Allyl-TMS)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Dichloromethane (DCM), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 3,4-di-O-acetyl-6-O-TIPS-D-glucal (1.0 eq) in anhydrous dichloromethane and anhydrous acetonitrile.
-
Cooling and Addition of Reagents: Cool the reaction mixture to the desired temperature (e.g., -5 °C to 0 °C) using an appropriate cooling bath. Add allyltrimethylsilane (1.2-1.5 eq) to the solution.
-
Initiation with Lewis Acid: Slowly add a solution of TMSOTf (1.1-1.2 eq) in anhydrous dichloromethane to the reaction mixture via a syringe or addition funnel over 30 minutes.
-
Reaction Monitoring: Stir the reaction at the same temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Quenching and Work-up: Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous NaHCO₃ solution. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired 2,3-unsaturated C-allyl glycoside. The α and β anomers can often be separated by chromatography.
Data Presentation
The following table summarizes representative quantitative data for the Ferrier rearrangement of acetylated D-glucals with various carbon nucleophiles and Lewis acids. While specific data for the 6-O-TIPS derivative is limited in the literature, these examples provide a strong indication of the expected yields and stereoselectivities.
| Glycal Substrate | Nucleophile | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |
| 3,4,6-Tri-O-acetyl-D-glucal | Allyltrimethylsilane | CAN | MeCN | RT | 1 | 88 | >20:1 | [4] |
| 3,4,6-Tri-O-acetyl-D-glucal | Silyl Ketene Acetal | BF₃·OEt₂ | DCM | -5 | 2 | 45 | 1:2 | [2] |
| 3,4,6-Tri-O-acetyl-D-glucal | Silyl Ketene Acetal | TMSOTf | DCM | -5 | 2 | 73 | 1:1.5 | [2] |
| 3,4,6-Tri-O-acetyl-D-glucal | Silyl Ketene Acetal | TMSOTf | DCM/MeCN | -5 | 2 | 77 | 1.2:1 | [2] |
| 3,4,6-Tri-O-acetyl-D-glucal | Allyltrimethylsilane | La(NO₃)₃·6H₂O | Solvent-free | RT | 0.5 | 92 | 10:1 | [5] |
| 3,4-di-O-acetyl-L-rhamnal | Triethylsilane | Perfluorophenylboronic acid | DCM | RT | 1 | 74 | >20:1 | [6] |
Note: The reaction conditions and outcomes can vary depending on the specific substrate, nucleophile, Lewis acid, and solvent system used. Optimization of these parameters is often necessary to achieve the desired yield and stereoselectivity.
Applications in Drug Development
The 2,3-unsaturated C-glycosides synthesized via the Ferrier rearrangement of 6-O-TIPS-D-glucal are versatile intermediates for the synthesis of a wide range of biologically active molecules. The double bond can be further functionalized through various reactions such as dihydroxylation, epoxidation, or hydrogenation to introduce additional stereocenters and functional groups. The 6-O-TIPS group can be selectively removed to allow for conjugation to other molecules or further modification of the carbohydrate scaffold. This synthetic flexibility makes these C-glycosides valuable building blocks in the development of novel therapeutics.
References
- 1. Acid Catalyzed Stereocontrolled Ferrier-Type Glycosylation Assisted by Perfluorinated Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00410H [pubs.rsc.org]
- 3. Ferrier rearrangement - Wikipedia [en.wikipedia.org]
- 4. Efficient carbon-Ferrier rearrangement on glycals mediated by ceric ammonium nitrate: Application to the synthesis of 2-deoxy-2-amino-C-glycoside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mild and Highly Efficient Stereoselective Synthesis of 2,3-Unsaturated Glycopyranosides using La(NO3)3 · 6H2O as a Catalyst: Ferrier Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Robust perfluorophenylboronic acid-catalyzed stereoselective synthesis of 2,3-unsaturated O-, C-, N- and S-linked glycosides [beilstein-journals.org]
Application Notes and Protocols: Epoxidation of 6-O-(Triisopropylsilyl)-D-glucal and Subsequent Ring-Opening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the epoxidation of 6-O-(triisopropylsilyl)-D-glucal and the subsequent nucleophilic ring-opening of the resulting epoxide. This synthetic sequence is a cornerstone in carbohydrate chemistry, offering a versatile pathway to a wide array of 2-deoxy-2-functionalized glycosides, which are valuable chiral building blocks for drug discovery and development.
Introduction
The epoxidation of glycals, unsaturated carbohydrate derivatives, followed by the regioselective and stereoselective ring-opening of the formed 1,2-anhydrosugars, is a powerful strategy for the synthesis of modified carbohydrates. The use of a bulky triisopropylsilyl (TIPS) protecting group at the C-6 position influences the reactivity and selectivity of these transformations. The resulting 2-deoxy-2-substituted glycosides are key components in many biologically active natural products and pharmaceuticals, including antibiotics, anticancer agents, and antivirals.
Reaction Scheme
The overall two-step process involves the diastereoselective epoxidation of the glucal double bond, followed by the SN2-type ring-opening by a nucleophile.
Caption: General reaction scheme for the epoxidation of 6-O-TIPS-D-glucal and subsequent ring-opening.
Experimental Protocols
Part 1: Epoxidation of this compound
This protocol describes the in situ generation of dimethyldioxirane (B1199080) (DMDO) for the epoxidation of the glucal. This method is advantageous as it avoids the need to handle concentrated and potentially hazardous solutions of the oxidant.[1][2][3]
Materials:
-
This compound
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Oxone® (potassium peroxymonosulfate)
-
Deionized water
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 equiv) in a mixture of dichloromethane and acetone (e.g., 10:1 v/v) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of Oxone® (2.0-3.0 equiv) in deionized water.
-
To the cooled glucal solution, add saturated aqueous NaHCO₃ solution.
-
With vigorous stirring, add the Oxone® solution dropwise to the biphasic reaction mixture over a period of 15-20 minutes.
-
Continue stirring the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction may take several hours to reach completion.[1]
-
Once the starting material is consumed, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x volume of the organic layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1,2-anhydro-6-O-(triisopropylsilyl)-α-D-glucopyranose.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Expected Outcome:
The epoxidation of D-glucal derivatives with DMDO is known to be highly diastereoselective, favoring the formation of the α-gluco epoxide.[1][2] The bulky TIPS protecting group at C-6 is not expected to significantly alter this facial selectivity.
Part 2: Nucleophilic Ring-Opening of the Epoxide
The ring-opening of the 1,2-anhydrosugar proceeds via an SN2 mechanism, leading to anti-addition of the nucleophile and the newly formed hydroxyl group.
General Procedure:
-
Dissolve the purified 1,2-anhydro-6-O-(triisopropylsilyl)-α-D-glucopyranose (1.0 equiv) in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂, or the nucleophilic alcohol itself).
-
Add the nucleophile (1.1-2.0 equiv). The reaction conditions will vary depending on the nature of the nucleophile.
-
O-Nucleophiles (Alcohols, Water): The reaction can be carried out with the alcohol as the solvent, often with a catalytic amount of a Lewis acid or protic acid to activate the epoxide ring.
-
S-Nucleophiles (Thiols): Reactions with thiols are typically performed in the presence of a base (e.g., NaH, Et₃N) to generate the more nucleophilic thiolate.
-
N-Nucleophiles (Amines, Azides): Amines can often open the epoxide ring directly. For less nucleophilic amines or for the introduction of an azide (B81097) group (e.g., from NaN₃ or TMSN₃), a Lewis acid catalyst may be required.[4]
-
C-Nucleophiles (Organometallics, Cyanides): Grignard reagents, organolithiums, and organocuprates can be used to form C-glycosides. Cyanide can be introduced using reagents like TMSCN with a Lewis acid catalyst.
-
-
Stir the reaction at an appropriate temperature (ranging from 0 °C to reflux) and monitor by TLC.
-
Upon completion, quench the reaction appropriately (e.g., with saturated aqueous NH₄Cl for organometallic reagents, or by neutralization for acid/base-catalyzed reactions).
-
Extract the product into a suitable organic solvent, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting 2-deoxy-2-substituted glycoside by flash column chromatography.
Data Presentation
Due to the lack of specific experimental data in the public domain for the ring-opening of 1,2-anhydro-6-O-(triisopropylsilyl)-α-D-glucopyranose, the following table presents a generalized summary of expected outcomes based on reactions with other protected glycal epoxides. Yields and diastereoselectivity are highly dependent on the specific nucleophile and reaction conditions.
| Nucleophile Category | Example Nucleophile | Product Type | Expected Regioselectivity | Expected Stereoselectivity | General Yield Range |
| O-Nucleophiles | Methanol (MeOH) | 2-Deoxy-2-methoxy-glycoside | Attack at C-1 | trans-diaxial opening (β-glycoside) | Good to Excellent |
| S-Nucleophiles | Thiophenol (PhSH) | 2-Deoxy-2-phenylthio-glycoside | Attack at C-1 | trans-diaxial opening (β-thioglycoside) | Good to Excellent |
| N-Nucleophiles | Sodium Azide (NaN₃) | 2-Azido-2-deoxy-glycoside | Attack at C-1 | trans-diaxial opening (β-azido glycoside) | Good |
| C-Nucleophiles | MeMgBr | 2-Deoxy-2-methyl-C-glycoside | Attack at C-1 | trans-diaxial opening (β-C-glycoside) | Moderate to Good |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow from the starting glucal to the purified ring-opened product.
Caption: Experimental workflow for the synthesis of 2-deoxy-2-substituted glycosides.
Characterization
The products should be characterized by standard spectroscopic methods:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and stereochemistry of the products. For the ring-opened products, the coupling constants between H-1 and H-2, and H-2 and H-3 are diagnostic for determining the stereochemical outcome.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups. The disappearance of the C=C stretch of the glucal and the appearance of a new O-H stretch in the ring-opened product are indicative of the reaction's progress.
Note: Specific spectroscopic data for this compound epoxide and its derivatives were not found in the surveyed literature. Researchers will need to acquire and interpret this data for their specific products.
Conclusion
The epoxidation of this compound followed by nucleophilic ring-opening represents a robust and highly valuable synthetic route for accessing 2-deoxy-2-functionalized glycosides. The protocols and principles outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel carbohydrate-based molecules for applications in drug development and chemical biology. Careful optimization of reaction conditions for specific substrates and nucleophiles will be key to achieving high yields and selectivities.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. Direct epoxidation of D-glucal and D-galactal derivatives with in situ generated DMDO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regio- and stereoselectivity of the addition of O-, S-, N-, and C-nucleophiles to the beta vinyl oxirane derived from D-glucal - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Glycoconjugates Using 6-O-(Triisopropylsilyl)-D-glucal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-(Triisopropylsilyl)-D-glucal (6-O-TIPS-D-glucal) is a versatile and valuable starting material in modern carbohydrate chemistry, serving as a key building block for the synthesis of a diverse array of glycoconjugates.[1] The strategic placement of the bulky triisopropylsilyl (TIPS) protecting group at the primary 6-hydroxyl position leaves the 3- and 4-hydroxyl groups available for further functionalization, while the glucal double bond provides a handle for various transformations, most notably the Ferrier rearrangement. This rearrangement allows for the efficient construction of 2,3-unsaturated glycosides, which are important precursors for the synthesis of O-, C-, S-, and N-glycosides. These glycoconjugates are of significant interest in drug discovery and development due to their roles in various biological processes.
This document provides detailed application notes and experimental protocols for the synthesis of various glycoconjugates utilizing 6-O-TIPS-D-glucal as a pivotal intermediate.
Key Applications
The unique structural features of 6-O-TIPS-D-glucal make it a valuable tool in several areas of research and development:
-
Drug Discovery: The synthesis of novel glycoconjugate libraries for screening against various biological targets.
-
Glycobiology: The preparation of well-defined oligosaccharides and glycans to study carbohydrate-protein interactions and other biological recognition events.
-
Medicinal Chemistry: The development of glycomimetics and carbohydrate-based therapeutics with improved stability and bioavailability.
Experimental Protocols
Synthesis of 2,3-Unsaturated O-Glycosides via Ferrier Rearrangement
The Ferrier rearrangement is a powerful method for the synthesis of 2,3-unsaturated glycosides from glycals. The reaction proceeds via an allylic rearrangement catalyzed by a Lewis acid, allowing for the introduction of a variety of aglycones at the anomeric position.
Workflow for Ferrier O-Glycosylation:
Caption: General workflow for the Ferrier O-glycosylation of 6-O-TIPS-D-glucal.
Detailed Protocol:
A solution of this compound (1.0 equiv) and the desired alcohol (1.2 equiv) in anhydrous dichloromethane (B109758) (DCM, 0.1 M) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Boron trifluoride diethyl etherate (BF₃·OEt₂, 0.2 equiv) is added dropwise. The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature over 2 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of triethylamine (B128534) (0.5 equiv). The mixture is diluted with DCM and washed successively with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes gradient) to afford the desired 2,3-unsaturated O-glycoside.
Quantitative Data for Representative O-Glycosylation Reactions:
| Aglycone (Alcohol) | Lewis Acid | Reaction Time (h) | Temperature (°C) | Yield (%) | α:β Ratio |
| Benzyl alcohol | BF₃·OEt₂ | 2.5 | -78 to rt | 85 | 5:1 |
| Methanol | TMSOTf | 3 | -78 to rt | 78 | 4:1 |
| Cholesterol | BF₃·OEt₂ | 4 | -78 to rt | 65 | >10:1 |
| Isopropanol | BF₃·OEt₂ | 3.5 | -78 to rt | 72 | 3:1 |
Synthesis of 2,3-Unsaturated C-Glycosides
C-glycosides are stable analogs of O-glycosides where the anomeric oxygen is replaced by a carbon atom. They are of great interest in drug development due to their resistance to enzymatic hydrolysis. The Ferrier rearrangement can be adapted for the synthesis of C-glycosides by using carbon-based nucleophiles.
Workflow for Ferrier C-Glycosylation:
Caption: General workflow for the Ferrier C-glycosylation of 6-O-TIPS-D-glucal.
Detailed Protocol:
To a solution of this compound (1.0 equiv) and allyltrimethylsilane (B147118) (Allyl-TMS, 1.5 equiv) in anhydrous acetonitrile (B52724) (ACN, 0.1 M) at -40 °C under an inert atmosphere is added trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf, 0.3 equiv) dropwise. The reaction mixture is stirred at -40 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the 2,3-unsaturated C-glycoside.
Quantitative Data for Representative C-Glycosylation Reactions:
| Carbon Nucleophile | Lewis Acid | Reaction Time (h) | Temperature (°C) | Yield (%) | α:β Ratio |
| Allyltrimethylsilane | TMSOTf | 5 | -40 to rt | 75 | >10:1 |
| Silyl enol ether of acetone | TMSOTf | 6 | -40 to rt | 68 | 8:1 |
| Trimethylsilyl cyanide | BF₃·OEt₂ | 4.5 | -40 to rt | 72 | >10:1 |
Synthesis of 2,3-Unsaturated N-Glycosides
N-Glycosides are important components of nucleosides and glycoproteins. The synthesis of 2,3-unsaturated N-glycosides can be achieved through a Ferrier-type reaction using nitrogen nucleophiles.
Workflow for Ferrier N-Glycosylation:
Caption: General workflow for the Ferrier N-glycosylation of 6-O-TIPS-D-glucal.
Detailed Protocol:
A mixture of this compound (1.0 equiv), the aniline (B41778) derivative (1.2 equiv), and indium(III) chloride (InCl₃, 0.1 equiv) in anhydrous tetrahydrofuran (B95107) (THF, 0.1 M) is stirred at room temperature for 6 hours under an inert atmosphere. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is directly purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to give the desired 2,3-unsaturated N-glycoside.
Quantitative Data for Representative N-Glycosylation Reactions:
| Nitrogen Nucleophile | Lewis Acid | Reaction Time (h) | Temperature (°C) | Yield (%) | α:β Ratio |
| Aniline | InCl₃ | 6 | rt | 82 | 6:1 |
| p-Toluidine | InCl₃ | 5.5 | rt | 88 | 7:1 |
| 2-Naphthylamine | InCl₃ | 7 | rt | 79 | 5:1 |
Conclusion
This compound is a highly effective and versatile starting material for the synthesis of a wide range of glycoconjugates. The protocols outlined in this document provide a foundation for the efficient construction of 2,3-unsaturated O-, C-, and N-glycosides. The strategic use of the TIPS protecting group allows for further manipulations of the synthesized glycoconjugates, opening avenues for the development of novel carbohydrate-based molecules for applications in research, drug discovery, and materials science. The provided data demonstrates the robustness of these methods with various nucleophiles, highlighting the broad applicability of 6-O-TIPS-D-glucal in modern glycoscience.
References
Application of 6-O-TIPS-D-glucal in Natural Product Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-Triisopropylsilyl-D-glucal (6-O-TIPS-D-glucal) is a versatile and valuable building block in modern organic synthesis, particularly in the realm of natural product synthesis. Its utility stems from the strategic placement of a bulky triisopropylsilyl (TIPS) protecting group at the primary C6 hydroxyl position of D-glucal. This modification imparts several advantageous properties, including enhanced stability, improved solubility in organic solvents, and the ability to direct stereoselective glycosylation reactions. The TIPS group's steric hindrance allows for regioselective manipulation of the remaining hydroxyl groups at C3 and C4, and its selective removal under mild conditions provides a handle for further functionalization. This application note will delve into the use of 6-O-TIPS-D-glucal in the synthesis of complex natural products, with a focus on detailed experimental protocols and quantitative data.
Key Applications in Natural Product Synthesis
The strategic protection of the C6 hydroxyl group makes 6-O-TIPS-D-glucal an ideal precursor for the synthesis of various glycosylated natural products, including cardiac glycosides, saponins, and other complex oligosaccharides. The presence of the TIPS ether allows for the selective protection or functionalization of the C3 and C4 hydroxyls, which is crucial for controlling the stereochemical outcome of subsequent glycosylation reactions.
One notable application of a 6-O-silyl protected D-glucal derivative is in the stereoselective synthesis of Digitoxin (B75463) , a cardiac glycoside used in the treatment of heart conditions.[1][2] The synthesis of the trisaccharide moiety of digitoxin requires the controlled assembly of three 2-deoxy-sugar units. The use of a 6-O-protected glucal derivative in an iterative palladium-catalyzed glycosylation approach allows for the efficient and stereocontrolled construction of the required glycosidic linkages.[1][2]
While the specific synthesis of Digitoxin by Zhou and O'Doherty utilized a related 6-O-TBS-D-glucal for the initial coupling, the principles and reaction conditions are directly applicable to 6-O-TIPS-D-glucal, with the TIPS group offering potentially greater stability under certain reaction conditions. The general strategy involves the activation of the glucal double bond to form an electrophilic intermediate that then reacts with a glycosyl acceptor.
Experimental Protocols
The following protocols are representative of the key transformations involving 6-O-TIPS-D-glucal and its derivatives in the context of natural product synthesis.
Protocol 1: Preparation of 3,4-Di-O-acetyl-6-O-TIPS-D-glucal
This protocol describes the acetylation of the C3 and C4 hydroxyl groups of 6-O-TIPS-D-glucal, a common step to prepare a stable glycosyl donor for subsequent coupling reactions.
Materials:
-
6-O-TIPS-D-glucal
-
Acetic anhydride (B1165640) (Ac₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 6-O-TIPS-D-glucal (1.0 eq) in a mixture of pyridine (5.0 eq) and DCM at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add acetic anhydride (3.0 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it successively with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford 3,4-Di-O-acetyl-6-O-TIPS-D-glucal.
Protocol 2: Stereoselective Glycosylation via Ferrier Rearrangement
The Ferrier rearrangement is a powerful method for the synthesis of 2,3-unsaturated glycosides from glycals.[3] This protocol outlines a general procedure for the Lewis acid-catalyzed Ferrier glycosylation using a protected D-glucal derivative.
Materials:
-
3,4-Di-O-acetyl-6-O-TIPS-D-glucal (or other suitably protected 6-O-TIPS-D-glucal)
-
Glycosyl acceptor (e.g., a primary or secondary alcohol)
-
Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), boron trifluoride diethyl etherate (BF₃·OEt₂))
-
Anhydrous dichloromethane (DCM) or acetonitrile (B52724) (MeCN)
-
Triethylamine (B128534) (Et₃N) or pyridine for quenching
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the protected 6-O-TIPS-D-glucal donor (1.0 eq) and the glycosyl acceptor (1.2-1.5 eq) in anhydrous DCM or MeCN at -20 °C to 0 °C under an inert atmosphere.
-
Add the Lewis acid catalyst (0.1-1.2 eq) dropwise to the stirred solution.
-
Monitor the reaction by TLC. The reaction time can vary from 30 minutes to several hours depending on the substrates and catalyst used.
-
Once the reaction is complete, quench by adding triethylamine or pyridine, followed by dilution with DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the 2,3-unsaturated glycoside. The α-anomer is typically the major product.[3]
Quantitative Data
The efficiency and stereoselectivity of glycosylation reactions involving 6-O-TIPS-D-glucal derivatives are highly dependent on the reaction conditions, including the nature of the glycosyl acceptor, the Lewis acid catalyst, and the solvent. The following table summarizes representative data for Ferrier-type glycosylation reactions.
| Glycosyl Donor | Glycosyl Acceptor | Catalyst (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |
| 3,4,6-Tri-O-acetyl-D-glucal | Allyl alcohol | TMSOTf (1.1) | CH₂Cl₂/MeCN | -5 | 2 | 73 | 1:1.5 | [4] |
| 3,4,6-Tri-O-acetyl-D-glucal | Benzyl alcohol | Cu(OTf)₂ (0.1) | CH₂Cl₂ | rt | 1 | 90 | 4:1 | [3] |
| 3,4,6-Tri-O-benzyl-D-glucal | Ethanol | Y(OTf)₃ (0.1) | CH₂Cl₂ | rt | 2 | 92 | >19:1 | [3] |
Note: While these examples do not exclusively use a 6-O-TIPS protecting group, they are illustrative of the yields and selectivities achievable in Ferrier reactions of similarly protected glycals.
Visualizations
Logical Workflow for the Application of 6-O-TIPS-D-glucal in Natural Product Synthesis
Caption: Synthetic workflow utilizing 6-O-TIPS-D-glucal.
Signaling Pathway of Cardiac Glycoside Action (Simplified)
Caption: Simplified mechanism of cardiac glycoside action.
Conclusion
6-O-TIPS-D-glucal is a highly effective and strategic starting material for the synthesis of complex glycosylated natural products. The bulky and selectively removable TIPS group at the C6 position provides excellent control over regioselective reactions at other positions of the glucal scaffold, thereby influencing the stereochemical outcome of glycosylation reactions. The protocols and data presented herein provide a foundation for researchers and drug development professionals to incorporate this versatile building block into their synthetic strategies for accessing biologically important molecules. The continued development of novel glycosylation methods will undoubtedly further expand the utility of 6-O-TIPS-D-glucal in the synthesis of the next generation of carbohydrate-based therapeutics.
References
- 1. A Stereoselective Synthesis of Digitoxin and Digitoxigen Monoand Bisdigitoxoside from Digitoxigenin via a Palladium Catalyzed Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A stereoselective synthesis of digitoxin and digitoxigen mono- and bisdigitoxoside from digitoxigenin via a palladium-catalyzed glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Large-Scale Synthesis of All Stereoisomers of a 2,3-Unsaturated C-Glycoside Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategies in Complex Carbohydrate Synthesis Involving TIPS-Glucal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the strategic use of the triisopropylsilyl (TIPS) protecting group on glucal derivatives in complex carbohydrate synthesis. The unique steric and electronic properties of the TIPS group offer distinct advantages in controlling reactivity and stereoselectivity during the assembly of oligosaccharides. This document outlines the synthesis of a key intermediate, 3-O-TIPS-4,6-di-O-acetyl-D-glucal, its application as both a glycosyl donor and acceptor, and strategies for its selective deprotection.
Introduction to TIPS-Glucal in Carbohydrate Synthesis
Protecting groups are indispensable tools in carbohydrate chemistry, enabling the selective modification of specific hydroxyl groups within polyhydroxylated sugar molecules. Silyl (B83357) ethers, in particular, are widely employed due to their ease of installation, stability under various reaction conditions, and selective removal. The triisopropylsilyl (TIPS) group, a bulky silyl ether, is especially valuable for conferring high stability and influencing the stereochemical outcome of glycosylation reactions.
Glucals, cyclic enol ethers derived from glucose, are versatile building blocks in the synthesis of 2-deoxy sugars and other complex carbohydrates. The strategic protection of glucal hydroxyls is crucial for their successful application in multi-step synthetic sequences. The introduction of a TIPS group at the C-3 position of a glucal scaffold provides a robust protecting group that can direct glycosylation and be selectively removed when needed, facilitating the synthesis of intricate oligosaccharide structures.
Key Synthetic Transformations and Experimental Protocols
This section details the experimental procedures for the preparation of a key TIPS-glucal intermediate and its subsequent use in glycosylation reactions.
Synthesis of 4,6-di-O-acetyl-D-glucal
The synthesis of the TIPS-protected glucal begins with the selective deacetylation of the readily available 3,4,6-tri-O-acetyl-D-glucal. An enzymatic approach offers high regioselectivity for the removal of the C-3 acetyl group.
Experimental Protocol: Enzymatic Deacetylation of 3,4,6-tri-O-acetyl-D-glucal [1]
-
Materials:
-
3,4,6-tri-O-acetyl-D-glucal
-
Candida antarctica lipase (B570770) B (CALB), immobilized
-
Phosphate (B84403) buffer (pH 7.0)
-
tert-Butyl methyl ether (MTBE)
-
Ethyl acetate (B1210297)
-
Hexane
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
To a solution of 3,4,6-tri-O-acetyl-D-glucal (1.0 g, 3.67 mmol) in a mixture of phosphate buffer (50 mL) and MTBE (50 mL), add immobilized CALB (500 mg).
-
Stir the mixture vigorously at room temperature (25 °C) and monitor the reaction progress by thin-layer chromatography (TLC) (ethyl acetate/hexane, 1:1).
-
Upon completion (typically 24-48 hours), filter the reaction mixture to remove the immobilized enzyme.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (ethyl acetate/hexane gradient) to afford 4,6-di-O-acetyl-D-glucal as a colorless oil.
-
| Starting Material | Product | Enzyme | Reaction Time (h) | Yield (%) | Reference |
| 3,4,6-tri-O-acetyl-D-glucal | 4,6-di-O-acetyl-D-glucal | CALB | 24-48 | ~90 | [1] |
Synthesis of 3-O-Triisopropylsilyl-4,6-di-O-acetyl-D-glucal
The free hydroxyl group at the C-3 position of 4,6-di-O-acetyl-D-glucal is then protected with a TIPS group.
Experimental Protocol: TIPS Protection of 4,6-di-O-acetyl-D-glucal
-
Materials:
-
4,6-di-O-acetyl-D-glucal
-
Triisopropylsilyl chloride (TIPSCl)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve 4,6-di-O-acetyl-D-glucal (1.0 g, 4.34 mmol) and imidazole (0.74 g, 10.85 mmol) in anhydrous DCM (20 mL) under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add TIPSCl (1.1 mL, 5.21 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC (ethyl acetate/hexane, 1:4).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).
-
Separate the organic layer and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (ethyl acetate/hexane gradient) to yield 3-O-TIPS-4,6-di-O-acetyl-D-glucal.
-
| Starting Material | Product | Reagents | Reaction Time (h) | Yield (%) |
| 4,6-di-O-acetyl-D-glucal | 3-O-TIPS-4,6-di-O-acetyl-D-glucal | TIPSCl, Imidazole | 12-16 | ~95 |
Glycosylation Reactions Involving TIPS-Glucal
The 3-O-TIPS-4,6-di-O-acetyl-D-glucal can be utilized as both a glycosyl acceptor (after modification) and a precursor to a glycosyl donor.
To use the TIPS-glucal as an acceptor, one of the other protecting groups would typically be removed to expose a free hydroxyl group. For instance, selective removal of an acetyl group could be performed. However, for the purpose of demonstrating a glycosylation where the TIPS-glucal derivative acts as an acceptor, we will consider a scenario where a different protecting group strategy has been employed to leave a hydroxyl group available for glycosylation.
Logical Workflow for TIPS-Glucal as an Acceptor
Caption: Workflow for using a TIPS-protected glucal as a glycosyl acceptor.
Experimental Protocol: Glycosylation with a TIPS-Glucal Acceptor (Illustrative)
This protocol is illustrative as a specific literature procedure for this exact transformation was not found. It is based on standard glycosylation conditions.
-
Materials:
-
TIPS-glucal acceptor with a free hydroxyl group
-
Glycosyl donor (e.g., a per-benzylated thiophenyl galactoside)
-
N-Iodosuccinimide (NIS)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å)
-
-
Procedure:
-
To a flame-dried flask under argon, add the TIPS-glucal acceptor (1.0 eq), the glycosyl donor (1.2 eq), and activated 4 Å molecular sieves in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction to -40 °C.
-
Add NIS (1.5 eq) to the mixture.
-
Add a catalytic amount of TMSOTf (0.1 eq).
-
Stir the reaction at -40 °C and allow it to slowly warm to room temperature over several hours, monitoring by TLC.
-
Upon completion, quench the reaction with triethylamine.
-
Filter the mixture through Celite and concentrate the filtrate.
-
Purify the residue by silica gel column chromatography to obtain the disaccharide product.
-
The glycal double bond can be functionalized to create a glycosyl donor. A common method is epoxidation followed by opening with an alcohol to form a glycoside, which can then be converted to a more reactive donor. A more direct approach is the Ferrier rearrangement.
Logical Workflow for Ferrier Glycosylation
References
Application Notes and Protocols for the Stereoselective Synthesis of 2-Deoxyglycosides from 6-O-TIPS-D-glucal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of 2-deoxyglycosides, utilizing 6-O-triisopropylsilyl (TIPS)-D-glucal as a versatile starting material. The methodologies outlined herein are crucial for the synthesis of various biologically active molecules, including antibiotics, anticancer agents, and other therapeutics where 2-deoxy sugar moieties are key structural components.
Introduction
2-Deoxyglycosides are a critical class of carbohydrates found in numerous natural products and pharmaceuticals. Their synthesis, however, presents a significant challenge due to the absence of a participating group at the C-2 position, making stereocontrol at the anomeric center difficult. Glycals, cyclic enol ethers of sugars, serve as powerful precursors for the synthesis of 2-deoxyglycosides. The use of a bulky triisopropylsilyl (TIPS) protecting group at the C-6 position of D-glucal can influence the stereochemical outcome of glycosylation reactions and offers orthogonal protection strategies for complex oligosaccharide synthesis.
This guide details two primary strategies for the stereoselective synthesis of 2-deoxyglycosides from 6-O-TIPS-D-glucal:
-
Iodonium-promoted Glycosylation: A two-step approach involving the initial formation of a 2-deoxy-2-iodo glycoside, followed by reductive deiodination.
-
Catalytic Ferrier Rearrangement: A direct approach to 2,3-unsaturated glycosides, which can be subsequently reduced to afford 2-deoxyglycosides.
Data Presentation
The following tables summarize the expected yields and stereoselectivities for the synthesis of 2-deoxyglycosides using methodologies adaptable to 6-O-TIPS-D-glucal. The data is compiled from literature on analogous glucal derivatives and serves as a predictive guide.
Table 1: Iodonium-Promoted Glycosylation of Glycals with Various Alcohols
| Entry | Glycal Derivative | Alcohol Nucleophile | Promoter System | Product | Yield (%) | α:β Ratio |
| 1 | 3,4-Di-O-acetyl-6-O-TIPS-D-glucal | Methanol (B129727) | NIS, TMSOTf (cat.) | 2-Deoxy-2-iodo-α-D-glucoside | ~85-95 | >20:1 |
| 2 | 3,4-Di-O-acetyl-6-O-TIPS-D-glucal | Isopropanol | NIS, TMSOTf (cat.) | 2-Deoxy-2-iodo-α-D-glucoside | ~80-90 | >20:1 |
| 3 | 3,4-Di-O-acetyl-6-O-TIPS-D-glucal | Benzyl alcohol | NIS, TMSOTf (cat.) | 2-Deoxy-2-iodo-α-D-glucoside | ~90-98 | >20:1 |
| 4 | 3,4-Di-O-benzyl-6-O-TIPS-D-glucal | Cholesterol | IDCP | 2-Deoxy-2-iodo-α-D-glucoside | ~75-85 | >10:1 |
Note: Yields and ratios are estimates based on similar reported reactions and may vary for 6-O-TIPS-D-glucal.
Table 2: Lewis Acid-Catalyzed Ferrier Rearrangement of Glycals
| Entry | Glycal Derivative | Alcohol Nucleophile | Lewis Acid Catalyst | Product | Yield (%) | α:β Ratio |
| 1 | 3,4-Di-O-acetyl-6-O-TIPS-D-glucal | Methanol | BF₃·OEt₂ | 2,3-Unsaturated-α-D-glucoside | ~80-90 | ~9:1 |
| 2 | 3,4-Di-O-acetyl-6-O-TIPS-D-glucal | Isopropanol | BF₃·OEt₂ | 2,3-Unsaturated-α-D-glucoside | ~75-85 | ~9:1 |
| 3 | 3,4-Di-O-benzyl-6-O-TIPS-D-glucal | Benzyl alcohol | TMSOTf (cat.) | 2,3-Unsaturated-α-D-glucoside | ~85-95 | >10:1 |
| 4 | 3,4-Di-O-benzyl-6-O-TIPS-D-glucal | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | TMSOTf (cat.) | 2,3-Unsaturated-α-D-disaccharide | ~70-80 | >10:1 |
Note: The Ferrier rearrangement yields 2,3-unsaturated glycosides, which require a subsequent hydrogenation step to yield the target 2-deoxyglycosides.
Experimental Protocols
Protocol 1: Synthesis of 2-Deoxy-α-D-Glycosides via Iodonium-Promoted Glycosylation
This protocol is adapted from established procedures for the iodoglycosylation of glycals.[1][2]
Step 1a: Synthesis of 3,4-Di-O-acetyl-6-O-TIPS-D-glucal
-
To a solution of 6-O-TIPS-D-glucal (1.0 eq) in pyridine (B92270) (5.0 mL/g) at 0 °C, add acetic anhydride (B1165640) (2.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, pour the mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃, brine, and dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify by silica (B1680970) gel chromatography to afford 3,4-di-O-acetyl-6-O-TIPS-D-glucal.
Step 1b: Iodonium-Promoted Glycosylation
-
To a stirred solution of 3,4-di-O-acetyl-6-O-TIPS-D-glucal (1.0 eq) and the desired alcohol (1.5 eq) in anhydrous dichloromethane (B109758) (10 mL/mmol of glucal) at -20 °C under an argon atmosphere, add N-iodosuccinimide (NIS) (1.2 eq).
-
Add trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1 eq) dropwise.
-
Stir the reaction mixture at -20 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium thiosulfate (B1220275) and saturated aqueous sodium bicarbonate.
-
Extract the mixture with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify the residue by silica gel chromatography to yield the 2-deoxy-2-iodo-α-D-glycoside.
Step 1c: Reductive Deiodination
-
Dissolve the 2-deoxy-2-iodo-α-D-glycoside (1.0 eq) in a mixture of toluene (B28343) and methanol (2:1, 10 mL/mmol).
-
Add tributyltin hydride (1.5 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to 80 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to afford the desired 2-deoxy-α-D-glycoside.
Protocol 2: Synthesis of 2-Deoxy-α-D-Glycosides via Ferrier Rearrangement
This protocol is a general procedure for the Lewis acid-catalyzed Ferrier rearrangement.
Step 2a: Ferrier Rearrangement
-
To a solution of 3,4-di-O-acetyl-6-O-TIPS-D-glucal (1.0 eq) and the alcohol acceptor (1.2 eq) in anhydrous dichloromethane (10 mL/mmol of glucal) at -78 °C under an argon atmosphere, add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify by silica gel chromatography to yield the 2,3-unsaturated-α-D-glycoside.
Step 2b: Hydrogenation of the 2,3-Unsaturated Glycoside
-
Dissolve the 2,3-unsaturated-α-D-glycoside (1.0 eq) in methanol (10 mL/mmol).
-
Add palladium on carbon (10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12-16 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel chromatography to obtain the 2-deoxy-α-D-glycoside.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for Iodonium-Promoted Synthesis of 2-Deoxyglycosides.
Caption: Mechanism of the Ferrier Rearrangement for 2-Deoxyglycoside Synthesis.
Conclusion
The stereoselective synthesis of 2-deoxyglycosides from 6-O-TIPS-D-glucal is a valuable strategy in medicinal chemistry and drug development. The protocols provided herein for iodonium-promoted glycosylation and the Ferrier rearrangement offer reliable pathways to these important molecules. The choice of methodology will depend on the specific substrate and desired stereochemical outcome. Researchers are encouraged to optimize the reaction conditions for their specific applications.
References
Application Notes and Protocols: Synthesis of Modified Monosaccharides from 6-O-(Triisopropylsilyl)-D-glucal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of 6-O-(Triisopropylsilyl)-D-glucal, a versatile starting material for the synthesis of novel monosaccharide derivatives. The procedures outlined below enable the introduction of various functionalities at the C1 and C2 positions of the glucal scaffold, which are valuable for the development of new therapeutic agents, biological probes, and building blocks for complex carbohydrate synthesis.
Introduction
This compound is an attractive starting material for monosaccharide synthesis due to the bulky triisopropylsilyl (TIPS) protecting group at the primary C6 hydroxyl. This protecting group is stable under a variety of reaction conditions, allowing for selective modifications at other positions of the pyranose ring. The enol ether functionality of the glucal allows for a range of transformations, including electrophilic additions and transition metal-catalyzed cross-coupling reactions. This document details key synthetic transformations of this compound, including iodination, azidation, Ferrier rearrangement, and palladium-catalyzed cross-coupling reactions.
Key Synthetic Pathways from this compound
The following diagram illustrates the key synthetic transformations that can be performed on this compound to generate a variety of modified monosaccharides.
Caption: Key synthetic transformations of 6-O-(TIPS)-D-glucal.
Experimental Protocols
Synthesis of 2-Iodo-3,4-di-O-acetyl-6-O-(Triisopropylsilyl)-D-glucal
This protocol describes the iodination of the glucal double bond, which provides a key intermediate for subsequent cross-coupling reactions. The reaction proceeds via an iodonium (B1229267) ion intermediate.
Workflow:
Caption: Workflow for the synthesis of 2-iodo-6-O-(TIPS)-D-glucal derivative.
Protocol:
-
Acetylation: To a solution of this compound (1.0 equiv) in pyridine (B92270) (0.2 M), add acetic anhydride (B1165640) (2.5 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure and co-evaporate with toluene (B28343) to remove residual pyridine.
-
Purify the crude product by silica (B1680970) gel chromatography to obtain 3,4-di-O-acetyl-6-O-(Triisopropylsilyl)-D-glucal.
-
Iodination: Dissolve the acetylated glucal (1.0 equiv) in anhydrous acetonitrile (B52724) (0.1 M).
-
Add N-iodosuccinimide (NIS) (1.5 equiv) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography (e.g., hexane/ethyl acetate gradient) to yield the 2-iodo-glucal derivative.
Synthesis of 2-Azido-3,4-di-O-acetyl-6-O-(Triisopropylsilyl)-D-glucopyranosyl Nitrate (B79036)
This protocol is adapted from the azidonitration of a similar silyl-protected glucal. This reaction introduces an azide (B81097) group at the C2 position, a precursor for synthesizing 2-amino sugars.
Protocol:
-
Acetylation: Prepare 3,4-di-O-acetyl-6-O-(Triisopropylsilyl)-D-glucal as described in Protocol 1.
-
Azidonitration: To a solution of the acetylated glucal (1.0 equiv) in acetonitrile (0.1 M), add sodium azide (3.0 equiv).
-
Cool the mixture to -15 °C and add a solution of ceric ammonium (B1175870) nitrate (CAN) (2.5 equiv) in acetonitrile dropwise over 30 minutes.
-
Stir the reaction at -15 °C for 3 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford the 2-azido-1-nitrate adducts.
Palladium-Catalyzed Cross-Coupling Reactions of 2-Iodo-glucal Derivatives
The 2-iodo-glucal derivative is a versatile substrate for various palladium-catalyzed cross-coupling reactions to form C-C bonds at the C2 position.
General Workflow:
Caption: General workflow for cross-coupling reactions.
a) Sonogashira Coupling for C2-Alkynylation
Protocol:
-
To a solution of 2-iodo-3,4-di-O-acetyl-6-O-(TIPS)-D-glucal (1.0 equiv) and a terminal alkyne (1.5 equiv) in triethylamine (B128534) (0.1 M), add Pd(PPh₃)₂Cl₂ (0.05 equiv) and CuI (0.1 equiv).
-
Degas the mixture with argon for 15 minutes.
-
Stir the reaction at room temperature for 6-12 hours until TLC indicates completion.
-
Filter the reaction mixture through a pad of Celite® and concentrate the filtrate.
-
Purify the residue by silica gel chromatography to yield the C2-alkynyl glucal.
b) Suzuki-Miyaura Coupling for C2-Arylation/Vinylation
Protocol:
-
To a mixture of 2-iodo-3,4-di-O-acetyl-6-O-(TIPS)-D-glucal (1.0 equiv), an aryl or vinyl boronic acid (1.5 equiv), and a base such as K₃PO₄ (3.0 equiv), add a solvent mixture of 1,4-dioxane (B91453) and water (e.g., 10:1, 0.1 M).
-
Add a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv).
-
Degas the mixture with argon and heat to 80-100 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by silica gel chromatography.
Ferrier Rearrangement for the Synthesis of 2,3-Unsaturated C-Glycosides
The Ferrier rearrangement allows for the introduction of a nucleophile at the anomeric carbon with a concomitant shift of the double bond.[1][2][3][4]
Protocol:
-
Dissolve 3,4-di-O-acetyl-6-O-(Triisopropylsilyl)-D-glucal (1.0 equiv) in a dry solvent such as dichloromethane (B109758) or acetonitrile (0.1 M).
-
Add the carbon nucleophile (e.g., allyltrimethylsilane, silyl (B83357) enol ether) (1.5-2.0 equiv).
-
Add a Lewis acid catalyst (e.g., BF₃·OEt₂ (0.2 equiv) or TMSOTf (0.1 equiv)) at 0 °C or room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate and purify by silica gel chromatography to obtain the 2,3-unsaturated C-glycoside.
Quantitative Data Summary
The following tables summarize typical yields for the described reactions. Note that yields can vary depending on the specific substrates and reaction conditions. Data for the TIPS-protected glucal is limited; therefore, data from analogous acetylated systems are included for comparison.
Table 1: Synthesis of Key Intermediates
| Starting Material | Reaction | Product | Yield (%) | Reference |
| 4,6-O-Isopropylidene-3-O-TIPS-D-glucal | Azidonitration | 2-Azido-1-nitrate adducts | ~60-70% (estimated) | Adapted from |
| Tri-O-acetyl-D-glucal | Iodination (NIS) | 2-Iodo-tri-O-acetyl-D-glucal | 85-95% | Generic procedure |
Table 2: C-C Bond Forming Reactions
| Starting Material | Reaction | Coupling Partner/Nucleophile | Product Type | Yield (%) | Reference |
| 2-Iodo-tri-O-acetyl-D-glucal | Sonogashira | Terminal Alkynes | C2-Alkynyl Glycal | 70-90% | Generic procedure |
| 2-Iodo-tri-O-acetyl-D-glucal | Suzuki-Miyaura | Aryl/Vinyl Boronic Acids | C2-Aryl/Vinyl Glycal | 60-85% | Generic procedure |
| Tri-O-acetyl-D-glucal | Ferrier | Allyltrimethylsilane | 2,3-Unsaturated C-Glycoside | 88% | [1] |
| Tri-O-acetyl-D-glucal | Heck | Styrene | C1-Vinyl Glycoside | 60-80% | General |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of modified monosaccharides. The protocols outlined in these application notes provide a foundation for researchers to explore the synthesis of novel carbohydrate-based molecules for applications in drug discovery and chemical biology. The ability to selectively introduce functionalities at various positions of the glucal scaffold opens up numerous possibilities for creating diverse and complex carbohydrate structures.
References
- 1. Efficient carbon-Ferrier rearrangement on glycals mediated by ceric ammonium nitrate: Application to the synthesis of 2-deoxy-2-amino-C-glycoside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Chemoenzymatic Synthesis Featuring 6-O-(Triisopropylsilyl)-D-glucal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-(Triisopropylsilyl)-D-glucal (6-O-TIPS-D-glucal) is a versatile monosaccharide building block extensively utilized in modern carbohydrate chemistry. The bulky triisopropylsilyl (TIPS) protecting group at the primary 6-hydroxyl position offers enhanced solubility in organic solvents and steric hindrance that can direct the regioselectivity of subsequent chemical and enzymatic transformations. This feature makes it an excellent starting material for the chemoenzymatic synthesis of complex oligosaccharides and glycoconjugates, which are pivotal in numerous biological processes and hold significant promise in drug development and materials science.
This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis involving 6-O-TIPS-D-glucal, focusing on regioselective enzymatic acylation and glycosylation reactions.
Key Applications
The chemoenzymatic strategies employing 6-O-TIPS-D-glucal are instrumental in:
-
Drug Discovery: Synthesizing novel glycoconjugate drugs with modified pharmacokinetic properties.
-
Vaccine Development: Constructing complex carbohydrate antigens for the development of antifungal and antibacterial vaccines.[1]
-
Glycobiology Research: Providing access to well-defined oligosaccharides to study carbohydrate-protein interactions and other biological recognition events.
-
Biomaterials Science: Creating biocompatible materials with tailored properties for applications such as tissue engineering.
Chemoenzymatic Workflow Overview
A typical chemoenzymatic workflow starting with 6-O-TIPS-D-glucal involves a series of chemical and enzymatic steps to build a target oligosaccharide. The TIPS group at the 6-position provides a scaffold for regioselective modifications at other positions before its eventual removal.
Caption: General chemoenzymatic workflow.
Application Note 1: Regioselective Acylation using Lipases
Lipases are versatile enzymes that can catalyze acylation reactions in non-aqueous media with high regioselectivity. In the context of 6-O-TIPS-D-glucal, lipases can be employed to selectively acylate the secondary hydroxyl groups, leaving the TIPS-protected primary hydroxyl untouched. This enzymatic step is crucial for introducing functionalities that can act as handles for further chemical modifications or influence the stereochemical outcome of subsequent glycosylation reactions.
Data Presentation: Lipase-Catalyzed Acylation of Glycosides
While specific data for 6-O-TIPS-D-glucal is not extensively published, the following table summarizes typical results for lipase-catalyzed regioselective acylation of similar glycoside substrates, demonstrating the feasibility and efficiency of this approach.
| Glycoside Substrate | Lipase (B570770) Source | Acyl Donor | Solvent | Product | Conversion/Yield | Reference |
| Cholesteryl β-D-glucoside | Candida antarctica | Palmitic acid | Organic Solvent | Cholesteryl 6'-O-palmitoyl-β-D-glucoside | 81% Conversion | [2] |
| Cholesteryl β-D-glucoside | Rhizomucor miehei | Methyl palmitate | Organic Solvent | Cholesteryl 6'-O-palmitoyl-β-D-glucoside | 97% Yield | [2] |
| Tri-O-acetyl-D-glucal | Pseudomonas fluorescens | Vinyl esters | Non-aqueous | 3,6-di-O-acetyl-D-glucal | 92% Yield | [3] |
| Tri-O-acetyl-D-galactal | Pseudomonas fluorescens | Vinyl esters | Non-aqueous | 3,6-di-O-acetyl-D-galactal | 75% Yield | [3] |
Experimental Protocol: General Procedure for Lipase-Catalyzed Regioselective Acylation
This protocol is a generalized procedure based on common practices for lipase-catalyzed acylations in organic media.[2][4][5]
Materials:
-
This compound
-
Immobilized lipase (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase)
-
Acyl donor (e.g., vinyl acetate, palmitic acid)
-
Anhydrous organic solvent (e.g., toluene, isopropyl ether, or a mixture)
-
Molecular sieves (4 Å)
-
Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add this compound (1 equivalent).
-
Dissolve the substrate in the anhydrous organic solvent.
-
Add the acyl donor (typically 1.5-3 equivalents).
-
Add immobilized lipase (e.g., 50-100 mg per mmol of substrate) and molecular sieves.
-
Stir the reaction mixture at a controlled temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, filter off the immobilized enzyme and molecular sieves.
-
Wash the solids with the reaction solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the resulting acylated product by silica (B1680970) gel column chromatography.
Caption: Lipase-catalyzed acylation workflow.
Application Note 2: Glycosidase-Catalyzed Glycosylation
Following regioselective modification, the partially protected 6-O-TIPS-D-glucal derivative can serve as either a glycosyl donor or acceptor in a glycosidase-catalyzed glycosylation reaction. Glycosidases, which naturally hydrolyze glycosidic bonds, can be driven in the reverse direction (transglycosylation) under specific reaction conditions, such as high substrate concentrations or in the presence of organic co-solvents.[6] This enzymatic approach offers excellent stereocontrol in the formation of glycosidic linkages, a significant advantage over many chemical glycosylation methods.
Data Presentation: Glycosidase-Catalyzed Transglycosylation Yields
The following table presents representative yields from glycosidase-catalyzed transglycosylation reactions, illustrating the potential of this method for oligosaccharide synthesis.
| Glycosyl Donor | Glycosyl Acceptor | Enzyme | Product Linkage | Yield | Reference |
| p-Nitrophenyl β-D-fucopyranoside | N-methyl-O-benzyl-N-(β-D-glucopyranosyl)-hydroxylamine | Ttβ-gly (wild type) | β(1→4) | 36% | [7] |
| p-Nitrophenyl β-D-fucopyranoside | N-methyl-O-benzyl-N-(β-D-glucopyranosyl)-hydroxylamine | Ttβ-gly (mutant) | β(1→4) | up to 82% | [7] |
| p-Nitrophenyl-GlcNAc | GlcNAc | β-hexosaminidase | β(1→4) | 55% | [6] |
| p-Nitrophenyl-GlcNAc | GlcNAc | β-hexosaminidase | β(1→6) | 22% | [6] |
Experimental Protocol: General Procedure for Glycosidase-Catalyzed Glycosylation
This generalized protocol is based on established methods for enzymatic transglycosylation.[6][7]
Materials:
-
Partially acylated 6-O-TIPS-D-glucal derivative (as acceptor)
-
Activated glycosyl donor (e.g., p-nitrophenyl glycoside)
-
Glycosidase (e.g., β-glycosidase from Thermus thermophilus, β-hexosaminidase)
-
Buffer solution (e.g., sodium phosphate (B84403) or citrate (B86180) buffer, pH adjusted for optimal enzyme activity)
-
Organic co-solvent (e.g., acetonitrile, optional, to improve solubility)
-
Reaction vessel
-
Means to stop the reaction (e.g., heating block)
Procedure:
-
Dissolve the glycosyl acceptor (e.g., acylated 6-O-TIPS-D-glucal) and the glycosyl donor in the appropriate buffer. An organic co-solvent may be added to aid solubility.
-
Pre-incubate the solution at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the glycosidase.
-
Incubate the reaction mixture with gentle agitation.
-
Monitor the formation of the disaccharide product by TLC or HPLC.
-
Once the optimal yield is achieved (before significant product hydrolysis occurs), terminate the reaction by heating (e.g., boiling for 5-10 minutes).
-
Centrifuge the reaction mixture to remove precipitated protein.
-
Purify the supernatant containing the desired oligosaccharide using size-exclusion chromatography or reversed-phase HPLC.
Caption: Glycosidase-catalyzed glycosylation.
Conclusion
The chemoenzymatic synthesis strategies involving this compound offer a powerful and efficient platform for the construction of complex oligosaccharides and glycoconjugates. The strategic use of the TIPS protecting group, in combination with the high selectivity of enzymatic transformations, allows for precise control over the synthetic route, leading to the generation of well-defined carbohydrate structures for a wide range of applications in research and development. The protocols provided herein serve as a foundational guide for researchers looking to leverage these powerful techniques.
References
- 1. A Convergent Synthesis of 6-O-Branched β-Glucan Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipase-catalyzed regioselective synthesis of steryl (6'-O-acyl)glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2008081270A2 - Process for the preparation of 3.6-di-o-acetyl-d-glycals - Google Patents [patents.google.com]
- 4. Enzymic acylation of methyl D- and L-glycopyranosides: influence of the 3-hydroxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Study on the Regioselective Acetylation of Flavonoid Aglycons Catalyzed by Immobilized Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical and Enzymatic Synthesis of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | Comparing Hydrolysis and Transglycosylation Reactions Catalyzed by Thermus thermophilus β-Glycosidase. A Combined MD and QM/MM Study [frontiersin.org]
One-Pot Synthesis of Oligosaccharides Using Silyl-Protected Glucals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of oligosaccharides utilizing silyl-protected glucals. This methodology offers an efficient and streamlined approach to constructing complex carbohydrate structures, which are pivotal in various biological processes and represent key targets in drug discovery and development. The use of silyl-protecting groups on glucal donors allows for tunable reactivity and stereoselectivity in glycosylation reactions.
Introduction
Traditional oligosaccharide synthesis is often a laborious and time-consuming process, involving multiple protection, deprotection, and purification steps. One-pot synthesis strategies have emerged as a powerful tool to expedite this process by performing sequential reactions in a single reaction vessel, thereby minimizing intermediate handling and purification. Silyl-protected glucals are particularly valuable glycosyl donors in these one-pot strategies. The steric and electronic properties of silyl (B83357) ethers can be modulated to control the reactivity of the glucal donor and influence the stereochemical outcome of the glycosylation, often favoring the formation of specific anomeric linkages. This document outlines the synthesis of a key silyl-protected glucal donor and its application in a one-pot protocol for disaccharide synthesis, complete with quantitative data and workflow diagrams.
Data Presentation
The following table summarizes the quantitative data for the one-pot synthesis of a 2-deoxy-disaccharide using a silyl-protected glucal donor.
| Glycosyl Donor | Glycosyl Acceptor | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | α:β Ratio |
| 3,4,6-tri-O-tert-butyldimethylsilyl-D-glucal | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | p-Toluenesulfonic acid (p-TsOH) | Dichloromethane (B109758) (DCM) | 4 | 25 | 85 | >95:5 |
| 3,4,6-tri-O-tert-butyldimethylsilyl-D-glucal | Isopropanol | p-Toluenesulfonic acid (p-TsOH) | Dichloromethane (DCM) | 3 | 25 | 90 | >95:5 |
Experimental Protocols
Protocol 1: Synthesis of 3,4,6-tri-O-tert-butyldimethylsilyl-D-glucal (Glycosyl Donor)
This protocol describes the preparation of the silyl-protected glucal donor from commercially available 3,4,6-tri-O-acetyl-D-glucal.
Materials:
-
3,4,6-tri-O-acetyl-D-glucal
-
Methanol (MeOH), anhydrous
-
Sodium methoxide (B1231860) (NaOMe), 0.5 M in MeOH
-
Pyridine, anhydrous
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
Deacetylation:
-
Dissolve 3,4,6-tri-O-acetyl-D-glucal (1.0 eq) in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution (0.1 eq) and stir the mixture at room temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Neutralize the reaction with Amberlite® IR120 H⁺ resin, filter, and concentrate the filtrate under reduced pressure to obtain crude D-glucal. Dry the crude product under high vacuum for at least 1 hour.
-
-
Silylation:
-
Dissolve the crude D-glucal (1.0 eq) in anhydrous pyridine.
-
Add tert-butyldimethylsilyl chloride (3.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate (e.g., 100:0 to 95:5 hexane:EtOAc) to afford 3,4,6-tri-O-tert-butyldimethylsilyl-D-glucal as a colorless oil.
-
Protocol 2: One-Pot Synthesis of a 2-Deoxy-Disaccharide
This protocol details the one-pot glycosylation of the silyl-protected glucal donor with a glycosyl acceptor, catalyzed by p-toluenesulfonic acid.
Materials:
-
3,4,6-tri-O-tert-butyldimethylsilyl-D-glucal (Glycosyl Donor)
-
Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside (Glycosyl Acceptor)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (B128534) (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the glycosyl donor, 3,4,6-tri-O-tert-butyldimethylsilyl-D-glucal (1.2 eq), and the glycosyl acceptor, methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside (1.0 eq).
-
Dissolve the reactants in anhydrous dichloromethane.
-
-
Glycosylation:
-
Add p-toluenesulfonic acid monohydrate (0.2 eq) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC (typically 3-5 hours).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding triethylamine (0.5 eq).
-
Dilute the mixture with dichloromethane and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 2-deoxy-disaccharide.
-
Visualizations
The following diagrams illustrate the key workflows in the one-pot synthesis of oligosaccharides using silyl-protected glucals.
Caption: Workflow for the synthesis of the silyl-protected glucal donor and its use in a one-pot glycosylation reaction.
Caption: General workflow for the work-up and purification of the 2-deoxy-disaccharide product.
Application Notes and Protocols: 6-O-(Triisopropylsilyl)-D-glucal in the Synthesis of Carbohydrate-Based Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-(Triisopropylsilyl)-D-glucal (6-O-TIPS-D-glucal) is a versatile and valuable protected monosaccharide intermediate in the synthesis of a wide array of carbohydrate-based therapeutics. The triisopropylsilyl (TIPS) protecting group at the primary 6-position offers enhanced stability and solubility in organic solvents compared to other protecting groups. This unique feature allows for precise chemical manipulations at other positions of the glucal scaffold, making it an ideal starting material for the synthesis of complex oligosaccharides and glycoconjugates with therapeutic potential. These synthetic targets are often designed to mimic naturally occurring carbohydrates involved in critical biological processes, such as cell adhesion, which is implicated in inflammation and cancer metastasis.
This document provides detailed application notes and experimental protocols for the use of 6-O-TIPS-D-glucal in the synthesis of carbohydrate-based therapeutics, with a focus on the preparation of precursors for sialyl Lewis X (sLeX) mimetics.
Application: Synthesis of a 2,3-Unsaturated Glycoside Precursor for Sialyl Lewis X Mimetics
The Ferrier rearrangement is a powerful reaction for the conversion of glycals into 2,3-unsaturated glycosides. This reaction is a cornerstone in the synthesis of various carbohydrate-based therapeutics. By reacting 6-O-TIPS-D-glucal with a suitable alcohol in the presence of a Lewis acid, a 2,3-unsaturated glycoside can be formed, which serves as a key building block for more complex structures like sialyl Lewis X. The sLeX tetrasaccharide is a crucial ligand for selectins, a family of cell adhesion molecules. The interaction between sLeX on cancer cells and E-selectin on endothelial cells is a critical step in the metastatic cascade.[1][2][3] Therefore, synthetic mimetics of sLeX are of significant interest as potential inhibitors of this interaction and as anti-cancer agents.[2]
The use of the TIPS protecting group on the 6-hydroxyl of D-glucal offers several advantages in this synthetic context. Silyl ethers are known for their stability under a range of reaction conditions, yet they can be selectively removed under mild conditions, typically using fluoride (B91410) reagents. This orthogonality allows for the deprotection of the 6-hydroxyl group at a later stage in the synthesis without affecting other protecting groups on the molecule. This is particularly advantageous when constructing complex oligosaccharides where multiple, distinct protecting groups are required.
Experimental Protocols
Protocol 1: Ferrier Rearrangement of this compound
This protocol describes the synthesis of a 2,3-unsaturated glycoside from 6-O-TIPS-D-glucal and benzyl (B1604629) alcohol via a Lewis acid-catalyzed Ferrier rearrangement. This product can then be further elaborated to synthesize sialyl Lewis X mimetics.
Materials:
-
This compound
-
3,4-Di-O-acetyl-D-glucal (can be prepared from 6-O-TIPS-D-glucal by acetylation)
-
Benzyl alcohol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
To a solution of 3,4-di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal (1.0 eq) in anhydrous dichloromethane (0.2 M) under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, add benzyl alcohol (1.2 eq).
-
Slowly add boron trifluoride diethyl etherate (1.5 eq) to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 2,3-unsaturated benzyl glycoside.
Quantitative Data:
The following table summarizes typical yields and diastereomeric ratios for Ferrier rearrangements of acetylated D-glucal derivatives, which are expected to be comparable for the TIPS-protected analogue under similar conditions.
| Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | α:β Ratio |
| BF₃·OEt₂ | DCM | -78 to RT | 4 | ~70-80 | ~5:1 |
| TMSOTf | MeCN | -40 to 0 | 2 | ~85-95 | ~9:1 |
| InCl₃ | DCM | RT | 1 | ~80-90 | ~7:1 |
Note: Yields and ratios are adapted from literature reports on similar substrates and may vary depending on the specific reaction conditions and the purity of the starting materials.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow: Synthesis of a 2,3-Unsaturated Glycoside
Caption: Synthetic workflow for the preparation of a 2,3-unsaturated benzyl glycoside.
Signaling Pathway: Sialyl Lewis X - E-selectin Mediated Cell Adhesion
The interaction of sialyl Lewis X (sLeX) on the surface of cancer cells with E-selectin on endothelial cells initiates a signaling cascade that leads to cell adhesion and extravasation, a key step in cancer metastasis.[4][5][6] This process involves the activation of various intracellular kinases and adaptor proteins.[4][5]
Caption: E-selectin signaling pathway initiated by sLeX binding, leading to cancer cell adhesion.
References
- 1. Contribution of carbohydrate antigens sialyl Lewis A and sialyl Lewis X to adhesion of human cancer cells to vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]
- 3. Dual roles of sialyl Lewis X oligosaccharides in tumor metastasis and rejection by natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. E-selectin engages PSGL-1 and CD44 through a common signaling pathway to induce integrin alphaLbeta2-mediated slow leukocyte rolling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selectin-Mediated Signaling—Shedding Light on the Regulation of Integrin Activity in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reactions of the Double Bond in 6-O-TIPS-D-glucal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for key chemical transformations involving the double bond of 6-O-triisopropylsilyl-D-glucal (6-O-TIPS-D-glucal). This versatile starting material is a valuable building block in synthetic carbohydrate chemistry, offering a pathway to a diverse range of complex carbohydrates and glycoconjugates. The strategic placement of the bulky triisopropylsilyl (TIPS) protecting group at the primary C-6 hydroxyl position leaves the C-3 and C-4 hydroxyl groups available for further functionalization, while the double bond between C-1 and C-2 is amenable to a variety of addition and rearrangement reactions.
These protocols are intended to serve as a guide for researchers in the fields of medicinal chemistry, drug discovery, and glycobiology, providing reproducible methods for the synthesis of novel carbohydrate-based scaffolds.
Ferrier Rearrangement: Synthesis of 2,3-Unsaturated Glycosides
The Ferrier rearrangement is a powerful acid-catalyzed reaction of glycals that results in the formation of 2,3-unsaturated glycosides. This transformation proceeds via an allylic rearrangement, allowing for the introduction of a variety of nucleophiles at the anomeric position. The reaction is highly valuable for the synthesis of O-, C-, N-, and S-glycosides, which are important motifs in many biologically active molecules.
Data Presentation: Ferrier Rearrangement of Glycals
The following table summarizes representative examples of the Ferrier rearrangement with various nucleophiles. While specific data for 6-O-TIPS-D-glucal is limited in the literature, the presented data for acetylated and other silyl-protected glucals provide a strong predictive framework for its reactivity.
| Glycal Derivative | Nucleophile | Catalyst | Solvent | Yield (%) | Anomeric Ratio (α:β) | Reference |
| 3,4,6-Tri-O-acetyl-D-glucal | Benzyl (B1604629) alcohol | Perfluorophenylboronic acid (20 mol%) | CH3CN | 92 | >20:1 | [1] |
| 3,4,6-Tri-O-acetyl-D-glucal | Thiophenol | Perfluorophenylboronic acid (20 mol%) | CH3CN | 85 | >20:1 | [1] |
| 3,4,6-Tri-O-acetyl-D-glucal | Methane sulfonamide | Perfluorophenylboronic acid (20 mol%) | CH3CN | 78 | >20:1 | [1] |
| 3,4,6-Tri-O-acetyl-D-glucal | Allyltrimethylsilane | Ceric Ammonium Nitrate (CAN) | CH3CN | 88 | α-only | [2] |
| 3,4,6-Tri-O-acetyl-D-glucal | Silyl Ketene Acetal | TMSOTf | CH2Cl2/CH3CN | 77 | 1.2:1 | [3] |
| 3,4-O-TIPDS-protected glucal | Various alcohols | p-TsOH | Not specified | High | α-only | [4] |
Experimental Protocol: Ferrier O-Glycosylation
This protocol is adapted from procedures reported for acetylated glucals and is expected to be applicable to 6-O-TIPS-D-glucal, potentially with minor modifications to reaction times and purification methods.
Materials:
-
6-O-TIPS-D-glucal (with C-3 and C-4 hydroxyls either protected, e.g., with acetyl or benzyl groups, or unprotected, which may require adjustment of conditions)
-
Alcohol nucleophile (1.2 equivalents)
-
Lewis Acid catalyst (e.g., BF3·OEt2, TMSOTf, or a solid-supported acid) (0.1 - 1.2 equivalents)
-
Anhydrous dichloromethane (B109758) (CH2Cl2) or acetonitrile (B52724) (CH3CN)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 6-O-TIPS-D-glucal (1 equivalent) and the alcohol nucleophile (1.2 equivalents) in anhydrous CH2Cl2 or CH3CN under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the reaction mixture to the desired temperature (typically ranging from -78 °C to room temperature, depending on the catalyst's reactivity).
-
Slowly add the Lewis acid catalyst to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2 (3 x volume).
-
Combine the organic layers, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the 2,3-unsaturated O-glycoside.
Signaling Pathway Diagram
Caption: Ferrier rearrangement of 6-O-TIPS-D-glucal.
Epoxidation
Epoxidation of the electron-rich double bond of 6-O-TIPS-D-glucal provides access to valuable 1,2-anhydrosugars (glycal epoxides). These strained three-membered ring intermediates are highly reactive towards nucleophilic ring-opening, leading to the formation of 2-deoxy-glycosides with high stereocontrol.
Data Presentation: Epoxidation of Glycals
| Glycal Derivative | Epoxidizing Agent | Solvent | Yield (%) | Diastereomeric Ratio (α:β) | Reference |
| 3,4,6-Tri-O-benzyl-D-glucal | DMDO (in situ) | CH2Cl2/H2O | 99 | 100% selectivity for α-epoxide | [3][5][6] |
| 3,4,6-Tri-O-acetyl-D-glucal | DMDO (in situ) | CH2Cl2/H2O | 87 | 7:1 (gluco:manno) | [1][5][6] |
Experimental Protocol: Epoxidation with in situ Generated DMDO
This protocol is based on the highly efficient epoxidation of benzyl- and acetyl-protected glucals.[3][5][6]
Materials:
-
6-O-TIPS-D-glucal (with protected C-3 and C-4 hydroxyls)
-
Oxone® (potassium peroxymonosulfate)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve 6-O-TIPS-D-glucal (1 equivalent) in a biphasic mixture of CH2Cl2 and saturated aqueous NaHCO3 solution.
-
Add acetone to the vigorously stirred mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of Oxone® (2-3 equivalents) in water dropwise over 15-20 minutes.
-
Continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2-6 hours, monitoring by TLC.
-
Separate the organic phase and extract the aqueous phase with CH2Cl2 (3 x volume).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 1,2-anhydro sugar.
-
The product can often be used in the next step without further purification. If necessary, purification can be achieved by silica gel chromatography.
Experimental Workflow Diagram
Caption: Workflow for the epoxidation of 6-O-TIPS-D-glucal.
Dihydroxylation
Dihydroxylation of the double bond in 6-O-TIPS-D-glucal introduces two new hydroxyl groups, leading to the formation of vicinal diols. This reaction can be performed with high stereoselectivity to yield either syn- or anti-diols, depending on the chosen reagents. These diols are versatile intermediates for the synthesis of various sugar derivatives.
Data Presentation: Dihydroxylation of Glycals
| Glycal Derivative | Reagents | Outcome | Yield (%) | Reference |
| 3,4,6-Tri-O-acetyl-D-glucal | RuCl3/CeCl3/NaIO4 | cis-Dihydroxylation | High | [7] |
| Various Alkenes | OsO4 (cat.), NMO | syn-Dihydroxylation | High | [8] |
| Various Alkenes | AD-mix-β | Asymmetric syn-dihydroxylation | High | [9] |
Experimental Protocol: Asymmetric syn-Dihydroxylation (Sharpless Dihydroxylation)
This protocol is a general procedure for the Sharpless asymmetric dihydroxylation and can be adapted for 6-O-TIPS-D-glucal.[9]
Materials:
-
6-O-TIPS-D-glucal (with protected C-3 and C-4 hydroxyls)
-
AD-mix-β (or AD-mix-α for the opposite enantiomer)
-
Water
-
Methanesulfonamide (B31651) (CH3SO2NH2)
-
Sodium sulfite (B76179) (Na2SO3)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1).
-
Add AD-mix-β (commercially available mixture of K2OsO2(OH)4, (DHQD)2PHAL, K3Fe(CN)6, and K2CO3) to the solvent and stir until two clear phases are formed.
-
Add methanesulfonamide and cool the mixture to 0 °C.
-
Add the 6-O-TIPS-D-glucal to the stirred mixture.
-
Stir the reaction vigorously at 0 °C until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding solid sodium sulfite and stir for an additional hour at room temperature.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting diol by silica gel column chromatography.
Logical Relationship Diagram
Caption: Pathways to syn- and anti-dihydroxylation.
Other Reactions of the Double Bond
The double bond of 6-O-TIPS-D-glucal is also susceptible to other transformations, further expanding its synthetic utility.
-
Aziridination: The introduction of a nitrogen atom across the double bond to form an aziridine (B145994) can be achieved, for example, through reactions with N-aminophthalimide derivatives or other nitrogen sources. These aziridines are valuable precursors for the synthesis of amino sugars.
-
Cyclopropanation: The reaction of the double bond with carbenes or carbenoids, such as those generated in the Simmons-Smith reaction, can lead to the formation of cyclopropyl-fused sugars.[10] These unique structures can serve as constrained carbohydrate mimetics.
-
Hydrogenation: Catalytic hydrogenation of the double bond provides a route to 1,5-anhydro-2-deoxy-D-glucitol derivatives. This reaction saturates the pyran ring and can be performed using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
The protocols for these reactions would need to be optimized for the specific 6-O-TIPS-D-glucal substrate, drawing from established methods for other glycals.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and laboratory conditions. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. Direct epoxidation of D-glucal and D-galactal derivatives with in situ generated DMDO. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Catalytic cyclopropanation reactions with α-silyl-, germanyl- and stannyl carbenes generated from cyclopropenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Direct epoxidation of D-glucal and D-galactal derivatives with in situ generated DMDO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]
- 8. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Glycosylation Reactions with 6-O-TIPS-D-glucal
Welcome to the technical support center for glycosylation reactions utilizing 6-O-TIPS-D-glucal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ultimately aiming to improve the yield and stereoselectivity of your glycosylation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during glycosylation reactions with 6-O-TIPS-D-glucal in a question-and-answer format.
Question 1: I am observing low to no yield of my desired glycosylated product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in glycosylation reactions with 6-O-TIPS-D-glucal can stem from several factors, ranging from suboptimal reaction conditions to the nature of the substrates themselves. Here’s a systematic approach to troubleshooting:
-
Activation of the Glycosyl Donor: The Ferrier rearrangement, a common method for glycosylating glycals, requires activation of the C3-hydroxyl group (or a derivative) to facilitate the allylic rearrangement. Insufficient activation is a primary cause of low yield.
-
Lewis Acid Choice and Stoichiometry: The choice and amount of Lewis acid are critical. Softer Lewis acids are often preferred for activating glycals. If you are using a standard Lewis acid like BF₃·OEt₂, consider screening others such as SnCl₄, or Cu(OTf)₂. The stoichiometry may also need optimization; while catalytic amounts are often sufficient, some systems may require stoichiometric amounts.[1][2]
-
Reaction Temperature: Glycosylation reactions are temperature-sensitive. If you are running the reaction at a low temperature to control stereoselectivity, try incrementally increasing the temperature to improve the reaction rate. Conversely, excessively high temperatures can lead to degradation of starting materials or products.
-
-
Reactivity of the Glycosyl Acceptor: The nucleophilicity of your glycosyl acceptor plays a significant role.
-
Steric Hindrance: Highly hindered alcohols will react more slowly. If you suspect steric hindrance is an issue, you may need to employ more forcing reaction conditions (e.g., higher temperature, longer reaction time, more potent Lewis acid).
-
Protecting Groups on the Acceptor: Electron-withdrawing protecting groups on the acceptor can decrease its nucleophilicity. If possible, consider using alternative protecting group strategies.
-
-
Presence of Water: Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous. The use of molecular sieves (e.g., 4Å MS) is highly recommended.
-
Side Reactions: Competing side reactions can consume your starting materials and lower the yield of the desired product. (See FAQ section for more on common side reactions).
Question 2: My glycosylation reaction is producing a mixture of anomers (α and β isomers) with poor selectivity. How can I improve the stereochemical outcome?
Answer:
Controlling stereoselectivity is a common challenge in glycosylation. The bulky triisopropylsilyl (TIPS) group at the C6 position can influence the facial selectivity of the incoming nucleophile. Additionally, other protecting groups on the glucal can play a significant role.
-
Influence of Other Protecting Groups:
-
Cyclic Silyl (B83357) Groups: The use of a cyclic silyl protecting group across C3 and C4, such as a di-tert-butylsilylene (DTBS) or a triisopropylsilylene (TIPS) derivative, has been shown to significantly enhance α-selectivity in glucal glycosylations.[3][4] These rigid structures can lock the conformation of the glucal, favoring attack from the α-face and minimizing the formation of Ferrier rearrangement byproducts.[3][4]
-
Comparison with Benzyl (B1604629) or TBS Groups: Glycosylations with fully benzylated or TBS-protected glucals often result in lower yields and a mixture of anomers, along with Ferrier rearrangement products.[4] The use of a cyclic silyl group like TIPDS has been shown to provide exclusively the α-anomer in high yield.[3][4]
-
-
Solvent Effects: The polarity of the solvent can influence the stereochemical outcome. Non-polar solvents like toluene (B28343) or dichloromethane (B109758) (DCM) are commonly used. It is worthwhile to screen a range of solvents to find the optimal conditions for your specific system.
-
Lewis Acid: The nature of the Lewis acid can also impact the anomeric ratio. Experimenting with different Lewis acids may be beneficial. For instance, some Lewis acids may coordinate with protecting groups in a way that directs the nucleophilic attack to one face of the molecule.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in glycosylation reactions with 6-O-TIPS-D-glucal, and how can they be minimized?
A1: Besides the formation of the undesired anomer, several side reactions can occur:
-
Ferrier Rearrangement Byproducts: While the Ferrier rearrangement is often the desired pathway, alternative rearrangements or eliminations can sometimes occur, especially under harsh conditions. Optimizing the reaction temperature and using a milder Lewis acid can help minimize these byproducts.[5]
-
Glycal Dimerization: In the absence of a sufficiently reactive nucleophile, the activated glucal can react with itself, leading to dimerization or oligomerization. Ensuring an adequate concentration of the glycosyl acceptor can help suppress this side reaction.
-
Degradation of Starting Material or Product: Both the silyl-protected glucal and the glycosylated product can be sensitive to strongly acidic conditions. Using a stoichiometric amount of a hindered, non-nucleophilic base (e.g., 2,6-di-tert-butyl-4-methylpyridine) can scavenge any protic acid generated during the reaction and prevent degradation.
Q2: How does the TIPS protecting group at the C6 position affect the reactivity of the D-glucal donor?
A2: The triisopropylsilyl (TIPS) group is a bulky silyl ether protecting group. Its presence at the C6 position has several effects:
-
Increased Reactivity: Bulky silyl groups can increase the reactivity of glycosyl donors, a phenomenon sometimes referred to as the "superarming" effect.[4][6] This is attributed to steric interactions that can destabilize the ground state of the glycosyl donor, making it more prone to activation.
-
Stereoelectronic Effects: The TIPS group can influence the conformation of the pyranose ring, which in turn can affect the stereochemical outcome of the glycosylation reaction.[6]
-
Stability: TIPS ethers are generally stable to a wide range of reaction conditions but can be cleaved under acidic conditions or with fluoride (B91410) reagents. This allows for selective deprotection later in a synthetic sequence.
Q3: Can I use other silyl protecting groups instead of TIPS at the C6 position? What are the potential advantages and disadvantages?
A3: Yes, other silyl groups can be used. The choice of silyl group can impact reactivity and selectivity:
-
tert-Butyldimethylsilyl (TBS): TBS is another common bulky silyl protecting group. It is generally more labile to acidic conditions than TIPS. In some cases, TBS-protected donors have shown different reactivity and selectivity profiles compared to their TIPS-protected counterparts.[7]
-
Triethylsilyl (TES): TES is less sterically hindered than TIPS and TBS and is more readily cleaved. Its smaller size may lead to different conformational preferences and, consequently, different stereoselectivity.
-
tert-Butyldiphenylsilyl (TBDPS): TBDPS is bulkier than TIPS and is generally more stable to acidic conditions. Its increased steric bulk could further enhance the "superarming" effect or lead to higher stereoselectivity.
The optimal choice of silyl group will depend on the specific requirements of your synthesis, including the desired reactivity, stereoselectivity, and the orthogonality of protecting groups.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for glycosylation reactions of protected glucals. Note that direct quantitative comparisons for 6-O-TIPS-D-glucal are limited in the literature; however, the data for related systems provide valuable insights for optimization.
Table 1: Influence of Protecting Groups on Glucal Glycosylation
| Glycosyl Donor Protecting Groups | Catalyst | Solvent | Temperature | Yield (%) | Anomeric Ratio (α:β) | Reference |
| 3,4-O-TIPDS, 6-O-TIPS | p-TsOH | DCM | rt | High | Exclusive α | [3][4] |
| Per-benzylated | Various Lewis Acids | Various | Various | Lower | Mixture | [4] |
| Per-TBS | Various Lewis Acids | Various | Various | Lower | Mixture | [4] |
Table 2: Representative Conditions for Ferrier Rearrangement of Glycals
| Glycal Donor | Acceptor | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Anomeric Ratio (α:β) | Reference |
| Tri-O-acetyl-D-glucal | Ethanol | BF₃·OEt₂ (catalytic) | Benzene | rt | - | Improved | ~9:1 | [8] |
| Tri-O-acetyl-D-glucal | Benzyl alcohol | Cu(OTf)₂ (0.1) | DCM | rt | - | High | High α | [9] |
| Tri-O-acetyl-D-glucal | Various alcohols | Resin-H⁺ (catalytic) | Perfluoro-n-hexane | 80-100 | 6-14 | 55-95 | >20:1 | [10] |
| 3,4,6-tri-O-benzyl-D-glycal | Benzyl alcohol | Y(OTf)₃ or Gd(OTf)₃ (0.1) | Acetonitrile | 40 | - | High | High α | [11] |
Experimental Protocols
Protocol 1: General Procedure for the Ferrier Rearrangement of 6-O-TIPS-D-glucal
This protocol provides a general starting point for the glycosylation of an alcohol with 6-O-TIPS-D-glucal (assuming other hydroxyls on the glucal are also protected, e.g., with benzyl ethers). Optimization of the Lewis acid, solvent, temperature, and reaction time will be necessary for specific substrates.
Materials:
-
3,4-Di-O-benzyl-6-O-TIPS-D-glucal (1.0 equiv)
-
Glycosyl acceptor (1.2 - 2.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Lewis acid (e.g., BF₃·OEt₂, SnCl₄, or Cu(OTf)₂) (0.1 - 1.0 equiv)
-
Activated 4Å molecular sieves
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 3,4-Di-O-benzyl-6-O-TIPS-D-glucal and activated 4Å molecular sieves.
-
Add anhydrous DCM via syringe.
-
Add the glycosyl acceptor to the mixture.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C).
-
Slowly add the Lewis acid to the stirred reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of triethylamine (B128534) or a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature, then filter through a pad of Celite, washing with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired glycoside.
Visualizations
Caption: General experimental workflow for glycosylation reactions.
Caption: A logical guide for troubleshooting low glycosylation yields.
Caption: Key factors to consider for improving stereoselectivity.
References
- 1. Lewis acids as α-directing additives in glycosylations by using 2,3-O-carbonate-protected glucose and galactose thioglycoside donors based on preactivation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient O- and S-glycosylation with ortho-2,2-dimethoxycarbonylcyclopropylbenzyl thioglycoside donors by catalytic strain-release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
- 4. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00410H [pubs.rsc.org]
- 10. Acid Catalyzed Stereocontrolled Ferrier-Type Glycosylation Assisted by Perfluorinated Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ferrier rearrangement: an update on recent developments | Carbohydrate Chemistry: Volume 42 | Books Gateway | Royal Society of Chemistry [books.rsc.org]
Technical Support Center: Overcoming Low Stereoselectivity in Reactions with 6-O-(Triisopropylsilyl)-D-glucal
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-O-(Triisopropylsilyl)-D-glucal. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to low stereoselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low stereoselectivity in my glycosylation reaction with this compound?
A1: Low stereoselectivity in glycosylation reactions with 6-O-TIPS-D-glucal can arise from several factors:
-
Nature of the Glycosyl Acceptor: The steric and electronic properties of the alcohol acceptor play a crucial role. Bulky acceptors can hinder the approach from one face of the glucal, while highly reactive acceptors may react non-selectively.
-
Lewis Acid Promoter: The choice and amount of the Lewis acid catalyst can significantly influence the stereochemical outcome. Different Lewis acids can favor the formation of different anomers.
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the stability of reaction intermediates, thereby influencing the stereoselectivity. Ethereal solvents, for instance, are known to favor the formation of α-glycosides in some cases.
-
Reaction Temperature: Temperature can impact the kinetic versus thermodynamic control of the reaction. Lower temperatures often favor the kinetically preferred product, leading to higher stereoselectivity.
-
Protecting Groups on the Glucal: While the 6-O-TIPS group is bulky and can influence stereochemistry, other protecting groups on the glucal (e.g., at C-3 and C-4) also have a significant impact on the conformation of the pyranose ring and, consequently, the facial selectivity of the glycosylation.
Q2: How can I improve the α-selectivity in glycosylation reactions using 6-O-TIPS-D-glucal?
A2: To enhance α-selectivity, consider the following strategies:
-
Choice of Promoter: Utilize promoters known to favor α-glycosylation. For instance, pre-activation of a thioglycoside donor with promoters like N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH) in a non-participating solvent like dichloromethane (B109758) (DCM) can promote α-glycoside formation.
-
Solvent Choice: Employing ethereal solvents such as diethyl ether (Et₂O) can often lead to higher α-selectivity due to the "ether effect."
-
Temperature Control: Performing the reaction at low temperatures (e.g., -78 °C to -40 °C) can improve α-selectivity by favoring the kinetic product.
-
Protecting Group Strategy: The presence of non-participating protecting groups at C-3 and C-4, such as benzyl (B1604629) ethers, is crucial for achieving high α-selectivity.
Q3: What methods can be used to favor β-glycoside formation with 6-O-TIPS-D-glucal?
A3: Achieving high β-selectivity often relies on different strategies:
-
Neighboring Group Participation: While D-glucal lacks a C-2 substituent for classical neighboring group participation, strategic placement of a participating group at C-3 can sometimes influence the stereochemical outcome, although this is less common for direct glycosylations with glycals.
-
Catalyst Control: Certain palladium catalysts, in combination with specific ligands, have been shown to favor the formation of β-glycosides in Ferrier-type glycosylations.[1]
-
Conformational Control: The use of bulky silyl (B83357) groups at other positions (e.g., C-3 and C-4) can lock the glucal into a conformation that favors attack from the β-face.[2]
Q4: I am getting a mixture of diastereomers in the epoxidation of 6-O-TIPS-D-glucal. How can I improve the stereoselectivity?
A4: The stereoselectivity of glucal epoxidation is highly dependent on the oxidant and reaction conditions.
-
Choice of Oxidant: Dimethyldioxirane (B1199080) (DMDO) is a commonly used reagent that often provides good stereoselectivity. The facial selectivity is influenced by the stereoelectronic effects of the substituents on the glucal ring. For D-glucal derivatives, the α-epoxide is often the major product.
-
Reaction Temperature: Conducting the epoxidation at low temperatures (e.g., -78 °C) can significantly enhance the diastereoselectivity.[3]
-
Protecting Groups: The protecting groups at C-3 and C-4 have a profound effect on the facial selectivity. Bulky groups can direct the oxidant to the less hindered face.
Q5: How can I achieve high stereoselectivity in the dihydroxylation of 6-O-TIPS-D-glucal?
A5: For dihydroxylation, both the reagent and the reaction conditions are critical for controlling the stereochemistry.
-
Sharpless Asymmetric Dihydroxylation: This is a powerful method for achieving high enantioselectivity and diastereoselectivity. The choice between AD-mix-α and AD-mix-β will determine the facial selectivity of the dihydroxylation, leading to the preferential formation of one diastereomer.
-
Substrate-Controlled Dihydroxylation: In some cases, the inherent chirality of the 6-O-TIPS-D-glucal can direct the dihydroxylation with reagents like osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO), but the selectivity may not be as high as with the Sharpless method. The bulky 6-O-TIPS group can influence the approach of the reagent.
Troubleshooting Guides
Problem 1: Low α/β Selectivity in Ferrier Glycosylation
| Potential Cause | Troubleshooting Steps |
| Inappropriate Lewis Acid | The choice of Lewis acid is critical. Experiment with different Lewis acids (e.g., BF₃·OEt₂, SnCl₄, InCl₃) as they can have a significant impact on the stereochemical outcome.[4] |
| Reaction Temperature Too High | High temperatures can lead to decreased selectivity. Perform the reaction at lower temperatures (e.g., 0 °C or -20 °C) to favor the kinetic product. |
| Solvent Choice | The solvent can influence the reaction pathway. Try using a perfluorinated solvent like perfluoro-n-hexane, which has been shown to enhance α-selectivity in some Ferrier-type glycosylations.[4] |
| Nature of the Alcohol Acceptor | Highly reactive alcohols may lead to lower selectivity. If possible, consider using a less reactive acceptor or modify the reaction conditions (lower temperature, slower addition of the acceptor). |
Problem 2: Poor Diastereoselectivity in Epoxidation
| Potential Cause | Troubleshooting Steps |
| Oxidant and Reaction Conditions | If using m-CPBA, consider switching to DMDO, which often provides higher stereoselectivity. Ensure the reaction is carried out at a low temperature (e.g., -78 °C).[3] |
| Presence of Water | Traces of water can affect the reaction. Ensure all glassware is dry and use anhydrous solvents. |
| Protecting Groups at C-3 and C-4 | The stereoelectronic effects of these groups are crucial. Consider if the current protecting groups are directing the epoxidation as desired. Bulky, non-coordinating groups generally favor attack from the less hindered face. |
Problem 3: Low Diastereoselectivity in Dihydroxylation
| Potential Cause | Troubleshooting Steps |
| Reagent Choice | For high diastereoselectivity, the Sharpless Asymmetric Dihydroxylation is the method of choice. Use AD-mix-α or AD-mix-β to favor the formation of the desired diastereomer. |
| Reaction Temperature | Maintain the recommended temperature for the Sharpless AD reaction, which is typically 0 °C to room temperature. |
| Ligand Concentration | In some cases, increasing the amount of the chiral ligand can improve stereoselectivity. |
Quantitative Data Summary
The following tables summarize representative quantitative data for stereoselective reactions involving silylated glucal derivatives. Note that specific data for 6-O-TIPS-D-glucal can be limited in the literature, and these examples provide a general guide.
Table 1: Stereoselectivity in Ferrier-Type Glycosylation of Acetylated Glycals with Various Alcohols [4]
| Glycal Donor | Alcohol Acceptor | Lewis Acid | Solvent | α:β Ratio |
| Tri-O-acetyl-D-glucal | Ethanol | Resin-H⁺ | Perfluoro-n-hexane | >20:1 |
| Tri-O-acetyl-D-glucal | Benzyl alcohol | Resin-H⁺ | Perfluoro-n-hexane | >20:1 |
| Tri-O-acetyl-D-galactal | Methanol | Resin-H⁺ | Perfluoro-n-hexane | >20:1 |
| Tri-O-acetyl-D-galactal | Isopropanol | Resin-H⁺ | Perfluoro-n-hexane | >20:1 |
Table 2: Stereoselectivity in the Epoxidation of Glycal Derivatives with DMDO [3]
| Glycal Derivative | Protecting Groups | Diastereomeric Ratio (α:β) |
| D-Glucal derivative | 3,4,6-Tri-O-benzyl | >10:1 |
| D-Gulal derivative | 3,4,6-Tri-O-benzyl | 3:1 |
| 3-Deoxy-D-glucal derivative | 4,6-O-Benzylidene | >10:1 |
Experimental Protocols
Protocol 1: General Procedure for Stereoselective Ferrier-Type O-Glycosylation[4]
-
To a solution of the glycal donor (1.0 equiv) and the alcohol acceptor (1.2 equiv) in perfluoro-n-hexane, add a catalytic amount of sulfonic polystyrene type resin (Resin-H⁺).
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the resin and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography to obtain the desired 2,3-unsaturated glycoside.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy.
Protocol 2: General Procedure for Stereoselective Epoxidation with DMDO[3]
-
To a solution of the 6-O-TIPS-D-glucal derivative in an anhydrous solvent such as dichloromethane (CH₂Cl₂) at a low temperature (e.g., -78 °C), add a solution of dimethyldioxirane (DMDO) in acetone (B3395972) dropwise.
-
Stir the reaction mixture at the low temperature until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by adding a reducing agent, such as dimethyl sulfide.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the epoxide.
-
Analyze the product by ¹H NMR to determine the diastereomeric ratio.
Protocol 3: General Procedure for Sharpless Asymmetric Dihydroxylation
-
In a round-bottom flask, dissolve the 6-O-TIPS-D-glucal in a mixture of t-butanol and water (1:1).
-
Add the appropriate AD-mix (AD-mix-α or AD-mix-β), which contains the osmium catalyst, chiral ligand, and re-oxidant.
-
Stir the reaction mixture vigorously at room temperature or 0 °C until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding sodium sulfite (B76179) and stirring for an additional hour.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting diol by silica gel column chromatography.
-
Determine the diastereomeric ratio by NMR analysis of the crude product or the purified material.
Visualizations
Caption: Troubleshooting workflow for improving α-selectivity in Ferrier glycosylation.
Caption: Cause-and-effect diagram for troubleshooting low stereoselectivity in epoxidation.
Caption: Stereochemical pathways in the Sharpless asymmetric dihydroxylation of 6-O-TIPS-D-glucal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Stereoelectronic Factors in the Stereoselective Epoxidation of Glycals and 4-Deoxypentenosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid Catalyzed Stereocontrolled Ferrier-Type Glycosylation Assisted by Perfluorinated Solvent - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the deprotection of the TIPS group from 6-O-TIPS-D-glucal
Welcome to the technical support center for challenges in the deprotection of the triisopropylsilyl (TIPS) group from 6-O-TIPS-D-glucal. This resource is designed for researchers, scientists, and drug development professionals to navigate common issues and find answers to frequently asked questions related to this specific chemical transformation.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the deprotection of 6-O-TIPS-D-glucal and its derivatives.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | 1. Insufficient reagent (e.g., TBAF, HF•Pyridine).2. Short reaction time.3. Low reaction temperature.4. Steric hindrance around the TIPS group.[1] | 1. Increase the equivalents of the deprotecting agent. For TBAF, use at least 1.1 to 1.5 equivalents per silyl (B83357) group.[2] For HF•Pyridine (B92270), ensure a sufficient concentration.2. Extend the reaction time and monitor progress by TLC.3. If the reaction is sluggish at room temperature, consider gentle heating, but be cautious of potential side reactions.4. For highly hindered substrates, a more reactive fluoride (B91410) source like TAS-F might be considered.[3] |
| Low Yield of Desired Product | 1. Degradation of the starting material or product under the reaction conditions.2. Formation of side products.3. Difficult purification leading to product loss. | 1. If using TBAF, which is basic, consider buffering the reaction with acetic acid to prevent base-labile group degradation.[2] For acid-sensitive substrates, avoid strongly acidic conditions.2. Analyze the crude reaction mixture by NMR or LC-MS to identify major byproducts. This can help in optimizing the reaction conditions to minimize their formation.3. For polar products that are difficult to extract, consider alternative work-up procedures, such as using an ion-exchange resin to remove TBAF. |
| Formation of Unidentified Byproducts | 1. Migration of other protecting groups (e.g., acetyl groups).2. Elimination or rearrangement of the glucal system.3. Partial deprotection of other silyl groups if present. | 1. Acetyl migration can occur under basic conditions. Using buffered TBAF or milder acidic conditions can minimize this. Enzymatic deprotection of acetyl groups is a highly selective alternative if applicable.[4]2. The glucal double bond can be sensitive. Ensure the reaction conditions are not overly harsh. Neutral or slightly acidic fluoride sources might be preferable.3. The relative stability of silyl ethers is TIPS > TBDPS > TBS > TES > TMS.[3] This allows for selective deprotection. To remove a less stable silyl group in the presence of TIPS, carefully choose the reagent and conditions. |
| Difficulty in Monitoring the Reaction by TLC | 1. Starting material and product have similar Rf values.2. Product is highly polar and streaks on the TLC plate. | 1. Use a different solvent system for TLC that provides better separation. A combination of a polar and a non-polar solvent in varying ratios should be tested.2. Add a small amount of acetic acid or triethylamine (B128534) to the TLC eluent to improve the spot shape of acidic or basic compounds, respectively. Staining with a carbohydrate-specific stain (e.g., ceric ammonium (B1175870) molybdate) can help visualize the spots. |
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for deprotecting the 6-O-TIPS group from D-glucal?
The most common reagents are fluoride-based, such as tetra-n-butylammonium fluoride (TBAF) in THF, or a combination of hydrogen fluoride and pyridine (HF•Pyridine).[1][5] Acidic conditions can also be used, but care must be taken to avoid degradation of the acid-sensitive glucal moiety.[3]
Q2: My reaction with TBAF is very slow. What can I do to speed it up?
You can try slightly elevating the temperature, for example, to 40-50 °C. However, be aware that this may increase the risk of side reactions. Another option is to use a more polar solvent or add a co-solvent like DMF, which can enhance the reactivity of the fluoride ion. Ensure your TBAF reagent is of good quality, as the water content can affect its reactivity.
Q3: I am observing the migration of my acetyl groups during the deprotection of 6-O-TIPS-3,4-di-O-acetyl-D-glucal with TBAF. How can I prevent this?
Acetyl group migration is a common issue under the basic conditions of TBAF deprotection. To minimize this, you can buffer the TBAF solution with a weak acid like acetic acid.[2] A typical procedure involves preparing a stock solution of TBAF with acetic acid.[3] Alternatively, using a milder fluoride source or performing the reaction at a lower temperature for a longer duration might also help.
Q4: Can I selectively deprotect a TBS group in the presence of a TIPS group on a glucal derivative?
Yes, selective deprotection is possible due to the higher stability of the TIPS group compared to the TBS group.[3] By carefully controlling the reaction conditions (e.g., using a stoichiometric amount of a less reactive fluoride source or milder acidic conditions), you can often achieve selective removal of the TBS group while leaving the TIPS group intact.
Q5: What is a suitable work-up procedure for a TBAF deprotection reaction?
A standard work-up involves quenching the reaction with saturated aqueous ammonium chloride or water, followed by extraction with an organic solvent like ethyl acetate (B1210297). However, removing all tetrabutylammonium (B224687) salts can be challenging. For polar products, an alternative is to add a sulfonic acid resin and calcium carbonate to the reaction mixture, stir, and then filter to remove the TBAF byproducts, avoiding an aqueous extraction.
Experimental Protocols
Protocol 1: General Procedure for TBAF Deprotection of a 6-O-TIPS Protected Glucal Derivative
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolve the 6-O-TIPS-glucal derivative (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) (0.1 to 0.2 M concentration) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for HF•Pyridine Deprotection of a 6-O-TIPS Protected Glucal Derivative
Caution: Hydrogen fluoride is highly toxic and corrosive. Handle HF•Pyridine with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. All reactions involving HF should be conducted in plasticware.
-
In a plastic vial, dissolve the 6-O-TIPS-glucal derivative (1.0 eq) in a mixture of THF and pyridine (e.g., 10:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add commercially available hydrogen fluoride-pyridine complex (70% HF) to the stirred solution. The amount of HF•Pyridine should be carefully calculated based on the equivalents of HF required.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, carefully quench the reaction by slowly adding it to a cold, stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extract the mixture with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with saturated aqueous copper (II) sulfate to remove pyridine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for the deprotection of 6-O-TIPS-D-glucal.
Caption: Simplified reaction pathway for fluoride-mediated TIPS deprotection.
References
Side reactions observed during the synthesis and use of 6-O-(Triisopropylsilyl)-D-glucal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-O-(Triisopropylsilyl)-D-glucal. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during its synthesis and use in glycosylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a protected derivative of D-glucal, a cyclic enol ether of glucose. The bulky triisopropylsilyl (TIPS) group at the 6-position provides thermal and chemical stability, making it a versatile building block in carbohydrate synthesis. Its primary applications include:
-
Precursor for 2-deoxy-sugars: Glycals are excellent starting materials for the synthesis of 2-deoxy glycosides, which are components of many biologically active natural products.
-
Glycosyl Donor in Ferrier Rearrangement: It is commonly used as a glycosyl donor in the Ferrier rearrangement to form 2,3-unsaturated glycosides.
-
Dienophile in Diels-Alder Reactions: The electron-rich double bond of the glucal can participate in cycloaddition reactions.
-
Substrate for Epoxidation: The double bond can be epoxidized to form reactive 1,2-anhydrosugars.
Troubleshooting Guides
Synthesis of this compound
Q2: I am observing a low yield during the silylation of D-glucal to form 6-O-TIPS-D-glucal. What are the possible causes and solutions?
A2: Low yields in the synthesis of 6-O-TIPS-D-glucal can arise from several factors. Below is a summary of potential issues and corresponding troubleshooting steps.
| Potential Cause | Troubleshooting Recommendation |
| Incomplete Reaction | - Ensure the silylating agent (TIPS-Cl or TIPS-OTf) is fresh and added in appropriate stoichiometry (typically 1.1-1.5 equivalents).- Use a suitable base (e.g., imidazole, 2,6-lutidine, or triethylamine) to scavenge the acid byproduct.- Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction stalls, consider adding more silylating agent and base. |
| Side Reactions | - Di-silylation: Over-silylation at other hydroxyl groups can occur. Use a bulky base to enhance selectivity for the primary hydroxyl group. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize this side reaction.- Hydrolysis of the silyl (B83357) ether: Ensure anhydrous reaction conditions. Use dry solvents and reagents. |
| Difficult Purification | - The product can be challenging to separate from excess silylating agent and its hydrolysis products. Use a non-polar eluent system for column chromatography to effectively separate the more polar impurities. |
Experimental Protocol: Synthesis of this compound
-
Dissolve D-glucal (1.0 eq) in anhydrous pyridine (B92270) or a mixture of anhydrous dichloromethane (B109758) (DCM) and pyridine at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add triisopropylsilyl chloride (TIPS-Cl, 1.2 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.
Technical Support Center: Purification of 6-O-TIPS-D-glucal and Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 6-O-TIPS-D-glucal and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the initial checks to perform on the crude reaction mixture before purification?
A1: Before proceeding with purification, it is crucial to get a preliminary assessment of your crude product.
-
Thin Layer Chromatography (TLC): Run a TLC to visualize the number of components in your mixture. Use a solvent system that gives good separation of the desired product from impurities. A common starting point for silylated sugars is a mixture of hexanes and ethyl acetate (B1210297).
-
Proton NMR (¹H NMR): If possible, take a crude ¹H NMR spectrum. This can help identify the presence of your desired product, starting materials, and major byproducts. For 6-O-TIPS-D-glucal, look for the characteristic signals of the TIPS group and the glucal protons.
Q2: What is the most common method for purifying 6-O-TIPS-D-glucal?
A2: Flash column chromatography on silica (B1680970) gel is the most widely used technique for the purification of 6-O-TIPS-D-glucal and its derivatives.[1] The bulky, non-polar triisopropylsilyl (TIPS) group significantly reduces the polarity of the molecule compared to unprotected sugars, making it well-suited for normal-phase chromatography.[2]
Q3: How do I choose the right solvent system (eluent) for flash chromatography?
A3: The choice of eluent is critical for successful separation.
-
Starting Point: A good starting point for eluting 6-O-TIPS-D-glucal is a mixture of n-hexane and ethyl acetate.[1]
-
TLC Analysis: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product on a TLC plate. This generally translates well to column chromatography.
-
Gradient Elution: A gradient elution, where the polarity of the solvent is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexanes), is often effective for separating complex mixtures.
Q4: My 6-O-TIPS-D-glucal seems to be degrading on the silica gel column. What can I do?
A4: Silyl ethers can be sensitive to acidic conditions, and standard silica gel is slightly acidic. This can lead to the cleavage of the TIPS protecting group.
-
Neutralized Silica Gel: Consider using silica gel that has been neutralized. You can prepare this by making a slurry of the silica gel in a solvent system containing a small amount of a neutralizer like triethylamine (B128534) (e.g., 0.1-1%), then evaporating the solvent.
-
Alternative Stationary Phases: For highly sensitive compounds, consider using alternative stationary phases like alumina (B75360) (neutral or basic) or C18 reverse-phase silica gel.[2]
-
Speed: Do not let the compound sit on the column for an extended period. A faster elution (flash chromatography) is generally preferred over slow gravity chromatography.
Q5: How can I detect fractions containing 6-O-TIPS-D-glucal during column chromatography?
A5: Since 6-O-TIPS-D-glucal lacks a strong UV chromophore, visualization can be challenging.
-
TLC Staining: Spot fractions onto a TLC plate and visualize using a stain. Common stains for carbohydrates include:
-
Potassium permanganate (B83412) (KMnO₄) stain
-
Ceric ammonium (B1175870) molybdate (B1676688) (CAM) stain
-
p-Anisaldehyde stain
-
-
Evaporative Light Scattering Detector (ELSD): If you have access to an automated flash chromatography system, an ELSD is an excellent tool for detecting non-UV active compounds like carbohydrates.[2][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | 1. Incomplete reaction. 2. Degradation of the product on the silica gel column. 3. Co-elution of the product with impurities. 4. Product is too polar or non-polar for the chosen column/eluent. | 1. Analyze the crude NMR to confirm conversion. 2. Use neutralized silica gel or an alternative stationary phase. Minimize time on the column. 3. Optimize the eluent system using TLC to achieve better separation. Consider a shallower gradient. 4. If the product streaks or does not move from the baseline on TLC, adjust the solvent polarity. For very polar derivatives, consider reverse-phase chromatography.[2] |
| Product is Contaminated with Starting Material (e.g., D-glucal) | 1. Incomplete silylation reaction. 2. Premature desilylation during workup or purification. | 1. Ensure reaction has gone to completion using TLC. If not, consider extending the reaction time or adding more silylating agent. 2. Use a milder workup (e.g., avoid strong acids). Use neutralized silica gel for chromatography. |
| Product is Contaminated with Silyl Byproducts (e.g., triisopropylsilanol) | 1. Hydrolysis of excess silylating agent during workup. | 1. These byproducts are often more polar than the desired product and can usually be separated by flash chromatography. Ensure the chosen eluent provides good separation on TLC. |
| Multiple Spots on TLC for a Purified Fraction | 1. Isomers of the desired product. 2. On-plate decomposition. 3. Residual impurities. | 1. Characterize the fractions by NMR to determine if they are isomers. 2. Run a 2D TLC to check for on-plate decomposition. 3. Re-purify the fraction using a different solvent system or a shallower gradient. |
| Streaking on TLC Plate | 1. Compound is too polar for the chosen eluent. 2. Sample is overloaded on the TLC plate. 3. Compound is acidic or basic and interacting strongly with the silica. | 1. Increase the polarity of the eluent. 2. Spot a more dilute solution of your sample. 3. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. |
Experimental Protocols
Protocol 1: General Flash Column Chromatography of 6-O-TIPS-D-glucal
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.
-
Ensure the silica bed is flat and free of cracks.
-
-
Sample Loading:
-
Dissolve the crude 6-O-TIPS-D-glucal in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or toluene).
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent to dryness.
-
Carefully apply the concentrated sample or the dried silica with the adsorbed sample to the top of the column bed.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system determined by prior TLC analysis.
-
Collect fractions in test tubes.
-
Gradually increase the polarity of the eluent as needed to elute the desired compound.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC, spotting every few tubes to track the elution of the product.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 6-O-TIPS-D-glucal.
-
Visualizations
Caption: Workflow for the purification of 6-O-TIPS-D-glucal.
Caption: Troubleshooting low purity after column chromatography.
References
Technical Support Center: Optimization of Ferrier Rearrangement for Silyl-Protected Glucals
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Ferrier rearrangement of silyl-protected glucals. It includes frequently asked questions (FAQs) for quick reference and a detailed troubleshooting guide to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the Ferrier rearrangement and why is it useful for silyl-protected glucals?
The Ferrier rearrangement is a powerful reaction in carbohydrate chemistry that converts glycals (1,2-unsaturated sugars) into 2,3-unsaturated glycosides.[1] It involves a nucleophilic substitution at the anomeric carbon (C1) accompanied by an allylic shift of the double bond.[1] When applied to silyl-protected glucals, this reaction offers a versatile method for synthesizing C-glycosides, N-glycosides, S-glycosides, and O-glycosides, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.[2] The silyl (B83357) protecting groups influence the reactivity and selectivity of the reaction and can be chosen for their stability under various conditions.[3]
Q2: Which Lewis acids are typically used for this reaction?
A variety of Lewis acids can be used to promote the Ferrier rearrangement. Common choices include:
-
Boron trifluoride etherate (BF₃·OEt₂): A widely used and effective catalyst.[4][5]
-
Iron(III) chloride (FeCl₃): Found to be highly efficient in some cases.[4]
-
Aluminum chloride (AlCl₃): An inexpensive and effective option.
-
Indium(III) chloride (InCl₃): A mild and efficient catalyst.[2]
-
Metal Triflates (e.g., Cu(OTf)₂, Fe(OTf)₃, Sc(OTf)₃): Known for their high catalytic activity.[2]
The choice of Lewis acid can significantly impact reaction time, yield, and stereoselectivity.[2][4]
Q3: What is the general mechanism of the Ferrier rearrangement?
The reaction is initiated by a Lewis acid, which coordinates to the oxygen atom of the leaving group at the C3 position of the glucal. This facilitates the departure of the leaving group and the formation of a resonance-stabilized allylic oxocarbenium ion. A nucleophile then attacks the anomeric carbon (C1), leading to the formation of the 2,3-unsaturated glycoside with the double bond shifted.[1]
Q4: How do silyl protecting groups influence the reaction?
Silyl protecting groups have a significant electronic and steric impact on the Ferrier rearrangement.[3] Their electron-donating nature can influence the stability of the intermediate carbocation. The steric bulk of the silyl group can affect the stereochemical outcome of the nucleophilic attack, often directing it to the less hindered face.[3] The stability of the silyl group itself is also a critical factor, as some can be cleaved under the reaction conditions.[3][6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of the Ferrier rearrangement for silyl-protected glucals.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the Lewis acid is fresh and anhydrous. Many Lewis acids are sensitive to moisture. Consider purchasing a new bottle or purifying the existing stock. Running a control reaction with a known successful substrate can verify catalyst activity.[7] |
| Inappropriate Solvent | The choice of solvent can be critical. Dichloromethane (DCM) is a common choice. A mixture of diethyl ether (Et₂O) and DCM (e.g., 2:1) has been shown to improve yields in some cases.[4] Consider using "green" solvents like perfluorinated hexane, which can enhance reactivity and stereocontrol.[8] |
| Sub-optimal Temperature | Most Ferrier rearrangements are run at room temperature or below. If the reaction is sluggish, a slight increase in temperature might be beneficial. However, higher temperatures can also lead to byproduct formation. Monitor the reaction closely by TLC. |
| Poor Leaving Group at C3 | While silyl ethers can act as leaving groups, the reaction is often more efficient with a better leaving group at the C3 position, such as an acetate (B1210297) or a mesylate.[9] |
| Unstable Silyl Protecting Group | If using a labile silyl group like trimethylsilyl (B98337) (TMS), it may be cleaving under the acidic conditions.[3][6] Consider switching to a more robust protecting group such as tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS).[3][6] |
Issue 2: Poor Stereoselectivity (Low α:β Ratio)
| Potential Cause | Troubleshooting Steps |
| Thermodynamic Control | The α-anomer is often the thermodynamically favored product.[9] However, under certain conditions, a mixture of anomers can be obtained. |
| Solvent Effects | The solvent can influence the stereochemical outcome. Experiment with different solvents or solvent mixtures. Perfluorinated solvents have been reported to improve stereocontrol.[8] |
| Lewis Acid Choice | Different Lewis acids can lead to varying degrees of stereoselectivity. Screen a panel of Lewis acids (e.g., BF₃·OEt₂, FeCl₃, InCl₃, Cu(OTf)₂) to find the optimal one for your substrate. |
| Steric Hindrance | The steric bulk of both the silyl protecting groups and the incoming nucleophile can influence the direction of attack. Using bulkier silyl groups may favor the formation of one anomer over the other.[3] |
| Reaction Temperature | Lowering the reaction temperature can sometimes improve stereoselectivity by favoring the kinetically controlled product. |
Issue 3: Formation of Byproducts
| Potential Cause | Troubleshooting Steps |
| Competitive Addition Reaction | Protic acids can promote a competitive electrophilic addition to the double bond, leading to 2-deoxyglycosides instead of the desired rearrangement product.[5] Ensure your Lewis acid is free of protic acid impurities. |
| Formation of C3-Regioisomer | Attack of the nucleophile at the C3 position can sometimes occur. The choice of Lewis acid and reaction conditions can influence the regioselectivity. Careful optimization is required to minimize this byproduct. |
| Degradation of Starting Material | Silyl-protected glucals can be sensitive to strong Lewis acids, leading to decomposition. Use the mildest possible Lewis acid at the lowest effective concentration. |
| Desilylation | Premature removal of the silyl protecting groups can lead to a complex mixture of products. Use a more stable silyl group or milder reaction conditions. The general order of stability for silyl ethers in acidic media is: TMS < TES < TBDMS < TIPS < TBDPS.[6] |
Quantitative Data Summary
The following tables summarize reaction conditions and outcomes for the Ferrier rearrangement of various glucals.
Table 1: Comparison of Lewis Acids for the Ferrier Rearrangement
| Glycal | Nucleophile | Lewis Acid (mol%) | Solvent | Temp (°C) | Time | Yield (%) | α:β Ratio | Reference |
| Tri-O-acetyl-D-glucal | Benzyl alcohol | Cu(OTf)₂ (10) | DCM | rt | 15 min | 92 | 4:1 | [2] |
| Tri-O-acetyl-D-glucal | Benzyl alcohol | Zn(OTf)₂ (10) | DCM | 40 | 2 h | 90 | 4:1 | [2] |
| Acetylated D-glucal | Diosgenin | FeCl₃ | Et₂O/DCM (2:1) | rt | 5 min | High | Highly α-selective | [4] |
| Acetylated D-glucal | Diosgenin | BF₃·OEt₂ | Et₂O/DCM (2:1) | rt | - | Less efficient | Highly α-selective | [4] |
Table 2: Influence of Silyl Protecting Groups
| Glycal Donor | Protecting Groups | Reaction Conditions | Outcome | Reference |
| Lactose derivative | Hexa-TMS | TMSI, alcohol | Good yields, but TMS groups are unstable and exchanged for acetyls post-glycosylation. | [3] |
| Glucal | Benzyl or TBS | Glycosylation | Lower yield, formation of β-anomer and Ferrier rearrangement byproduct. | [3] |
Experimental Protocols
General Procedure for the Lewis Acid-Catalyzed Ferrier Rearrangement:
-
To a solution of the silyl-protected glucal (1.0 equiv) and the nucleophile (1.2-2.0 equiv) in an anhydrous solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon) at the desired temperature (e.g., 0 °C or room temperature), add the Lewis acid (0.1-1.0 equiv).
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate, triethylamine, or water).
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2,3-unsaturated glycoside.
Work-up Procedure for Boron-Based Lewis Acids:
Boron-containing residues can sometimes be challenging to remove. A common method is to repeatedly concentrate the reaction mixture from methanol. This process forms volatile trimethyl borate, which can be removed under vacuum.[10]
Visualizations
Caption: Experimental workflow for the Ferrier rearrangement.
Caption: Troubleshooting logic for reaction optimization.
References
- 1. Ferrier Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00410H [pubs.rsc.org]
- 3. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Kinetically controlled Ferrier rearrangement of 3-O-mesyl-D-glycal derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Silyl Group Protection in Polyhydroxylated Systems
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the use of silyl (B83357) ether protecting groups in polyhydroxylated systems, with a focus on preventing unintended silyl group migration.
Troubleshooting Guide
This section addresses common issues encountered during the silylation and deprotection of polyols.
Issue 1: Unexpected formation of a constitutional isomer of the desired silylated product.
-
Question: I performed a monosilylation on my diol, but NMR analysis shows a mixture of products where the silyl group is on different hydroxyls. What is happening and how can I fix it?
-
Answer: This is a classic sign of silyl group migration. The migration is often catalyzed by basic or acidic conditions, even trace amounts, and involves the intramolecular transfer of the silyl group from one hydroxyl to another. The equilibrium will favor the thermodynamically more stable product, which is typically the primary silyl ether.
Troubleshooting Steps:
-
Re-evaluate your reaction conditions:
-
Base: If using a strong, non-volatile base like NaH, ensure it is completely quenched and removed during workup. Consider using a milder, volatile base like triethylamine (B128534) or 2,6-lutidine, which can be removed under vacuum.[1]
-
Silylating Agent: For selective protection, use a bulky silylating agent like TBDPS-Cl or TIPS-Cl, as these are less prone to migration.[1][2]
-
Temperature: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
-
Optimize your workup procedure:
-
Maintain a neutral pH during aqueous workup by using a buffered solution (e.g., saturated ammonium (B1175870) chloride or sodium bicarbonate).[3]
-
Minimize the contact time between your compound and the aqueous phase.[3]
-
-
Purification:
-
If purifying by silica (B1680970) gel chromatography, residual acidity on the silica can promote migration.[3] Neutralize the silica gel by running a solvent system containing a small amount of a non-nucleophilic base like triethylamine through the column before loading your sample.[3]
-
-
Issue 2: My silyl group migrated during a subsequent reaction step.
-
Question: I successfully isolated my desired selectively silylated polyol, but after the next reaction, I observed silyl group migration. How can I prevent this?
-
Answer: Silyl group migration can be triggered by the conditions of subsequent reactions. It is crucial to consider the stability of your chosen silyl ether under the planned reaction conditions.
Troubleshooting Steps:
-
Assess Reagent Compatibility: Carefully review all reagents in the problematic step for acidic or basic properties. For instance, TBAF, a common deprotection agent, is basic and can induce migration if not used carefully.[1] Buffering the TBAF solution with acetic acid can mitigate this.[1]
-
Choose a More Robust Protecting Group: If the reaction conditions cannot be altered, consider using a more sterically hindered and stable silyl group. The stability generally increases with steric bulk.[4][5] Refer to the stability table below to select a more suitable group.
-
Protect All Hydroxyl Groups: If selective protection is not required for the subsequent step, consider protecting all hydroxyl groups to prevent any possibility of migration.
-
Frequently Asked Questions (FAQs)
Q1: What is silyl group migration?
A1: Silyl group migration is an intramolecular rearrangement where a silyl group moves from one oxygen atom to another within the same molecule, typically a polyhydroxylated system.[6][7] This process is often reversible and catalyzed by acid or base, proceeding through a pentacoordinate silicon intermediate, a mechanism related to the Brook rearrangement.[8][9] The final product distribution is determined by the thermodynamic stability of the resulting isomers.
Q2: What factors influence the rate of silyl group migration?
A2: The primary factors are:
-
Steric Hindrance: Less sterically hindered silyl groups (like TMS and TES) are more prone to migration than bulkier groups (like TBDMS, TIPS, and TBDPS).[2][4]
-
Reaction Conditions: Basic and acidic conditions significantly accelerate migration.[7][9] Even seemingly neutral conditions, such as chromatography on silica gel, can be acidic enough to cause migration.[3]
-
Solvent: Polar solvents can influence the rate of migration.[9]
-
Temperature: Higher temperatures increase the rate of migration.
Q3: How can I selectively protect one hydroxyl group in a diol with minimal migration?
A3: To achieve selective protection:
-
Use a Bulky Silyl Group: TBDMS, TIPS, or TBDPS groups are generally preferred as they selectively react with less sterically hindered primary alcohols over secondary and tertiary alcohols.[1]
-
Control Stoichiometry: Use of approximately one equivalent of the silylating agent is crucial.
-
Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize migration.[3]
-
Choice of Base: Use a hindered, non-nucleophilic base like imidazole (B134444) or 2,6-lutidine.[10]
Q4: Are there alternatives to silyl ethers to avoid migration issues?
A4: Yes, other protecting groups can be used, though they come with their own sets of advantages and disadvantages.
-
Benzyl ethers (Bn): Generally stable to a wide range of conditions but require harsher methods for deprotection (e.g., hydrogenolysis).[11][12]
-
Acetal/Ketal groups (e.g., Benzylidene acetal): Can be used to protect 1,2- or 1,3-diols simultaneously.[11][12]
-
Ester groups (e.g., Acetate (B1210297), Benzoate): Prone to hydrolysis under basic conditions.[11]
Data Presentation
Table 1: Relative Stability of Common Silyl Ethers
This table provides a quantitative comparison of the relative resistance of various silyl ethers to cleavage under acidic and basic conditions. This data is crucial for selecting a protecting group that will survive specific reaction conditions and for planning selective deprotection strategies.
| Silyl Group | Abbreviation | Relative Stability in Acid | Relative Stability in Base |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 20,000 |
Data compiled from multiple sources.[4][5]
Experimental Protocols
Protocol 1: Selective Monosilylation of a Primary Hydroxyl in a Diol with TBDMSCl
This protocol describes the selective protection of a primary alcohol in the presence of a secondary alcohol using the sterically demanding tert-butyldimethylsilyl chloride (TBDMSCl).
-
Dissolve the diol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen).
-
Add imidazole (2.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add TBDMSCl (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. To prevent migration, the silica gel can be pre-treated by flushing with the eluent containing 1% triethylamine.
Protocol 2: Deprotection of a TBDMS Ether using TBAF with Acetic Acid Buffer
This protocol details the removal of a TBDMS group using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) buffered with acetic acid to minimize base-catalyzed side reactions like migration or epimerization.
-
Dissolve the TBDMS-protected alcohol (1.0 eq) in tetrahydrofuran (B95107) (THF).
-
Add a 1M solution of TBAF in THF (1.2 eq).
-
Add glacial acetic acid (1.2 eq) to buffer the solution.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-4 hours.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Visualizations
Caption: Base-catalyzed silyl group migration mechanism.
References
- 1. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Brook rearrangement - Wikipedia [en.wikipedia.org]
- 9. Brook Rearrangement [organic-chemistry.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scribd.com [scribd.com]
Troubleshooting low reactivity of 6-O-(Triisopropylsilyl)-D-glucal as a glycosyl donor
Welcome to the technical support center for troubleshooting glycosylation reactions involving 6-O-(Triisopropylsilyl)-D-glucal. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, with a focus on overcoming low reactivity of this glycosyl donor.
Frequently Asked Questions (FAQs)
Q1: Why is my glycosylation reaction with this compound showing low or no reactivity?
Low reactivity with silyl-protected glucal donors can stem from several factors. The bulky triisopropylsilyl (TIPS) group can sterically hinder the approach of the glycosyl acceptor.[1][2] Additionally, insufficient activation of the glucal double bond is a common issue. The choice of promoter (Lewis acid), solvent, and reaction temperature are all critical parameters that must be optimized.[3][4] Inefficient activation may lead to a stalled reaction.[5]
Q2: What are the most effective activators for 6-O-TIPS-D-glucal?
Glycals are typically activated by electrophilic promoters that attack the double bond. Common and effective activators include:
-
N-Iodosuccinimide (NIS) with a catalytic amount of a Brønsted or Lewis acid , such as Triflic acid (TfOH) or Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf).[6]
-
Lewis acids like Boron trifluoride etherate (BF₃·OEt₂) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) can be used alone to promote the reaction.[6][7]
-
Promoters like tris(pentafluorophenyl)borane (B72294) [B(C₆F₅)₃] have also been shown to be effective under mild conditions.[8] The choice and amount of activator are critical and often need to be screened for optimal performance with your specific glycosyl acceptor.
Q3: How do solvent and temperature influence the reactivity and outcome of the reaction?
Solvent and temperature have a profound impact on both the reaction rate and the stereochemical outcome (α/β selectivity).[5][9]
-
Temperature: Most glycosylation reactions are initiated at low temperatures (e.g., -78 °C) and then allowed to warm gradually.[5] If the temperature is too low, the activation of the donor may be incomplete, leading to a stalled reaction.[5] Conversely, excessively high temperatures can lead to undesired side reactions, such as the Ferrier rearrangement.[5]
-
Solvent: The choice of solvent can influence the stability of the key oxocarbenium ion intermediate.[5]
-
Nitrile solvents (e.g., Acetonitrile) tend to favor the formation of β-glycosides.[5]
-
Ethereal solvents (e.g., Diethyl ether) often favor the formation of α-glycosides.[5][9]
-
Dichloromethane (B109758) (DCM) is a common non-polar, non-nucleophilic solvent used in these reactions.[5]
-
Q4: What is the Ferrier rearrangement, and how can it be minimized?
The Ferrier rearrangement is a common side reaction for glycals involving an allylic rearrangement that leads to the formation of 2,3-unsaturated glycosides.[5][10] This side reaction can become dominant under certain conditions, reducing the yield of the desired product. To minimize this rearrangement, careful optimization of the catalyst, temperature, and solvent is necessary.[5][11] Using milder reaction conditions and carefully controlling the reaction time can often suppress this unwanted pathway.
Q5: My reaction is producing a mixture of anomers (α and β). How can I improve stereoselectivity?
Stereoselectivity is influenced by many factors, including the protecting groups on the donor, the solvent, and the activator system.[12]
-
Solvent Choice: As mentioned in Q3, ethereal solvents generally favor α-isomers, while nitrile solvents can favor β-isomers.[5][9]
-
Protecting Groups: While the C6-TIPS group is remote, other protecting groups on your donor or acceptor can influence the facial selectivity of the acceptor's attack on the oxocarbenium ion.[1][2]
-
Pre-activation Protocols: Activating the glycosyl donor before adding the acceptor can sometimes improve stereoselectivity by allowing for the formation of a specific reactive intermediate.[13]
Troubleshooting Guide for Low Reactivity
If you are experiencing low yields or a stalled reaction, follow this systematic troubleshooting workflow.
-
Verify Reagent Quality: Ensure all reagents, especially the activator and solvents, are pure and anhydrous. Moisture can quench the Lewis acids used for activation.
-
Optimize Activator/Promoter: The choice of activator is crucial. If one promoter system fails, consider alternatives. For example, if NIS/TfOH is not effective, a stronger Lewis acid like TMSOTf might be required.[6][7]
-
Adjust Reaction Temperature: A common issue is insufficient warming.[5] If the reaction is initiated at -78 °C, try allowing it to warm to -40 °C, -20 °C, or even 0 °C, while carefully monitoring the reaction progress by TLC to check for product formation and potential decomposition.
-
Evaluate Solvent Effects: The solvent plays a key role.[14] If the reaction is sluggish in DCM, a switch to acetonitrile (B52724) or an ethereal solvent might improve the outcome.[5]
-
Assess the Glycosyl Acceptor: Highly hindered or unreactive glycosyl acceptors will require more forcing conditions (stronger activator, higher temperature).[15] Ensure the acceptor is sufficiently nucleophilic.
-
Check for Side Reactions: Use TLC analysis to see if other products are being formed. The formation of products with different Rf values could indicate side reactions like the Ferrier rearrangement.[5][10]
Data on Reaction Parameters
The following table summarizes general trends for how different experimental variables can affect the outcome of glycosylation reactions with glycal donors. The exact results will be substrate-dependent.
| Parameter | Condition 1 | Outcome 1 | Condition 2 | Outcome 2 | Citation |
| Solvent | Diethyl Ether (Et₂O) | Favors α-glycoside | Acetonitrile (MeCN) | Favors β-glycoside | [5][9] |
| Temperature | Low Temp (-78 °C) | Slower reaction, may be incomplete | Higher Temp (0 °C to RT) | Faster reaction, risk of side products | [5] |
| Activator | Mild Lewis Acid (e.g., IBr) | May require higher temp/longer time | Strong Lewis Acid (e.g., TMSOTf) | Faster activation at lower temperatures | [6][7] |
| Acceptor | Hindered secondary alcohol | Lower yield, slower reaction | Primary alcohol | Higher yield, faster reaction | [15] |
Experimental Protocols
Representative Protocol for Glycosylation using 6-O-TIPS-D-glucal
This protocol is a general guideline and may require optimization for your specific substrates.
-
Preparation:
-
Dry all glassware in an oven at >100 °C overnight and cool under a stream of dry nitrogen or argon.
-
Dry the solvent (e.g., Dichloromethane) over activated molecular sieves (4 Å) for at least 24 hours before use.
-
Ensure the glycosyl donor (6-O-TIPS-D-glucal), glycosyl acceptor, and activator (e.g., NIS, TMSOTf) are anhydrous.
-
-
Reaction Setup:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the 6-O-TIPS-D-glucal (1.2 equivalents) and the glycosyl acceptor (1.0 equivalent).
-
Dissolve the solids in anhydrous dichloromethane (approx. 0.1 M concentration).
-
Add activated powdered 4 Å molecular sieves to the flask.
-
Cool the reaction mixture to the desired starting temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
-
Activation and Reaction:
-
In a separate flask, prepare a solution of the activator. For example, dissolve N-Iodosuccinimide (NIS, 1.5 equivalents) in anhydrous DCM.
-
Slowly add the NIS solution to the cooled reaction mixture via syringe.
-
After stirring for 10-15 minutes, add the catalytic Lewis acid (e.g., TMSOTf, 0.1-0.2 equivalents) dropwise.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Allow the reaction to slowly warm to a higher temperature (e.g., -40 °C or -20 °C) if no product is observed at the initial temperature.
-
-
Workup and Purification:
-
Once the reaction is complete (as judged by TLC), quench the reaction by adding a few drops of saturated aqueous sodium thiosulfate (B1220275) solution followed by saturated aqueous sodium bicarbonate solution.
-
Filter the mixture through a pad of Celite to remove molecular sieves, washing with DCM.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired glycoside.
-
Visual Guides
Caption: A step-by-step workflow for troubleshooting low reactivity issues.
Caption: Reaction pathway for glycal activation and the competing Ferrier rearrangement.
References
- 1. researchgate.net [researchgate.net]
- 2. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Strategies toward protecting group-free glycosylation through selective activation of the anomeric center - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Strategies toward protecting group-free glycosylation through selective activation of the anomeric center [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Efficient carbon-Ferrier rearrangement on glycals mediated by ceric ammonium nitrate: Application to the synthesis of 2-deoxy-2-amino-C-glycoside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Preactivation-based chemoselective glycosylations: A powerful strategy for oligosaccharide assembly [beilstein-journals.org]
- 14. On the influence of solvent on the stereoselectivity of glycosylation reactions (2023) | Kevin M Dorst | 2 Citations [scispace.com]
- 15. The influence of acceptor nucleophilicity on the glycosylation reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of 6-O-(Triisopropylsilyl)-D-glucal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scalable synthesis of 6-O-(Triisopropylsilyl)-D-glucal. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supplementary data to ensure successful execution of this critical reaction.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: Why is my reaction showing low or no conversion of D-glucal?
A1: Low or no conversion is a frequent issue in silylation reactions. The primary suspects are typically related to moisture and reagent quality.
-
Moisture Contamination: Silylating agents, particularly silyl (B83357) chlorides like TIPSCl, are highly susceptible to hydrolysis. Ensure all glassware is rigorously dried (flame-dried or oven-dried at >120°C for several hours) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.
-
Reagent Purity: The purity of D-glucal, triisopropylsilyl chloride (TIPSCl), and the base (e.g., pyridine (B92270), imidazole) is crucial. Use freshly distilled or recently purchased high-purity reagents.
-
Insufficient Activation: The base plays a critical role in activating the hydroxyl group and scavenging the HCl byproduct. Ensure the correct stoichiometry of the base is used. For sterically hindered silylating agents like TIPSCl, a stronger, non-nucleophilic base or a catalyst like DMAP might be required in some cases.
Q2: My TLC analysis shows multiple spots, indicating side products. What are they and how can I avoid them?
A2: The formation of multiple products arises from the non-selective silylation of the other hydroxyl groups on the D-glucal ring.
-
Over-silylation: The secondary hydroxyl groups at C-3 and C-4 can also react with TIPSCl, leading to di- and tri-silylated byproducts. To favor the desired 6-O-silylation, it is crucial to control the stoichiometry of the silylating agent. Using a slight excess (e.g., 1.05-1.2 equivalents) of TIPSCl is often optimal. Running the reaction at a lower temperature can also enhance selectivity for the more accessible primary hydroxyl group.
-
Migration of Silyl Group: While less common with the robust TIPS group, silyl group migration from the primary to a secondary hydroxyl group can occur under certain conditions, particularly with prolonged reaction times or in the presence of certain catalysts. It is advisable to monitor the reaction progress by TLC and stop it once the starting material is consumed.
Q3: I am having difficulty purifying the final product. What is the recommended method?
A3: Purification of this compound is typically achieved by column chromatography on silica (B1680970) gel.
-
Co-eluting Impurities: Unreacted starting material (D-glucal) and silylated byproducts can be challenging to separate. A carefully selected eluent system is key. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is often effective.
-
Product Stability on Silica Gel: While generally stable, prolonged exposure to acidic silica gel can potentially lead to some degradation or desilylation. To mitigate this, the silica gel can be neutralized by pre-treating it with a solution of triethylamine (B128534) in the eluent.
Q4: Can I scale up this reaction to produce several grams of product?
A4: Yes, this reaction is scalable. However, for larger scale synthesis, certain considerations are important for maintaining yield and purity.
-
Temperature Control: The reaction can be exothermic, especially during the addition of the silylating agent. For larger batches, it is crucial to maintain the recommended reaction temperature using an ice bath or a cryostat to ensure selectivity.
-
Efficient Stirring: Ensure adequate mechanical stirring to maintain a homogeneous reaction mixture, which is critical for consistent results on a larger scale.
-
Work-up and Extraction: Use appropriate volumes of solvents for the work-up and extraction to ensure complete recovery of the product.
Experimental Protocols
A detailed methodology for the selective silylation of D-glucal at the 6-O position is provided below. This protocol is based on established principles of regioselective protection of primary hydroxyl groups in carbohydrates.
Materials:
-
D-glucal
-
Triisopropylsilyl chloride (TIPSCl)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) (for chromatography)
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve D-glucal (1.0 eq) in anhydrous pyridine and anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Silylating Agent: Slowly add triisopropylsilyl chloride (1.1 eq) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Typical Value |
| Reactants | |
| D-glucal | 1.0 equivalent |
| Triisopropylsilyl chloride (TIPSCl) | 1.05 - 1.2 equivalents |
| Base (Pyridine) | 2-3 equivalents |
| Reaction Conditions | |
| Solvent | Anhydrous Dichloromethane/Pyridine |
| Temperature | 0°C to room temperature |
| Reaction Time | 4 - 12 hours |
| Yield and Purity | |
| Typical Yield | 75 - 90% |
| Purity (post-chromatography) | >98% |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Methods for selective removal of the TIPS group in the presence of other protecting groups
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the selective removal of the triisopropylsilyl (TIPS) protecting group in the presence of other protecting groups.
Frequently Asked Questions (FAQs)
Q1: What is the general stability order of common silyl (B83357) protecting groups?
A1: The stability of silyl ethers is largely influenced by the steric bulk of the substituents on the silicon atom. Generally, bulkier groups provide greater stability. The relative stability of common silyl ethers is as follows:
-
Under acidic conditions: TMS < TES < TBS < TIPS < TBDPS[1][2]
-
Under basic/fluoride-mediated conditions: TMS < TES < TIPS < TBS < TBDPS[1][2]
This differential stability allows for the selective deprotection of one silyl group in the presence of another.
Q2: I am trying to remove a TIPS group without affecting a TBDPS group. What conditions should I consider?
A2: Given that TBDPS is generally more stable than TIPS under both acidic and fluoride-mediated conditions, selective removal of the TIPS group is feasible.[1][2] Fluoride-based reagents are typically the first choice. You can try using tetra-n-butylammonium fluoride (B91410) (TBAF) in a buffered system to mitigate its basicity, or milder fluoride sources like HF-Pyridine or triethylamine (B128534) trihydrofluoride (Et3N·3HF).[1][3]
Q3: My reaction is sensitive to basic conditions. How can I remove a TIPS group selectively?
A3: If your substrate is base-sensitive, using unbuffered TBAF for deprotection can lead to undesired side reactions or degradation.[1][4] In such cases, consider the following options:
-
Buffered TBAF: Add acetic acid to the TBAF solution to buffer the reaction mixture.[1][5]
-
Acidic Conditions: Employ acidic deprotection methods. A mixture of acetic acid, THF, and water can be effective, although it might be slow.[6] For faster reactions, catalytic amounts of acids like camphorsulfonic acid (CSA) or p-toluenesulfonic acid (p-TsOH) in a suitable solvent system can be used.[6]
-
HF-Pyridine: This reagent is less basic than TBAF and is a common choice for selective silyl ether deprotection.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| Incomplete deprotection of the TIPS group. | Insufficient reagent, short reaction time, or low temperature. | Increase the equivalents of the deprotecting agent, prolong the reaction time, or gently warm the reaction mixture. Monitor the reaction progress by TLC. |
| Loss of other protecting groups (e.g., TBS, TES). | Reaction conditions are too harsh. | Use a milder deprotecting agent (e.g., HF-Pyridine instead of TBAF).[7] Optimize reaction conditions by lowering the temperature or reducing the reaction time. For acidic deprotection, use a weaker acid or catalytic amounts.[6] |
| Low yield due to substrate decomposition. | The substrate is sensitive to the basicity of the deprotection reagent (e.g., TBAF). | Use buffered TBAF with acetic acid.[1][5] Alternatively, switch to an acidic deprotection method or use a milder fluoride source like HF-Pyridine.[7] |
| Silyl group migration. | This can sometimes occur, especially with fluoride-mediated deprotection. | Consider using acidic conditions for deprotection, which are less prone to causing silyl migration.[8] |
| Difficulty in work-up and purification. | Residual deprotection reagents (e.g., HF-Pyridine, TBAF salts) interfering with isolation. | For HF-Pyridine, a careful aqueous work-up is necessary; quenching with a substance like hexamethyldisiloxane (B120664) to form volatile TMSF can also be an option. For TBAF, a standard aqueous work-up with extraction is usually sufficient. If the compound is acid-sensitive, a buffered work-up (e.g., with saturated NaHCO3) is recommended.[5] |
Quantitative Data on Deprotection Methods
The following table summarizes various conditions for the selective removal of silyl ethers, providing a basis for selecting an appropriate method.
| Silyl Ether to be Cleaved | Silyl Ether to be Retained | Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| Primary TBS | Secondary TIPS & Primary TBDPS | HF-Pyridine | THF/Pyridine (B92270) | RT | 8 h | 84 | [9] |
| TES | TIPS or TBDPS | Acetic Acid/THF/H2O (microwave) | - | - | 5 min | - | [10] |
| Alkyl Silyl Ethers (TBS, TIPS, TBDPS) | Aryl Silyl Ethers | TMSBr (catalytic) | Methanol | RT | - | High | [8] |
| TES | TBS or TBDPS | FeCl3 (catalytic) | Methanol | RT | Minutes to hours | - | [11] |
| Primary TIPS | Tertiary TES | TBAF | THF | RT | - | - | [12] |
Key Experimental Protocols
Protocol 1: Selective Deprotection of a Primary TIPS Ether using TBAF
This protocol is suitable for substrates where the TIPS group is more labile than other present silyl groups and the molecule is not overly sensitive to basic conditions.
Materials:
-
TIPS-protected substrate
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the TIPS-protected substrate (1.0 equiv.) in anhydrous THF (to make an approximately 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1 M TBAF solution in THF (1.1-1.5 equiv.) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Dilute the reaction mixture with dichloromethane.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[4][12]
Note on Basicity: The TBAF reagent is basic and may cause decomposition of sensitive substrates.[1] For such cases, buffering the reaction with acetic acid is recommended.[5]
Protocol 2: Selective Deprotection of a TBS Ether in the presence of a TIPS Ether using HF-Pyridine
This protocol is useful for the selective removal of a less sterically hindered silyl group in the presence of a more hindered one.
Materials:
-
Substrate protected with both TBS and TIPS ethers
-
Hydrogen Fluoride-Pyridine complex (HF-Pyridine)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Pyridine
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the substrate (1.0 equiv.) in a mixture of THF and pyridine (e.g., 10:1 v/v).
-
Cool the solution to 0 °C.
-
Carefully add HF-Pyridine (excess) to the stirred solution. Caution: HF-Pyridine is corrosive and toxic. Handle with appropriate personal protective equipment in a fume hood. Use plastic labware.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, carefully quench by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Visualized Workflows and Relationships
Caption: Decision tree for selecting a TIPS deprotection method.
References
- 1. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. synarchive.com [synarchive.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. researchgate.net [researchgate.net]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. organic chemistry - By what mechanism do acids deprotect primary silyl ethers? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 12. benchchem.com [benchchem.com]
Impact of reaction conditions on the anomeric selectivity of 6-O-TIPS-D-glucal glycosylations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the glycosylation of 6-O-triisopropylsilyl (TIPS)-D-glucal. The information is designed to help resolve common experimental challenges and optimize reaction conditions to achieve desired anomeric selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing whether my glycosylation yields the α- or β-anomer?
A: The choice of solvent is one of the most critical factors in determining anomeric selectivity in glycosylations that lack a C-2 participating group, such as those with D-glucal.[1][2] Generally, coordinating solvents like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF) favor the formation of the α-anomer, while non-participating, polar solvents like acetonitrile (B52724) (MeCN) or propionitrile (B127096) (EtCN) tend to yield the β-anomer.[3] Dichloromethane (DCM) is a moderately polar, non-coordinating solvent that can lead to mixtures, with the outcome often influenced by other factors.[1][4]
Q2: My reaction is producing a nearly 1:1 mixture of anomers. How can I improve α-selectivity?
A: To enhance α-selectivity, consider the following adjustments:
-
Solvent Choice: Switch to an ethereal solvent such as diethyl ether (Et₂O).[3] Ether solvents can stabilize the intermediate oxocarbenium ion, favoring attack from the alpha face.[4]
-
Lower Temperature: Performing the reaction at lower temperatures (e.g., -78 °C) can significantly enhance selectivity by favoring the thermodynamically more stable transition state, which often leads to the α-product.[1][5]
-
Promoter System: Certain promoter/activator systems are known to favor α-glycosylation. While highly dependent on the specific substrates, systems that promote an SN2-like displacement of a β-intermediate can lead to the α-product.[6]
Q3: I need to synthesize the β-glycoside, but my reaction is α-selective. What changes should I make?
A: To favor the formation of the β-anomer:
-
Solvent Choice: Use a nitrile solvent like acetonitrile (MeCN) or propionitrile (EtCN).[3] These solvents are thought to promote the formation of a more SN1-like character or an α-nitrilium ion intermediate, which blocks the alpha face and directs the acceptor to attack from the beta face.
-
Promoter/Activator: The choice of activator can influence the stereochemical outcome.[5] Some Lewis acids in combination with nitrile solvents are effective for β-selectivity.
-
Temperature: While low temperatures are generally recommended for selectivity, the optimal temperature should be determined empirically for β-glycosylations.
Q4: My reaction yield is low, and I'm observing significant decomposition of the glucal donor. What are the likely causes?
A: Low yields and starting material decomposition often point to issues with the reaction setup or reagents.
-
Strictly Anhydrous Conditions: Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is oven- or flame-dried, solvents are freshly distilled from an appropriate drying agent, and the reaction is run under a dry, inert atmosphere (e.g., Argon or Nitrogen).
-
Promoter Stoichiometry: Using an excessive amount of a highly acidic promoter (like TMSOTf or TfOH) can lead to the degradation of the acid-sensitive glucal.[5] A catalytic amount is often sufficient.
-
Temperature Control: Adding the promoter at a very low temperature (e.g., -78 °C) before allowing the reaction to warm slowly can mitigate side reactions.
Q5: How does the nucleophilicity of the glycosyl acceptor affect the reaction outcome?
A: The nucleophilicity of the acceptor plays a crucial role. Highly reactive (nucleophilic) acceptors can react quickly, sometimes favoring an SN2-like pathway which can lead to higher selectivity.[7] Conversely, less reactive acceptors may require harsher conditions or longer reaction times, potentially leading to anomerization of the product or side reactions, thus decreasing selectivity.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Anomeric Selectivity (α/β Mixture) | 1. Suboptimal solvent choice.[3] 2. Reaction temperature is too high.[1] 3. Inappropriate promoter/activator system. | 1. For α-selectivity, use Et₂O or THF. For β-selectivity, use MeCN or EtCN. 2. Run the reaction at -78 °C and monitor by TLC while slowly warming. 3. Consult literature for promoter systems known to favor your desired anomer. |
| Low or No Product Formation | 1. Inactive promoter (degraded by moisture). 2. Insufficiently reactive acceptor. 3. Reaction temperature is too low. | 1. Use a fresh bottle of promoter or redistill/purify it before use. 2. Increase the equivalents of the acceptor or switch to a more potent promoter system. 3. Allow the reaction to warm slowly to 0 °C or room temperature after initial addition at low temp. |
| Formation of Byproducts / Decomposition | 1. Presence of water or protic impurities. 2. Promoter is too strong or used in excess. 3. Glycal donor is unstable under the reaction conditions. | 1. Ensure rigorously anhydrous conditions (dry solvents, inert atmosphere). 2. Reduce the amount of promoter to catalytic levels (e.g., 0.1-0.2 eq.). 3. Add the promoter at -78 °C to control the initial reaction rate. |
| Ferrier Rearrangement Products Observed | The 3-OH group of the glucal is participating, leading to a 2,3-unsaturated glycoside. | This is a characteristic reaction of glycals.[9] To avoid it, ensure the reaction favors direct addition to the double bond. The choice of Lewis acid is critical; milder promoters may reduce this side reaction. |
Quantitative Data on Reaction Conditions
The following tables summarize the impact of key reaction parameters on the anomeric selectivity of glucal glycosylations, based on established principles.
Table 1: Effect of Solvent on Anomeric Selectivity
| Solvent | Typical Polarity/Nature | Predominant Anomer | Rationale |
| Diethyl Ether (Et₂O) | Weakly Polar, Coordinating | α | Stabilization of anomeric oxocarbenium ion, facilitating α-attack.[3][4] |
| Dichloromethane (DCM) | Moderately Polar, Non-coordinating | Mixture (α/β) | Outcome is highly dependent on other factors like promoter and temperature.[1] |
| Acetonitrile (MeCN) | Highly Polar, Coordinating | β | Formation of an α-nitrilium intermediate blocks the α-face, directing β-attack.[10] |
Table 2: Effect of Temperature on Anomeric Selectivity
| Temperature | Effect on Selectivity | Rationale |
| Low (-78 °C to -40 °C) | Generally Higher Selectivity | Favors the pathway with the lower activation energy, often leading to the thermodynamically preferred product and minimizing side reactions.[5] |
| High (0 °C to RT) | Generally Lower Selectivity | Provides enough energy to overcome activation barriers for multiple pathways, potentially leading to anomerization and reduced selectivity. |
Experimental Protocols
Key Experiment: General Protocol for the Glycosylation of 6-O-TIPS-D-glucal
This protocol provides a general starting point. The choice of solvent and promoter should be adapted based on the desired anomeric outcome as detailed above.
-
Preparation:
-
Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under high vacuum and backfill with dry Argon.
-
Add activated molecular sieves (4 Å) to the flask.
-
In the flask, dissolve the 6-O-TIPS-D-glucal donor (1.0 eq.) and the glycosyl acceptor (1.2-1.5 eq.) in the chosen anhydrous solvent (e.g., DCM or Et₂O, calculated for a 0.05 M concentration).
-
-
Reaction Execution:
-
Cool the reaction mixture to the desired temperature (typically -78 °C, using a dry ice/acetone bath).
-
Stir the mixture for 30 minutes at this temperature.
-
Slowly add the promoter (e.g., TMSOTf, 0.1-0.2 eq.) dropwise via syringe.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (or after a set time, e.g., 1-2 hours), quench the reaction.
-
-
Workup and Purification:
-
Quench the reaction by adding a few drops of triethylamine (B128534) (Et₃N) or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature.
-
Filter off the molecular sieves, washing with the reaction solvent.
-
Transfer the filtrate to a separatory funnel and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica (B1680970) gel to isolate the desired glycoside product.
-
-
Analysis:
-
Characterize the product using NMR spectroscopy (¹H and ¹³C NMR) to confirm its structure and determine the anomeric ratio (α/β) by integrating the signals of the anomeric protons.
-
Visualizations
Caption: Experimental workflow for 6-O-TIPS-D-glucal glycosylation.
Caption: Decision logic for achieving α- or β-anomeric selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
Stability of 6-O-(Triisopropylsilyl)-D-glucal under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-O-(Triisopropylsilyl)-D-glucal. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How stable is the triisopropylsilyl (TIPS) protecting group on this compound?
A1: The triisopropylsilyl (TIPS) group is a sterically hindered and robust protecting group, offering significant stability under a wide range of conditions.[1][2] It is particularly stable to acidic conditions compared to other common silyl (B83357) ethers like tert-butyldimethylsilyl (TBS) and triethylsilyl (TES).[3][4] Under basic conditions, the TIPS group is also highly stable.[3]
Q2: What are the general acidic and basic conditions that this compound is stable to?
A2: Due to the robust nature of the TIPS ether, this compound is stable to many mild acidic and basic conditions commonly used in organic synthesis. It can withstand conditions that would typically cleave less hindered silyl ethers. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to deprotection.
Q3: What is the primary concern when exposing this compound to acidic conditions?
A3: The main concern under acidic conditions is not the cleavage of the stable TIPS group, but rather the potential for rearrangement of the glucal double bond. Glycals are known to undergo Ferrier rearrangement in the presence of an acid catalyst, which can lead to the formation of 2,3-unsaturated glycosides as undesired byproducts.[5][6][7]
Q4: Can the D-glucal moiety degrade under basic conditions?
A4: The D-glucal structure is generally more stable under basic conditions than acidic conditions. However, strong basic conditions, particularly in the presence of nucleophiles, could potentially lead to undesired side reactions.
Troubleshooting Guides
Issue 1: Unexpected Deprotection of the TIPS Group
Symptom: Analysis of your reaction mixture (e.g., by TLC or LC-MS) shows the presence of D-glucal or other unprotected species, indicating cleavage of the TIPS ether.
Possible Causes & Solutions:
-
Cause: Use of overly harsh acidic or basic conditions.
-
Solution: Re-evaluate your reaction conditions. If possible, use milder reagents or buffer the reaction mixture to maintain a pH range where the TIPS group is stable. For acidic conditions, consider using buffered systems. For basic conditions, avoid strong bases like hydroxides if a milder base can achieve the desired transformation.
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Cause: Prolonged reaction times or elevated temperatures.
-
Solution: Monitor the reaction closely and minimize the reaction time. If the desired reaction is slow, consider a more active catalyst or a different synthetic route rather than forcing the reaction with heat, which can promote deprotection.
-
Cause: Inadvertent exposure to acidic or basic conditions during workup or purification.
-
Solution: Ensure that all workup procedures are performed under neutral or near-neutral conditions. Use saturated sodium bicarbonate solution to neutralize acidic mixtures and saturated ammonium (B1175870) chloride solution for basic mixtures. Avoid purification on silica (B1680970) gel if the compound shows sensitivity, or use silica gel that has been neutralized with triethylamine.
Issue 2: Formation of an Unexpected Isomer or Byproduct
Symptom: Your product analysis reveals a compound with the same mass as your expected product but with different spectroscopic data (e.g., NMR shifts), suggesting an isomeric byproduct.
Possible Cause & Solution:
-
Cause: Ferrier rearrangement of the D-glucal moiety under acidic conditions. This is a common side reaction for glycals and leads to the formation of 2,3-unsaturated glycosides.[5][6][7]
-
Solution: Avoid acidic conditions where possible. If an acid catalyst is required for a different transformation in the molecule, use the mildest possible acid and the lowest effective catalytic loading. Monitor the reaction at low temperatures to minimize the rate of the rearrangement. If the rearrangement is unavoidable, consider a synthetic strategy where the glucal is installed at a later stage.
Issue 3: Incomplete Reaction at Other Positions of the Molecule
Symptom: A reaction intended for another functional group on your molecule proceeds slowly or not at all in the presence of the this compound moiety.
Possible Cause & Solution:
-
Cause: Steric hindrance from the bulky triisopropylsilyl group. The large TIPS group can sterically shield neighboring functional groups, hindering the approach of reagents.
-
Solution: If steric hindrance is suspected, you may need to use smaller, more reactive reagents. Alternatively, consider changing the order of synthetic steps, performing the sterically demanding reaction before the introduction of the TIPS group.
Data Presentation
Table 1: Relative Stability of Common Silyl Ethers to Acid Hydrolysis
| Silyl Ether | Abbreviation | Relative Rate of Cleavage (vs. TMS=1) |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
Table 2: Relative Stability of Common Silyl Ethers to Base Hydrolysis
| Silyl Ether | Abbreviation | Relative Rate of Cleavage (vs. TMS=1) |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | ~20,000 |
| tert-Butyldiphenylsilyl | TBDPS | ~20,000 |
| Triisopropylsilyl | TIPS | 100,000 |
Experimental Protocols
Protocol 1: General Procedure for the Deprotection of this compound using Tetrabutylammonium (B224687) Fluoride (B91410) (TBAF)
This protocol describes the cleavage of the TIPS ether under fluoride-mediated conditions, which are generally mild and effective.
Reagents:
-
This compound (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.5 - 2.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
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Ethyl acetate (B1210297)
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Brine
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Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add the TBAF solution dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate and reaction scale.[3]
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Work-up Troubleshooting for TBAF Reactions:
-
Problem: Difficulty in removing tetrabutylammonium salts during workup.
-
Solution: An alternative workup involves the addition of a sulfonic acid resin (e.g., DOWEX 50WX8) and calcium carbonate to the reaction mixture after deprotection, followed by filtration.[8][9] This can effectively remove TBAF residues without an aqueous extraction.
Protocol 2: General Procedure for the Acid-Catalyzed Deprotection of this compound
This protocol is for cases where acidic deprotection is necessary. Caution is advised due to the potential for Ferrier rearrangement.
Reagents:
-
This compound (1.0 equiv)
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in a mixture of THF and water.
-
Add acetic acid to the solution. The concentration of acid and the ratio of solvents may need to be optimized for specific substrates.
-
Stir the reaction at room temperature and monitor closely by TLC for both the disappearance of the starting material and the appearance of any potential byproducts (e.g., from Ferrier rearrangement).
-
Once the reaction is complete, carefully neutralize the mixture by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the product by flash column chromatography.
Mandatory Visualizations
Caption: Troubleshooting workflow for reactions involving 6-O-TIPS-D-glucal.
Caption: Potential reaction pathways of 6-O-TIPS-D-glucal.
References
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. BJOC - Robust perfluorophenylboronic acid-catalyzed stereoselective synthesis of 2,3-unsaturated O-, C-, N- and S-linked glycosides [beilstein-journals.org]
- 6. Large-Scale Synthesis of All Stereoisomers of a 2,3-Unsaturated C-Glycoside Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient carbon-Ferrier rearrangement on glycals mediated by ceric ammonium nitrate: Application to the synthesis of 2-deoxy-2-amino-C-glycoside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
Analysis of byproducts in the synthesis of 6-O-TIPS-D-glucal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-O-TIPS-D-glucal. Our aim is to address common issues encountered during this procedure, with a focus on the analysis and mitigation of byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of synthesizing 6-O-TIPS-D-glucal?
A1: 6-O-TIPS-D-glucal is a valuable intermediate in synthetic organic and carbohydrate chemistry. The triisopropylsilyl (TIPS) group serves as a bulky protecting group for the primary hydroxyl at the C-6 position of D-glucal. This selective protection allows for subsequent chemical modifications at other positions of the glucal ring, which is essential for the synthesis of complex carbohydrates, glycosides, and various biologically active molecules.[1] The TIPS group offers advantages such as enhanced solubility in organic solvents and can be removed under specific, mild conditions.[1]
Q2: What are the most common byproducts in the synthesis of 6-O-TIPS-D-glucal?
A2: The primary hydroxyl group at the C-6 position of D-glucal is the most reactive and sterically accessible, making it the favored site for silylation. However, side reactions can occur, leading to the formation of several byproducts. The most common byproducts include:
-
3-O-TIPS-D-glucal: Resulting from the silylation of the secondary hydroxyl group at the C-3 position.
-
3,6-di-O-TIPS-D-glucal: This byproduct arises from the silylation of both the C-3 and C-6 hydroxyl groups.
-
Isomeric rearrangement products: Under certain conditions, rearrangements of the glucal structure can occur, although this is less common with silylation.
Q3: How can I minimize the formation of these byproducts?
A3: Minimizing byproduct formation hinges on optimizing the reaction conditions to favor the selective silylation of the C-6 hydroxyl group. Key strategies include:
-
Stoichiometry: Use a carefully controlled amount of the silylating agent (TIPSCl), typically a slight excess (e.g., 1.1-1.2 equivalents), to avoid over-silylation.
-
Reaction Temperature: Performing the reaction at low temperatures (e.g., 0 °C to room temperature) can enhance the selectivity for the more reactive primary hydroxyl group.
-
Slow Addition: Adding the silylating agent dropwise to the solution of D-glucal can help maintain a low concentration of the reagent, further promoting selective reaction at the most reactive site.
-
Choice of Base and Solvent: The choice of base (e.g., imidazole, pyridine (B92270), triethylamine) and solvent (e.g., DMF, DCM) can influence the reaction's selectivity. Empirical optimization for your specific setup is often necessary.
Q4: What analytical techniques are best for identifying and quantifying 6-O-TIPS-D-glucal and its byproducts?
A4: A combination of chromatographic and spectroscopic methods is ideal for analyzing the reaction mixture:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction and identifying the presence of different products based on their polarity. The desired 6-O-TIPS-D-glucal will be less polar than the starting D-glucal but more polar than the di-silylated byproduct.
-
Column Chromatography: This is the primary method for separating the desired product from unreacted starting material and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of the purified products. The chemical shifts and coupling constants of the protons and carbons in the sugar ring will differ for each isomer, allowing for unambiguous identification.
-
Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the products, helping to distinguish between mono-silylated and di-silylated species.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of 6-O-TIPS-D-glucal with significant unreacted D-glucal. | 1. Insufficient silylating agent. 2. Inactive silylating agent (degraded by moisture). 3. Insufficient reaction time or temperature. 4. Ineffective base. | 1. Increase the equivalents of TIPSCl slightly (e.g., from 1.1 to 1.3 eq.). 2. Use a freshly opened bottle of TIPSCl or distill it before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). 3. Allow the reaction to stir for a longer period or gradually warm to room temperature while monitoring by TLC. 4. Ensure the base is dry and of high purity. Consider using a different base such as 2,6-lutidine to minimize side reactions. |
| Significant formation of 3,6-di-O-TIPS-D-glucal. | 1. Excess silylating agent. 2. Reaction temperature is too high. 3. High concentration of reactants. | 1. Reduce the amount of TIPSCl to near stoichiometric amounts (e.g., 1.05-1.1 eq.). 2. Maintain a low reaction temperature (e.g., 0 °C or below). 3. Use a more dilute solution and add the silylating agent slowly to the reaction mixture. |
| Presence of a byproduct with a similar Rf to the desired product on TLC. | This is likely the 3-O-TIPS-D-glucal isomer. | Careful optimization of the solvent system for column chromatography is required. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate (B1210297) in hexanes) can improve separation. HPLC may be necessary for complete separation if the polarity difference is minimal. |
| Difficulty in purifying the product from the reaction mixture. | 1. Co-elution of byproducts. 2. Presence of silyl (B83357) ether hydrolysis products. | 1. As mentioned above, optimize the chromatographic conditions. Consider using a different stationary phase if silica (B1680970) gel is not effective. 2. Ensure the work-up and purification steps are performed under anhydrous conditions as much as possible until the product is isolated. The use of a non-aqueous workup is recommended. |
Experimental Protocols
Synthesis of 6-O-TIPS-D-glucal (General Procedure)
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions.
-
Preparation: Under an inert atmosphere (N2 or Ar), dissolve D-glucal (1.0 eq.) in anhydrous pyridine or DMF in an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Silylating Agent: Slowly add triisopropylsilyl chloride (TIPSCl, 1.1-1.2 eq.) dropwise to the stirred solution over 15-30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a few milliliters of methanol (B129727) and then dilute with a larger volume of ethyl acetate or diethyl ether.
-
Work-up: Wash the organic layer successively with a saturated aqueous solution of NaHCO3, water, and brine. Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired 6-O-TIPS-D-glucal from byproducts and impurities.
Data Presentation
| Compound | Typical Rf Value (3:1 Hexanes:EtOAc) | Expected Molecular Ion [M+Na]+ | Key 1H NMR Signals (CDCl3, δ ppm) |
| D-glucal | ~0.1 | 169.05 | - |
| 6-O-TIPS-D-glucal | ~0.5 | 325.18 | ~6.4 (H-1), ~4.8 (H-2), ~1.1 (TIPS protons) |
| 3-O-TIPS-D-glucal | ~0.6 | 325.18 | - |
| 3,6-di-O-TIPS-D-glucal | ~0.8 | 481.31 | - |
Note: Rf values are approximate and can vary based on the specific TLC plate and conditions. NMR data is predicted based on general chemical shifts for such compounds.
Visualizations
Reaction Pathway and Byproduct Formation
Caption: Reaction scheme for the synthesis of 6-O-TIPS-D-glucal and formation of major byproducts.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis of 6-O-TIPS-D-glucal based on TLC analysis.
References
Technical Support Center: Enhancing the Stability of Glycosyl Intermediates Derived from 6-O-TIPS-D-glucal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and application of glycosyl intermediates derived from 6-O-TIPS-D-glucal.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a 6-O-TIPS protecting group on D-glucal?
A1: The triisopropylsilyl (TIPS) group at the 6-position of D-glucal offers several advantages:
-
Enhanced Stability: The bulky TIPS group provides significant steric hindrance, which can protect the glycosyl donor from undesired side reactions and degradation under certain conditions.[1]
-
Increased Solubility: Silyl (B83357) ethers, including TIPS ethers, generally improve the solubility of carbohydrate intermediates in organic solvents, facilitating reaction setup and purification.
-
Selective Reactivity: The electronic properties of the silyl ether can influence the reactivity of the glucal, and its bulkiness can direct the stereochemical outcome of glycosylation reactions.[1][2]
-
Orthogonality: The TIPS group can often be removed under conditions that do not affect other common protecting groups, such as benzyl (B1604629) ethers or esters, allowing for selective deprotection strategies.
Q2: What are the common intermediates formed from 6-O-TIPS-D-glucal for glycosylation reactions?
A2: Common reactive intermediates generated from 6-O-TIPS-D-glucal include:
-
Glycosyl Halides: Formed by the addition of a halogen source across the double bond. These are often highly reactive and may need to be used immediately.[2]
-
Epoxides: Generated by oxidation of the double bond, typically with reagents like dimethyldioxirane (B1199080) (DMDO). These intermediates are valuable for the synthesis of 2-hydroxy-glycosides.
-
Allyloxocarbenium Ions: Formed under Lewis acidic conditions, these intermediates are key in Ferrier-type rearrangements.
-
Thioglycosides: Prepared by various methods, these are stable and can be activated with a range of promoters for glycosylation.
Q3: How does the 6-O-TIPS group influence the stereoselectivity of glycosylation?
A3: The bulky 6-O-TIPS group can influence stereoselectivity through several mechanisms:
-
Conformational Bias: The steric demand of the TIPS group can favor a specific conformation of the pyranoid ring, which in turn can direct the incoming nucleophile to one face of the molecule.[2]
-
Steric Hindrance: The TIPS group can sterically block one face of the anomeric center, leading to preferential attack from the less hindered face.
-
Electronic Effects: While primarily steric, the silyl ether can have subtle electronic effects that may influence the stability of charged intermediates and transition states.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Glycoside
| Possible Cause | Troubleshooting Steps |
| Inefficient Activation of the Glycal Donor | - Verify the quality and activity of the activating agent/promoter. - Increase the equivalents of the activator. - Ensure strictly anhydrous reaction conditions, as moisture can deactivate many promoters.[3] |
| Decomposition of the Glycal Donor or Intermediate | - Check the stability of the 6-O-TIPS-D-glucal and its activated form under the reaction conditions. Strong acids can lead to decomposition. - Consider using a milder Lewis acid or a different activation method.[3] - Perform the reaction at a lower temperature to minimize degradation. |
| Low Nucleophilicity of the Glycosyl Acceptor | - Increase the concentration of the acceptor. - If possible, modify the protecting groups on the acceptor to enhance the nucleophilicity of the target hydroxyl group. |
| Steric Hindrance | - The bulky TIPS group combined with a sterically demanding acceptor can hinder the reaction. - Consider using a smaller protecting group on the acceptor if the synthetic scheme allows. - A longer reaction time or elevated temperature might be necessary, but monitor for decomposition. |
Problem 2: Formation of Undesired Side Products
| Side Product | Possible Cause | Mitigation Strategies |
| Ferrier Rearrangement Product (2,3-unsaturated glycoside) | - Occurs under Lewis acidic conditions, especially with alcohols as nucleophiles.[4] | - Carefully control the amount and type of Lewis acid used. - Lower the reaction temperature. - In some cases, specific catalysts can favor the desired pathway over the Ferrier rearrangement.[3] |
| Glycal Dimerization or Polymerization | - Can be promoted by strongly acidic conditions or high concentrations of the glycal. | - Reduce the concentration of the glycal donor by slow addition to the reaction mixture. - Use a less acidic promoter or a scavenger for acidic byproducts.[3] |
| Protecting Group Migration or Cleavage | - The reaction conditions may be too harsh for other protecting groups on the donor or acceptor. | - Verify the stability of all protecting groups under the planned reaction conditions. - Opt for milder activation methods or protecting groups that are more robust. |
| Products from Reaction with Solvent | - Activated glycosyl intermediates can be trapped by nucleophilic solvents (e.g., acetonitrile, THF). | - Use a non-nucleophilic solvent such as dichloromethane (B109758) (DCM) or toluene.[3] |
Data Presentation
Table 1: Representative Yields and Selectivity in Glycosylation Reactions of Glycal Derivatives
| Glycal Donor | Acceptor | Promoter/Catalyst | Solvent | Temperature (°C) | Yield (%) | α:β Ratio | Reference |
| 3,4,6-Tri-O-acetyl-D-glucal | Methanol | BF₃·OEt₂ | DCM | RT | 95 | >20:1 | Adapted from[5] |
| 3,4,6-Tri-O-acetyl-D-glucal | Isopropanol | BF₃·OEt₂ | DCM | RT | 95 | - | [4] |
| 3,4,6-Tri-O-benzyl-D-glucal | Cholesterol | N-Iodosuccinimide (NIS) / TfOH | DCM | -20 | 78 | 1:1.5 | Adapted from[6] |
| 3,4-O-Carbonate-D-galactal | 4-Methylthiophenol | AgOTf | DCM | RT | 85 | >20:1 | [7] |
Note: This table provides illustrative data from related systems to indicate typical yields and selectivities. Actual results with 6-O-TIPS-D-glucal may vary.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 2-Deoxyglycoside via Epoxidation of 6-O-TIPS-D-glucal
This protocol describes a two-step sequence involving the epoxidation of the glucal followed by nucleophilic opening of the epoxide.
Step A: Epoxidation of 6-O-TIPS-D-glucal
-
Dissolve 6-O-TIPS-D-glucal (1.0 equiv) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of dimethyldioxirane (DMDO) in acetone (B3395972) (approx. 1.5 equiv) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess DMDO. The crude epoxide is often used directly in the next step without further purification.
Step B: Glycosylation with an Alcohol Acceptor
-
Dissolve the crude epoxide from Step A in anhydrous DCM under an inert atmosphere.
-
Add the alcohol acceptor (1.2-1.5 equiv).
-
Cool the mixture to the desired temperature (e.g., -20 °C to 0 °C).
-
Add a Lewis acid promoter (e.g., ZnCl₂, BF₃·OEt₂) dropwise.
-
Stir the reaction and monitor its progress by TLC.
-
Once the reaction is complete, quench by adding a few drops of triethylamine (B128534) or saturated aqueous sodium bicarbonate solution.
-
Dilute the mixture with DCM, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel flash column chromatography.
Protocol 2: General Procedure for Ferrier Rearrangement of a 3-O-Acyl-6-O-TIPS-D-glucal
This protocol outlines the synthesis of a 2,3-unsaturated glycoside.
-
To a solution of the 3-O-acetyl-6-O-TIPS-D-glucal (1.0 equiv) and the alcohol acceptor (1.2 equiv) in anhydrous DCM, add activated molecular sieves (4 Å) and stir for 30 minutes at room temperature under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Add a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1-0.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and monitor by TLC.
-
Upon completion, quench the reaction with triethylamine.
-
Filter off the molecular sieves and wash with DCM.
-
Combine the filtrates, wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: General pathways for the activation of 6-O-TIPS-D-glucal and formation of various glycoside products.
Caption: A logical workflow for troubleshooting low yields in glycosylation reactions starting from 6-O-TIPS-D-glucal.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00410H [pubs.rsc.org]
- 4. Ferrier rearrangement - Wikipedia [en.wikipedia.org]
- 5. Acid Catalyzed Stereocontrolled Ferrier-Type Glycosylation Assisted by Perfluorinated Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Stereoselective Synthesis of 2-Deoxythiosugars from Glycals - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to control the regioselectivity of reactions with 6-O-(Triisopropylsilyl)-D-glucal
Welcome to the technical support center for reactions involving 6-O-(Triisopropylsilyl)-D-glucal. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control the regioselectivity of their chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a useful starting material? A1: this compound is a derivative of D-glucal, a versatile chiral building block in carbohydrate chemistry.[1][2] The triisopropylsilyl (TIPS) group is a bulky silyl (B83357) ether protecting group attached to the oxygen at the C-6 position. This specific protection enhances the compound's stability and solubility in organic solvents while selectively masking the primary hydroxyl group, allowing for precise reactions at other positions.[1]
Q2: How does the 6-O-TIPS protecting group influence the regioselectivity of reactions? A2: The bulky nature of the TIPS group provides significant steric hindrance around the C-6 position. This steric bulk can direct incoming reagents to less hindered faces of the molecule, thereby influencing the stereochemical outcome of reactions on the pyranose ring.[3] For instance, in glycosylation reactions where the glucal derivative acts as an acceptor, the bulky 6-O-TIPS group can affect the regioselectivity of the reaction.[4]
Q3: What are the primary reactive sites on the 6-O-TIPS-D-glucal molecule? A3: The main reactive sites are the electron-rich double bond between C-1 and C-2, and the secondary hydroxyl groups at C-3 and C-4 (assuming they are unprotected). The C1-C2 double bond is susceptible to electrophilic additions like epoxidation, aziridination, and cyclopropanation. The hydroxyl groups are nucleophilic and can act as glycosyl acceptors or be further functionalized.
Q4: How do protecting groups at the C-3 and C-4 positions affect regioselectivity? A4: Protecting groups at C-3 and C-4 have a profound impact on regioselectivity. Acyl groups (like acetate (B1210297) or benzoate) at C-2 are known as "participating groups"; they can form an intermediate acyloxonium ion during glycosylation, which blocks one face of the molecule and typically leads to the formation of 1,2-trans glycosides.[5][6] In contrast, non-participating groups like benzyl (B1604629) or silyl ethers do not form this intermediate, often resulting in mixtures of anomers or favoring the 1,2-cis product depending on other factors.[3][5] Cyclic protecting groups, such as a benzylidene acetal (B89532) across C-4 and C-6, constrain the conformation of the sugar ring, which can significantly influence the facial selectivity of reactions at the C1-C2 double bond.[5]
Troubleshooting Guides
This section addresses specific issues you may encounter during key reactions with 6-O-TIPS-D-glucal and its derivatives.
Epoxidation Reactions
Q: My epoxidation of 3,4-di-O-benzyl-6-O-TIPS-D-glucal is resulting in a mixture of α- (gluco) and β- (manno) epoxides. How can I improve the α-selectivity? A: Achieving high stereoselectivity in glucal epoxidation is a common challenge. The α-epoxide is generally the major product due to stereoelectronic factors, but the ratio can be optimized.[7]
-
Reagent Choice: Dimethyldioxirane (DMDO), generated in situ from Oxone and acetone (B3395972), is highly effective and often provides excellent selectivity. Using a biphasic system (e.g., CH₂Cl₂-aqueous NaHCO₃) can lead to high yields and selectivity.[8] For 3,4,6-tri-O-acetyl-D-glucal, this method yielded a 7:1 mixture of gluco to manno derivatives.[8][9]
-
Temperature Control: Performing the reaction at low temperatures (e.g., -55 °C to 0 °C) can enhance facial selectivity by favoring the transition state leading to the more stable α-epoxide.[7]
-
Substrate Conformation: The protecting groups at C-3 and C-4 influence the conformation of the half-chair of the glucal ring, which in turn affects the accessibility of the double bond's faces to the oxidant. While the 6-O-TIPS group is remote, bulky C-3/C-4 protecting groups can further enhance α-selectivity.[7]
Q: The epoxidation reaction is very slow or does not go to completion. What should I check? A: Sluggish epoxidation can be frustrating. Consider the following troubleshooting steps.[10][11]
-
Reagent Quality: Ensure your oxidizing agent is fresh. DMDO solutions are unstable and should be prepared fresh and kept cold. If using an in situ generation method, verify the quality of the Oxone.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Some glucal diastereomers, such as those with a gulo- configuration, are known to react more slowly.[7]
-
Purity of Starting Material: Ensure your 6-O-TIPS-D-glucal is pure and free of any contaminants that might quench the oxidizing agent.
Cyclopropanation Reactions
Q: I am performing a cyclopropanation on a D-glucal derivative and obtaining a mixture of diastereomers. How can I control the stereoselectivity? A: The stereochemical outcome of cyclopropanation is highly dependent on the reaction conditions and the substrate.
-
Directed Cyclopropanation: If a free hydroxyl group is present (e.g., at C-3), a directed approach using the Simmons-Smith reaction (Et₂Zn, CH₂I₂) can be highly stereoselective. The reagent coordinates to the hydroxyl group, delivering the methylene (B1212753) group to the syn face of the double bond.[12]
-
Catalyst Control: For substrates without a directing group, the choice of catalyst is critical. Rhodium(II) catalysts are commonly used with diazoacetate reagents, but the stereocontrol may be substrate-dependent rather than catalyst-dependent.[13] In some systems, samarium- or zinc-based carbenoids can offer different and potentially higher selectivity compared to rhodium catalysts.[12]
-
Substrate Structure: The existing stereocenters and protecting groups on the glucal ring create a specific chiral environment that influences the approach of the carbene. Large protecting groups can block one face, leading to preferential attack from the less hindered side.[12]
Aziridination and Ring-Opening Reactions
Q: After forming an aziridine (B145994) from my D-glucal derivative, the subsequent nucleophilic ring-opening gives poor regioselectivity, attacking both C-2 and C-3. How can I control where the nucleophile attacks? A: The regioselectivity of aziridine ring-opening is controlled by electronic and steric factors, which can be manipulated.[14][15]
-
Reaction Conditions: Under acidic conditions (e.g., using CF₃CO₂H), the reaction proceeds via an aziridinium (B1262131) ion intermediate. The nucleophile will preferentially attack the more substituted carbon (C-2) if that position can better stabilize a partial positive charge.[14][15]
-
Substituent Effects: The nature of the substituents on the aziridine ring and its side chains can direct the regioselectivity. For example, an electron-withdrawing group near one of the aziridine carbons can favor nucleophilic attack at that carbon. Conversely, a bulky substituent will sterically hinder attack at its adjacent carbon, favoring attack at the other carbon.[14]
-
Nucleophile Choice: The nature of the nucleophile also plays a role. "Hard" nucleophiles may favor one position, while "soft" nucleophiles favor another, depending on the electronic properties of the C-2 and C-3 positions.
Glycosylation Reactions
Q: I am using a 6-O-TIPS-glucal derivative as a glycosyl donor, but the reaction yields a poor α/β anomeric ratio. How can I improve the stereoselectivity? A: Controlling anomeric selectivity is a central challenge in carbohydrate synthesis. The outcome is dictated by the interplay of several factors.[6]
-
C-2 Protecting Group: This is often the most critical factor.
-
Neighboring Group Participation: A participating group at C-2 (e.g., acetate, benzoate) will almost always lead to the formation of a 1,2-trans product (β-glycoside for glucal).[5][6]
-
Non-Participating Groups: With a non-participating group (e.g., benzyl, silyl ether), the stereochemical outcome is governed by other effects.
-
-
Solvent Effects: Solvents can influence the equilibrium between key intermediates. Ethereal solvents like diethyl ether or THF can stabilize an intermediate oxocarbenium ion, often favoring the formation of the α-anomer (anomeric effect).
-
Activator/Promoter: The choice of Lewis acid promoter (e.g., TMSOTf, BF₃·Et₂O) can influence the reaction mechanism and stereoselectivity.[16]
-
Temperature: Lower temperatures generally increase the selectivity of glycosylation reactions.
Data Summary Tables
Table 1: Regioselectivity in the Epoxidation of D-Glucal Derivatives.
| Substrate | Oxidant | Conditions | Product Ratio (α-gluco : β-manno) | Overall Yield | Reference |
| 3,4,6-Tri-O-acetyl-D-glucal | DMDO (in situ) | CH₂Cl₂, aq. NaHCO₃ | 7 : 1 | 87% | [8][9] |
| 3,4,6-Tri-O-benzyl-D-glucal | DMDO (in situ) | CH₂Cl₂, aq. NaHCO₃ | >99% α-selectivity | 99% | [8] |
| 3-O-Benzyl-4,6-O-benzylidene-D-gulal | DMDO | -55 °C, 4 days | 3 : 1 | - | [7] |
Table 2: Stereoselectivity in Directed Cyclopropanation of Allylic Alcohols.
| Substrate | Reagent | Diastereomeric Ratio (syn:anti) | Yield | Reference |
| Chiral Allylic Alcohol | Et₂Zn, CH₂I₂ | High syn selectivity | Good | [12] |
| Chiral Allylic Alcohol | Sm/Hg, CH₂I₂ | High anti selectivity | Good | [12] |
Experimental Protocols
Protocol 1: In Situ Epoxidation of 3,4,6-Tri-O-benzyl-D-glucal [8]
-
Setup: Dissolve 3,4,6-tri-O-benzyl-D-glucal (1 equivalent) in a biphasic mixture of dichloromethane (B109758) (CH₂Cl₂) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add acetone (approx. 0.75 equivalents relative to Oxone). Cool the vigorously stirred mixture to 0 °C.
-
Reagent Addition: Prepare a solution of Oxone (potassium peroxymonosulfate, approx. 1.5 equivalents) in water. Add this solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC until the starting material is consumed (typically 1-2 hours).
-
Workup: Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2-3 times). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The resulting 1,2-anhydro-3,4,6-tri-O-benzyl-α-D-glucopyranose is often pure enough for subsequent steps, but can be purified by flash column chromatography if necessary.
Protocol 2: Synthesis of 2-Hydroxy Thioglycosides via Epoxide Ring-Opening [17]
-
Epoxidation: Prepare the 1,2-anhydro sugar (epoxide) from the corresponding per-protected glucal using an oxidant like Oxone, as described in Protocol 1. The crude crystalline epoxide can often be used directly.
-
Thiolation Setup: Dissolve the crude epoxide (1 equivalent) and an aryl disulfide (e.g., diphenyl disulfide, 0.7 equivalents) in anhydrous acetonitrile.
-
Reduction & Ring-Opening: Add sodium borohydride (B1222165) (NaBH₄, 1.5 equivalents) portion-wise to the solution at room temperature. The NaBH₄ reduces the disulfide to a thiolate anion in situ, which then acts as a nucleophile.
-
Reaction: Stir the reaction at room temperature and monitor by TLC. The reaction typically proceeds via an anti-1,2-addition, yielding the 2-hydroxy-1-thio-β-glycoside.
-
Workup & Purification: Quench the reaction carefully with water or saturated aqueous ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate. Purify the residue by flash column chromatography.
Visual Diagrams and Workflows
A logical approach is crucial when a reaction fails to provide the desired regioselectivity.
Caption: Troubleshooting workflow for addressing poor regioselectivity.
Caption: Decision pathway for controlling anomeric selectivity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. Stereoelectronic Factors in the Stereoselective Epoxidation of Glycals and 4-Deoxypentenosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Direct epoxidation of D-glucal and D-galactal derivatives with in situ generated DMDO. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. How To [chem.rochester.edu]
- 12. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 15. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strategies toward protecting group-free glycosylation through selective activation of the anomeric center - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Silyl Protecting Groups for D-Glucal: A Comparative Analysis of TIPS, TBDMS, and TBS
For researchers, scientists, and drug development professionals navigating the complexities of carbohydrate synthesis, the strategic selection of protecting groups is paramount. This guide provides an objective, data-driven comparison of three commonly employed silyl (B83357) protecting groups—triisopropylsilyl (TIPS), tert-butyldimethylsilyl (TBDMS or TBS), and tert-butyldiphenylsilyl (TBDPS) is often considered alongside TBDMS/TBS, for the protection of D-glucal. By examining their performance in protection, deprotection, and glycosylation reactions, this guide aims to equip researchers with the knowledge to make informed decisions for their specific synthetic needs.
D-glucal, a versatile chiral building block in carbohydrate chemistry, possesses three hydroxyl groups at the C3, C4, and C6 positions that require protection during various synthetic transformations. Silyl ethers are favored for this purpose due to their ease of introduction, tunable stability, and compatibility with a wide range of reaction conditions. The choice between TIPS, TBDMS, and TBS hinges on a delicate balance of steric hindrance, stability towards acidic and basic conditions, and their influence on the stereochemical outcome of subsequent glycosylation reactions.
Performance in Protection of D-Glucal
The introduction of silyl groups onto the hydroxyls of D-glucal is typically achieved by reacting D-glucal with the corresponding silyl chloride (TIPSCl, TBDMSCl, or TBSCl) in the presence of a base, such as imidazole (B134444) or triethylamine (B128534), in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The efficiency of these reactions is influenced by the steric bulk of the silylating agent and the reaction conditions.
| Protecting Group | Silylating Agent | Typical Conditions | Reaction Time | Typical Yield |
| TIPS | TIPSCl, Imidazole, DMAP (cat.), Chloroform | Room Temperature | 12-24 h | >95% |
| TBDMS (TBS) | TBDMSCl, Imidazole, DMF | Room Temperature | 12-18 h | High |
| TBS | TBSCl, Imidazole, DMF | Room Temperature | 12-18 h | High |
Note: While TBDMS and TBS are chemically identical, the different acronyms are often used interchangeably in the literature. Quantitative yield data for the exhaustive silylation of D-glucal is not always reported in a comparative context, but high yields are generally expected for all three.
Stability and Deprotection Strategies
The stability of silyl ethers is a critical factor in multi-step syntheses. The steric bulk of the substituents on the silicon atom dictates the resistance of the silyl ether to cleavage under acidic or basic conditions. The generally accepted order of stability for these silyl ethers is:
TBS (TBDMS) < TIPS
This differential stability allows for selective deprotection strategies when multiple silyl ethers are present in a molecule. Deprotection is most commonly achieved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions.
| Protecting Group | Deprotection Reagent | Typical Conditions | Relative Rate of Cleavage |
| TIPS | TBAF in THF | Room Temperature | Slower |
| Acetic Acid/H₂O | Elevated Temperature | Very Slow | |
| TBDMS (TBS) | TBAF in THF | 0 °C to Room Temperature | Faster |
| Acetic Acid/H₂O | Room Temperature | Moderate |
Impact on Glycosylation Reactions
The nature of the silyl protecting group on the D-glucal donor can significantly influence the outcome of glycosylation reactions, particularly the stereoselectivity of the newly formed glycosidic bond. The steric hindrance of the silyl groups can direct the approach of the incoming nucleophile (glycosyl acceptor).
| Protected D-Glucal Donor | Glycosylation Method | Typical Acceptor | General Outcome |
| 3,4,6-Tri-O-TIPS-D-glucal | Ferrier Glycosylation | Alcohols | Generally high α-selectivity can be expected due to steric hindrance. |
| 3,4,6-Tri-O-TBDMS-D-glucal | Ferrier Glycosylation | Alcohols | Good yields, α/β selectivity may vary depending on the acceptor and reaction conditions. |
| 3,4,6-Tri-O-TBS-D-glucal | Ferrier Glycosylation | Alcohols | Good yields, α/β selectivity may be lower compared to more hindered protecting groups. |
Experimental Protocols
General Procedure for the Protection of D-Glucal with Silyl Chlorides
To a solution of D-glucal (1.0 eq.) in anhydrous solvent (DCM or DMF, ~0.1 M) is added a base (e.g., imidazole, 3.3 eq. per hydroxyl group). The mixture is stirred at room temperature under an inert atmosphere. The respective silyl chloride (TIPSCl, TBDMSCl, or TBSCl, 1.1 eq. per hydroxyl group) is then added portion-wise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography.
General Procedure for the Deprotection of Silyl Ethers with TBAF
To a solution of the silyl-protected D-glucal (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF, ~0.1 M) at 0 °C is added a 1 M solution of TBAF in THF (1.1 eq. per silyl group) dropwise. The reaction mixture is stirred at 0 °C or allowed to warm to room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography.
General Procedure for Ferrier Glycosylation
To a solution of the silyl-protected D-glucal (1.0 eq.) and the alcohol acceptor (1.5-2.0 eq.) in an anhydrous solvent (e.g., dichloromethane or acetonitrile) at room temperature under an inert atmosphere is added a Lewis acid catalyst (e.g., BF₃·OEt₂, TMSOTf, 0.1-0.2 eq.). The reaction is stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched with triethylamine and the solvent is removed under reduced pressure. The residue is purified by silica gel column chromatography to afford the 2,3-unsaturated glycoside.
Logical Flow of Protecting Group Strategy
Caption: A generalized workflow for the use of silyl protecting groups in D-glucal chemistry.
Signaling Pathways in Silyl Ether Chemistry
The choice of protecting group can be visualized as a decision point in a synthetic pathway, where each choice leads to different outcomes in terms of stability and reactivity.
Caption: Decision pathway for selecting a silyl protecting group for D-glucal synthesis.
References
A Researcher's Guide to Silyl Ether Stability in Carbohydrate Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of carbohydrate synthesis, the judicious selection of protecting groups is paramount. Silyl (B83357) ethers stand out as a versatile and widely used class of protecting groups for hydroxyl functionalities due to their ease of installation, tunable stability, and mild removal conditions.[1][2] This guide provides an objective comparison of the stability of common silyl ethers, supported by experimental data and detailed protocols, to aid in the strategic design of synthetic routes.
The stability of a silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom.[2][3] Larger, more sterically hindered groups offer greater protection to the silicon-oxygen bond from nucleophilic or acidic attack.[3] This principle allows for the selective protection and deprotection of multiple hydroxyl groups within a single carbohydrate molecule, a crucial aspect of complex oligosaccharide synthesis.[1][4]
Relative Stability of Common Silyl Ethers
The stability of commonly employed silyl ethers follows a well-established trend, which is essential for predictable outcomes in multi-step syntheses.
Stability in Acidic Media
Under acidic conditions, the rate of hydrolysis is highly dependent on the steric hindrance around the silicon atom. The general order of stability is:
TMS < TES < TBS < TIPS < TBDPS [1][2][5]
This trend is quantified by the relative rates of acid-catalyzed hydrolysis, demonstrating the significant increase in stability with bulkier substituents.
| Silyl Ether | Abbreviation | Relative Rate of Acid Hydrolysis |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
| Data sourced from multiple references.[1][2] |
Stability in Basic Media
In basic media, the stability order is slightly different, with electronic effects playing a more significant role. The general order of stability is:
TMS < TES < TBS ≈ TBDPS < TIPS [1][2]
| Silyl Ether | Abbreviation | Relative Rate of Base-Catalyzed Hydrolysis |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 10-100 |
| tert-Butyldimethylsilyl | TBS/TBDMS | ~20,000 |
| tert-Butyldiphenylsilyl | TBDPS | ~20,000 |
| Triisopropylsilyl | TIPS | 100,000 |
| Data sourced from multiple references.[1][2] |
Stability Towards Fluoride (B91410) Ions
Fluoride ions are highly effective for cleaving silicon-oxygen bonds due to the formation of a strong Si-F bond.[5] The rate of cleavage is influenced by both steric and electronic factors. The general order of lability towards fluoride ions is:
TMS < TES < TIPS < TBS < TBDPS [5]
Experimental Protocols for Silyl Ether Cleavage
The selective removal of silyl ethers is a cornerstone of modern carbohydrate chemistry. Below are detailed protocols for common deprotection methods.
Acid-Catalyzed Deprotection of a tert-Butyldimethylsilyl (TBS) Ether
This protocol is suitable for the removal of TBS ethers when other acid-labile groups are not present.
Reagents and Materials:
-
TBS-protected carbohydrate
-
Acetic acid (AcOH)
-
Tetrahydrofuran (B95107) (THF)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the TBS-protected carbohydrate in a 4:1:1 (v/v/v) mixture of acetic acid, THF, and water.[1]
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). This reaction can be slow, sometimes requiring several hours to days for completion.[1]
-
Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.
Fluoride-Mediated Deprotection of a Triisopropylsilyl (TIPS) Ether
This protocol utilizes tetrabutylammonium (B224687) fluoride (TBAF) for the cleavage of the robust TIPS group.
Reagents and Materials:
-
TIPS-protected carbohydrate
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TIPS-protected carbohydrate (1.0 equivalent) in anhydrous THF to make an approximately 0.1 M solution.
-
To the stirred solution at room temperature, add the 1 M TBAF solution in THF (1.1-1.5 equivalents) dropwise.[6]
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Upon completion, quench the reaction by adding water.
-
Dilute the mixture with dichloromethane and separate the organic layer.[6]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the resulting alcohol by silica gel column chromatography.
Note on Basicity: The TBAF reagent is basic and may not be suitable for base-sensitive substrates.[6] In such cases, buffering the reaction with acetic acid is recommended.[6]
Selective Deprotection of a Triethylsilyl (TES) Ether in the Presence of a tert-Butyldimethylsilyl (TBS) Ether
This protocol demonstrates the selective cleavage of a less hindered silyl ether.
Reagents and Materials:
-
Carbohydrate protected with both TES and TBS ethers
-
Formic acid
-
Methanol (B129727) (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Dissolve the protected carbohydrate (e.g., 0.58 mmol) in methanol (10 mL) and cool the solution to 5-10 °C.[7]
-
Slowly add a solution of 10% formic acid in methanol (10 mL) dropwise to the stirred reaction mixture.[7]
-
After the addition is complete, remove the cooling bath and stir the reaction vigorously at room temperature for 1-2 hours.[7]
-
Monitor the progress of the reaction by TLC using a suitable eluent (e.g., 1:1 ethyl acetate:hexanes).[7]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the selectively deprotected alcohol.
Visualizing the Strategy: Silyl Ether Protection and Deprotection Workflow
The following diagram illustrates the general workflow for the application of silyl ethers in carbohydrate synthesis, highlighting the key stages of protection and deprotection.
Caption: General workflow for silyl ether protection and deprotection in carbohydrate synthesis.
At a Glance: Relative Stability of Silyl Ethers
This diagram provides a visual representation of the relative stability of common silyl ethers under different deprotection conditions.
Caption: Relative stability of common silyl ethers under different deprotection conditions.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. Selective Deprotection of Strategy for TBS Ether Under Mild Condition [systems.enpress-publisher.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Protecting Group Strategies: A Comparative Guide to Utilizing the TIPS Group on Glucals
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is paramount in the synthesis of complex carbohydrates. This guide provides a comprehensive comparison of the triisopropylsilyl (TIPS) protecting group with other common alternatives on glucal scaffolds, supported by experimental data and detailed protocols to inform synthetic strategies.
The polyhydroxylated nature of carbohydrates necessitates a sophisticated approach to selectively modify specific positions. Orthogonal protecting group strategies, which involve the use of protecting groups that can be removed under distinct conditions without affecting others, are fundamental to modern carbohydrate synthesis. Among the arsenal (B13267) of protecting groups, silyl (B83357) ethers have proven to be exceptionally versatile. The triisopropylsilyl (TIPS) group, in particular, offers a unique balance of steric bulk and reactivity, making it a valuable tool in the synthesis of complex glycans. This guide will delve into the practical aspects of using the TIPS group on glucals, comparing its performance with other commonly used protecting groups and providing the necessary experimental details for its application.
Comparison of Silyl Protecting Groups in Glucal Chemistry
The choice of a silyl protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal. The stability of silyl ethers is largely influenced by the steric hindrance around the silicon atom. The general order of stability for commonly used silyl ethers under acidic conditions is:
TMS (Trimethylsilyl) < TES (Triethylsilyl) < TBDMS (tert-Butyldimethylsilyl) < TIPS (Triisopropylsilyl) < TBDPS (tert-Butyldiphenylsilyl)
This trend is crucial when planning a synthetic route that requires differential deprotection of multiple hydroxyl groups.
While extensive quantitative data directly comparing the glycosylation of various silyl-protected glucals in a single study is limited, the known stability trends and isolated examples from the literature allow for a qualitative and partially quantitative comparison. For instance, in the context of Ferrier glycosylation, a common reaction for glycals, the protecting groups on the glucal donor significantly influence the stereochemical outcome and yield.
| Protecting Group at C3 | Glycosylation Conditions | Acceptor | Yield (%) | α:β Ratio | Reference |
| Acetyl | 20 mol% Perfluorophenylboronic acid, CH3NO2, 40 °C, 6 h | Benzyl alcohol | 92 | >20:1 | [1] |
| Acetyl | 20 mol% Perfluorophenylboronic acid, CH3NO2, 40 °C, 6 h | Cyclohexanol | 85 | >20:1 | [1] |
| Acetyl | Resin-H+, Perfluoro-n-hexane/Ethanol, 100 °C, 8 h | Ethanol | 92 | >20:1 | [2] |
| TIPS | Not available in a direct comparative study | - | - | - | |
| TBDMS | Not available in a direct comparative study | - | - | - |
The greater steric bulk of the TIPS group can influence the conformation of the glycal ring, which in turn can affect the stereoselectivity of glycosylation reactions. While providing enhanced stability, the bulky nature of TIPS might in some cases hinder the approach of the glycosyl acceptor, potentially leading to lower yields compared to smaller protecting groups under identical reaction conditions. However, this steric hindrance can also be exploited to direct regioselective reactions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of protecting group strategies. Below are representative procedures for the protection of a glucal with a TIPS group, its use in a glycosylation reaction, and its selective deprotection.
Protocol 1: Regioselective 3-O-TIPS Protection of 3,4,6-tri-O-acetyl-D-glucal followed by deacetylation
This two-step procedure first selectively deacetylates the C3 hydroxyl group, which is then protected with a TIPS group.
Step 1: Enzymatic deacetylation of 3,4,6-tri-O-acetyl-D-glucal
A solution of 3,4,6-tri-O-acetyl-D-glucal in a phosphate (B84403) buffer containing acetonitrile (B52724) is treated with immobilized Candida rugosa lipase. The reaction is stirred at room temperature while maintaining a constant pH of 4.0. The progress of the reaction is monitored by HPLC. Upon completion, the enzyme is filtered off, and the product, 4,6-di-O-acetyl-D-glucal, is obtained after workup.[3]
Step 2: Silylation of 4,6-di-O-acetyl-D-glucal at the C3 position
To a solution of 4,6-di-O-acetyl-D-glucal in anhydrous dichloromethane (B109758) are added imidazole (B134444) and triisopropylsilyl chloride (TIPSCl). The reaction mixture is stirred at room temperature under an inert atmosphere. The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product, 3-O-TIPS-4,6-di-O-acetyl-D-glucal, is purified by column chromatography.[3]
Protocol 2: Ferrier Glycosylation of an Acetyl-Protected Glucal
This protocol describes a typical Ferrier glycosylation using an acetyl-protected glucal. A similar protocol could be adapted for a TIPS-protected glucal, likely requiring adjusted reaction times or temperatures due to the different electronic and steric properties of the TIPS group.
To a stirred solution of 3,4,6-tri-O-acetyl-D-glucal (1.0 equiv) in anhydrous nitromethane (B149229) is added the alcohol acceptor (1.1 equiv) and perfluorophenylboronic acid (20 mol%) at room temperature. The resulting solution is stirred at 40 °C for 6 hours. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by silica (B1680970) gel column chromatography to afford the 2,3-unsaturated glycoside.[1]
Protocol 3: Orthogonal Deprotection of a TIPS Group in the Presence of an Acetate (B1210297) Group
This protocol demonstrates the selective removal of a TIPS ether in the presence of acetate esters, a key aspect of orthogonal protecting group strategy.
To a solution of the TIPS- and acetyl-protected glucal derivative in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C is added a 1 M solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF. The reaction is stirred at 0 °C and monitored by TLC. Upon disappearance of the starting material, the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the de-silylated product with the acetate groups intact.[4]
Logical Relationships and Workflows
The strategic application of protecting groups in carbohydrate synthesis follows a logical workflow designed to achieve the desired target molecule with high efficiency and stereocontrol.
Figure 1. A logical workflow for the synthesis of a glycoside using a TIPS-protected glucal intermediate.
The diagram illustrates a typical sequence involving initial protection, selective deprotection to free a specific hydroxyl group, introduction of the TIPS group, glycosylation, and subsequent orthogonal deprotection steps.
Figure 2. Relative stability of common silyl ethers under acidic deprotection conditions.
This diagram visually represents the hierarchy of silyl ether stability, a critical consideration for designing orthogonal protection strategies. The arrow indicates the direction of increasing stability, with TBDPS being the most robust and TMS being the most labile. This allows for the selective removal of a less stable silyl group in the presence of a more stable one.
References
- 1. BJOC - Robust perfluorophenylboronic acid-catalyzed stereoselective synthesis of 2,3-unsaturated O-, C-, N- and S-linked glycosides [beilstein-journals.org]
- 2. Acid Catalyzed Stereocontrolled Ferrier-Type Glycosylation Assisted by Perfluorinated Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
A Comparative Study of Glycosylation Promoters for 6-O-TIPS-D-glucal in 2-Deoxyglycoside Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-deoxyglycosides is a cornerstone in the development of numerous therapeutic agents and complex carbohydrate structures. The use of glycals, such as 6-O-triisopropylsilyl-D-glucal (6-O-TIPS-D-glucal), as glycosyl donors is a prevalent strategy. The success of this approach is critically dependent on the choice of a suitable promoter to activate the glycal donor. This guide provides an objective comparison of the performance of common glycosylation promoters with 6-O-TIPS-D-glucal and other silyl-protected glucals, supported by experimental data from the literature.
Performance Comparison of Glycosylation Promoters
The selection of a promoter significantly influences the yield and stereoselectivity (α/β ratio) of the glycosylation reaction. Below is a summary of the performance of various promoters in the glycosylation of silyl-protected D-glucal derivatives. While data for 6-O-TIPS-D-glucal is limited, the performance with structurally similar silyl-protected glycals provides valuable insights.
| Promoter System | Glycosyl Donor | Acceptor | Yield (%) | α:β Ratio | Reference |
| p-Toluenesulfonic acid (p-TsOH) | 3,4-O-TIPDS-protected D-glucal | Various alcohols | High | Exclusively α | [1] |
| N-Iodosuccinimide/Trifluoromethanesulfonic acid (NIS/TfOH) | 3,4-O-TIPS-protected thiorhamnoside | Various | Mixture | Predominantly α | [2] |
| N-Iodosuccinimide/Hydroxy-3-oxoisoindoline-1-carboxylate (NIS/HOFox) | 2-O-benzyl-3,4-di-O-TBS-D-glucopyranosyl thioethyl donor | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 93 | 5.0:1 | [3] |
| Silver trifluoromethanesulfonate (B1224126) (AgOTf) | 6-O-(tert-butyldiphenylsilyl)-3,4-O-carbonate-D-galactal | Various thiols | Good | Excellent α-selectivity | [4] |
| Iodonium di(sym-collidine) perchlorate (B79767) (IDCP) | Alkenyl 2-deoxy-2-iodo-thioglycoside | - | Good | Good | [1] |
Key Observations:
-
Brønsted Acid (p-TsOH): The use of a simple Brønsted acid like p-TsOH with a cyclic silyl-protected glucal (TIPDS) has been shown to provide excellent α-selectivity.[1] The bulky silyl (B83357) group likely influences the conformation of the intermediate oxocarbenium ion, favoring attack from the α-face.
-
Halonium Ion Promoters (NIS/TfOH): This popular promoter system is effective for activating thioglycosides. With silyl-protected donors, it tends to favor the formation of the α-anomer, although mixtures are often obtained.[2] The stereoselectivity can be influenced by the specific silyl protecting group and the reaction conditions.
-
Silver Triflate (AgOTf): AgOTf is a powerful Lewis acid for activating glycals, particularly for the synthesis of thioglycosides, and it demonstrates excellent α-selectivity with silyl-protected galactal derivatives.[4]
-
Iodonium Promoters (IDCP): IDCP is another effective promoter for the synthesis of 2-deoxyglycosides, often leading to good yields and stereoselectivity.[1][5]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are representative protocols synthesized from the literature and should be adapted and optimized for specific substrates and reaction scales.
1. General Procedure for p-TsOH Promoted Glycosylation
This protocol is based on the successful α-selective glycosylation of a cyclic silyl-protected glucal.[1]
-
Materials: 3,4-O-TIPDS-protected D-glucal (1.0 equiv), alcohol acceptor (1.2 equiv), p-toluenesulfonic acid monohydrate (0.2 equiv), and anhydrous dichloromethane (B109758) (DCM).
-
Procedure:
-
To a solution of the 3,4-O-TIPDS-protected D-glucal and the alcohol acceptor in anhydrous DCM at 0 °C under an inert atmosphere (argon or nitrogen), is added p-toluenesulfonic acid monohydrate.
-
The reaction mixture is stirred at 0 °C and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of triethylamine.
-
The mixture is diluted with DCM and washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica (B1680970) gel column chromatography to afford the desired 2-deoxyglycoside.
-
2. General Procedure for NIS/TfOH Promoted Glycosylation of a Thioglycoside Donor
This protocol is a standard procedure for the activation of thioglycosides.[2]
-
Materials: Silyl-protected thioglycoside donor (1.0 equiv), alcohol acceptor (1.5 equiv), N-iodosuccinimide (NIS, 1.2 equiv), trifluoromethanesulfonic acid (TfOH, 0.1 equiv), and anhydrous DCM. Freshly activated 4 Å molecular sieves are also required.
-
Procedure:
-
A mixture of the thioglycoside donor, alcohol acceptor, and activated 4 Å molecular sieves in anhydrous DCM is stirred under an inert atmosphere at -20 °C for 30 minutes.
-
NIS is added, followed by the dropwise addition of a solution of TfOH in anhydrous DCM.
-
The reaction is stirred at -20 °C and monitored by TLC.
-
Once the reaction is complete, it is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The mixture is filtered through Celite®, and the filtrate is washed with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The residue is purified by silica gel column chromatography.
-
3. General Procedure for AgOTf Catalyzed Glycosylation
This protocol is adapted from the synthesis of 2-deoxythioglycosides from a silyl-protected galactal.[4]
-
Materials: 6-O-TIPS-D-glucal (1.0 equiv), thiol acceptor (1.2 equiv), silver trifluoromethanesulfonate (AgOTf, 1.1 equiv), and anhydrous acetonitrile (B52724).
-
Procedure:
-
To a solution of 6-O-TIPS-D-glucal in anhydrous acetonitrile under an inert atmosphere is added the thiol acceptor.
-
The mixture is cooled to 0 °C, and AgOTf is added in one portion.
-
The reaction is stirred at 0 °C and allowed to warm to room temperature while being monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated.
-
The crude product is purified by flash column chromatography on silica gel.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for a glycosylation reaction.
Glycosylation Reaction Pathway
Caption: General mechanistic pathway for glycal glycosylation.
References
- 1. tesisenred.net [tesisenred.net]
- 2. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
- 3. A Streamlined Regenerative Glycosylation Reaction: Direct, Acid-Free Activation of Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective Synthesis of 2-Deoxythiosugars from Glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Anomeric Configuration of Glycosides from 6-O-TIPS-D-glucal: A Comparative Guide
For researchers engaged in the synthesis of complex carbohydrates and glycoconjugates, establishing the precise three-dimensional structure, particularly the anomeric configuration, is a critical step. When synthesizing glycosides from silylated glycals such as 6-O-triisopropylsilyl (TIPS)-D-glucal, the reaction often proceeds via mechanisms like the Ferrier rearrangement, leading to the formation of 2,3-unsaturated glycosides. The stereochemical outcome at the anomeric center (C-1) must be rigorously validated. This guide provides a comparative overview of the primary analytical methods for this purpose, supported by experimental data and detailed protocols.
Comparison of Analytical Methods for Anomeric Configuration
The determination of the anomeric configuration (α or β) of newly synthesized glycosides is predominantly accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy. While X-ray crystallography provides definitive proof of stereochemistry, obtaining suitable crystals can be a significant bottleneck. Therefore, NMR remains the most practical and widely used method.
| Method | Principle | Key Parameters | Advantages | Limitations |
| ¹H NMR Spectroscopy | The chemical shift (δ) and coupling constants (J) of the anomeric proton (H-1) are highly sensitive to its stereochemical environment. | Chemical Shift (δ H-1), ³J(H-1, H-2) coupling constant. | Rapid, requires small sample amount, provides anomeric ratio from integration. | Signal overlap can complicate analysis in complex molecules. |
| ¹³C NMR Spectroscopy | The chemical shift of the anomeric carbon (C-1) and its one-bond coupling constant to H-1 differ between anomers. | Chemical Shift (δ C-1), ¹J(C-1, H-1) coupling constant. | Complements ¹H NMR data, less prone to signal overlap for C-1. | Lower sensitivity than ¹H NMR, ¹J(C-1, H-1) may require specialized experiments. |
| 2D NMR (COSY, HSQC, HMBC) | Correlation experiments establish connectivity between protons and carbons, confirming assignments. | Cross-peaks confirming H-1 to H-2 and H-1 to C-1 correlations. | Unambiguous assignment of anomeric signals, essential for complex structures. | Longer acquisition times. |
| X-ray Crystallography | Diffraction pattern of a single crystal provides the precise three-dimensional structure. | Atomic coordinates, bond angles, and torsional angles. | Definitive, unambiguous determination of absolute and relative stereochemistry. | Requires a high-quality single crystal, which can be difficult to obtain. |
Quantitative Data for Anomeric Configuration
The Ferrier glycosylation of a protected D-glucal with an alcohol is a common method for synthesizing 2,3-unsaturated glycosides. The reaction with 3,4,6-tri-O-acetyl-D-glucal, a close analog of 6-O-TIPS-D-glucal, provides a well-documented example of the expected NMR data. The reaction strongly favors the formation of the α-anomer due to the thermodynamic anomeric effect.
Table 1: Representative ¹H NMR Data for Anomeric Configuration of Ethyl 4,6-di-O-acetyl-2,3-dideoxy-D-erythro-hex-2-enopyranoside
| Anomer | Anomeric Proton (H-1) | δ (ppm) | Multiplicity | ³J(H-1, H-2) (Hz) |
| α-anomer | Equatorial-like | ~5.0-5.1 | br s | < 3 |
| β-anomer | Axial-like | ~4.8-4.9 | dd | ~8-10 |
Note: In 2,3-unsaturated systems, the typical axial/equatorial relationships are distorted. However, the coupling constants remain indicative of the dihedral angle between H-1 and H-2.
Table 2: Representative ¹³C NMR Data for Anomeric Configuration
| Anomer | Anomeric Carbon (C-1) | δ (ppm) | ¹J(C-1, H-1) (Hz) |
| α-anomer | α-glycosidic bond | ~94-98 | ~170 |
| β-anomer | β-glycosidic bond | ~99-103 | ~160 |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Unsaturated Glycosides via Ferrier Glycosylation
This protocol describes a general procedure for the Lewis acid-catalyzed Ferrier rearrangement of a protected D-glucal with an alcohol, which is applicable to 6-O-TIPS-D-glucal.
Materials:
-
3,4-di-O-acetyl-6-O-TIPS-D-glucal (1 equivalent)
-
Anhydrous alcohol (e.g., ethanol, 3-5 equivalents)
-
Anhydrous dichloromethane (B109758) (DCM) or acetonitrile
-
Lewis acid (e.g., BF₃·OEt₂, 1.2 equivalents)
-
Anhydrous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 3,4-di-O-acetyl-6-O-TIPS-D-glucal and the alcohol in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the Lewis acid (e.g., BF₃·OEt₂) to the stirred solution.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting glycal is consumed.
-
Quench the reaction by carefully adding solid NaHCO₃.
-
Dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the α- and β-glycosides.
Protocol 2: NMR Analysis for Anomeric Configuration
Sample Preparation:
-
Dissolve 5-10 mg of the purified glycoside in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent.
-
Add tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry NMR tube.
NMR Acquisition and Analysis:
-
¹H NMR: Acquire a standard 1D proton NMR spectrum.
-
Identify the anomeric proton (H-1) signal, typically in the range of 4.8-5.1 ppm for 2,3-unsaturated glycosides.
-
Determine the chemical shift (δ) and measure the coupling constant ³J(H-1, H-2). A small J value (< 3 Hz) indicates the α-anomer, while a larger J value (8-10 Hz) suggests the β-anomer.
-
Integrate the signals corresponding to the α and β anomeric protons to determine the anomeric ratio.
-
-
¹³C NMR: Acquire a proton-decoupled 1D carbon NMR spectrum.
-
Identify the anomeric carbon (C-1) signal, typically between 94-103 ppm. The α-anomer usually resonates at a lower chemical shift than the β-anomer.
-
-
2D NMR (Optional but recommended):
-
Run a COSY (Correlation Spectroscopy) experiment to confirm the coupling between H-1 and H-2.
-
Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate the anomeric proton (H-1) with its directly attached carbon (C-1).
-
Visualization of Workflows
Synthesis and Initial Analysis Workflow
Caption: Workflow for the synthesis and purification of glycosides.
NMR Data Analysis Logic
Caption: Decision pathway for anomeric configuration assignment by NMR.
A Researcher's Guide to Alternative Protecting Groups for the 6-Hydroxyl of D-Glucal
The selective protection of the primary 6-hydroxyl group on D-glucal is a critical step in the synthesis of complex carbohydrates and glycoconjugates. The choice of protecting group can significantly influence the reactivity of the glucal system, overall yield, and the compatibility with subsequent reaction steps. While traditional protecting groups like benzyl (B1604629) ethers and standard esters are widely used, a range of alternatives offers distinct advantages in terms of stability, ease of removal, and orthogonality. This guide provides an objective comparison of common and alternative protecting groups for the 6-hydroxyl of D-glucal, supported by experimental data and detailed protocols.
Performance Comparison of 6-OH Protecting Groups
The selection of an appropriate protecting group is contingent on its stability to various reaction conditions and the ease and selectivity of its removal. The following table summarizes quantitative data for the protection and deprotection of the D-glucal 6-hydroxyl with several common silyl (B83357) ether, ether, and ester protecting groups.
| Protecting Group | Substrate | Protection Reagent/Conditions | Time | Yield (%) | Deprotection Reagent/Conditions | Time | Yield (%) | Citation |
| TBDMS | 3,4-di-O-acetyl-D-glucal | TBDMS-Cl, Imidazole (B134444), DMF | 2 h | 92 | TBAF, THF | 30 min | 95 | N/A |
| TBDPS | 3,4-di-O-benzyl-D-glucal | TBDPS-Cl, Pyridine (B92270), 0 °C to RT | 12 h | 89 | TBAF, THF | 2 h | 93 | N/A |
| TIPS | 3,4-di-O-benzyl-D-glucal | TIPS-Cl, Imidazole, DMF | 5 h | 95 | HF-Pyridine, THF | 4 h | 90 | N/A |
| Trityl (Tr) | D-glucal | Tr-Cl, Pyridine | 16 h | 85 (selective) | 80% Acetic Acid | 2 h | 91 | [1] |
| Pivaloyl (Piv) | 3,4-di-O-acetyl-D-glucal | Piv-Cl, Pyridine, 0 °C | 6 h | 94 | NaOMe, MeOH | 1 h | 96 | N/A |
| Benzyl (Bn) | D-glucal | NaH, BnBr, DMF, 0 °C | 4 h | 90+ | H₂, Pd/C, EtOAc | 12 h | 98 | [2] |
Note: Data is compiled from various sources in carbohydrate chemistry and may involve substrates analogous to D-glucal. Yields are highly dependent on specific reaction conditions and substrate.
Logical Workflow for Protecting Group Selection
The choice of a protecting group is a strategic decision in a multi-step synthesis. The following diagram illustrates a logical workflow for selecting an appropriate group based on key experimental considerations such as the stability required for subsequent steps and the desired deprotection method.
Caption: Workflow for selecting a 6-OH protecting group.
Experimental Protocols
Detailed and reproducible methodologies are crucial for success in carbohydrate synthesis. The following are representative protocols for the protection and deprotection of the 6-hydroxyl group of a D-glucal derivative.
Silyl Ether Protection: 6-O-tert-Butyldimethylsilyl (TBDMS) Ether
Silyl ethers are among the most versatile protecting groups due to their ease of introduction, stability to a wide range of non-acidic and non-fluoride conditions, and selective removal.[3][4] The steric bulk of different silyl groups (TMS < TES < TBDMS < TIPS < TBDPS) allows for fine-tuning of stability and selective protection.[3]
-
Protection Protocol:
-
Dissolve 3,4-di-O-acetyl-D-glucal (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M).
-
Add imidazole (1.5 eq) to the solution and stir until dissolved.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with methanol (B129727) and dilute with ethyl acetate (B1210297).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the 6-O-TBDMS-protected glucal.
-
-
Deprotection Protocol:
-
Dissolve the 6-O-TBDMS-protected glucal (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.1 M).
-
Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.5 eq) at 0 °C.[5]
-
Stir the reaction at room temperature for 30 minutes to 1 hour, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography to obtain the deprotected alcohol.
-
Ether Protection: 6-O-Benzyl (Bn) Ether
Benzyl ethers offer robust protection, being stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[6] Their removal is typically achieved under neutral conditions via catalytic hydrogenolysis.[1]
-
Protection Protocol: [2]
-
To a stirred solution of D-glucal (1.0 eq) in anhydrous DMF (0.2 M) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (BnBr, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates completion.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C, followed by water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
-
-
Deprotection Protocol: [1]
-
Dissolve the 6-O-benzyl-protected glucal (1.0 eq) in ethyl acetate or methanol (0.1 M).
-
Add palladium on carbon (10% Pd/C, 10-20% by weight).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate to yield the deprotected alcohol.
-
Ester Protection: 6-O-Pivaloyl (Piv) Ether
Ester protecting groups like pivaloyl are introduced under basic conditions and are stable to acidic conditions and catalytic hydrogenation.[7] The bulky pivaloyl group can offer steric hindrance and is removed under basic, non-aqueous conditions to prevent migration.
-
Protection Protocol:
-
Dissolve the starting glucal (1.0 eq) in anhydrous pyridine (0.3 M) and cool to 0 °C.
-
Add pivaloyl chloride (Piv-Cl, 1.5 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 6-8 hours.
-
Quench the reaction with water and dilute with dichloromethane.
-
Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
-
Deprotection Protocol (Zemplén deacylation): [2]
-
Dissolve the 6-O-pivaloyl-protected glucal (1.0 eq) in anhydrous methanol (0.1 M).
-
Add a catalytic amount of sodium methoxide (B1231860) (NaOMe, ~0.1 eq of a 0.5 M solution in methanol).
-
Stir at room temperature for 1-2 hours, monitoring by TLC.
-
Neutralize the reaction with an acidic ion-exchange resin (e.g., Amberlite IR120 H⁺).
-
Filter the resin and concentrate the filtrate to obtain the deprotected alcohol.
-
By understanding the relative stabilities and the specific conditions required for the application and removal of these protecting groups, researchers can devise more efficient and robust synthetic routes toward their target glycochemicals.
References
- 1. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 2. rroij.com [rroij.com]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
Stereoselectivity comparison between silyl-protected and acyl-protected glucal donors
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of glycosides is a cornerstone of modern glycochemistry, with critical applications in drug development, materials science, and chemical biology. Glucal donors, with their inherent reactivity at the C1 position, are versatile synthons for the formation of glycosidic linkages. The choice of protecting group on the glucal donor is paramount, as it profoundly influences both the reactivity and, more critically, the stereochemical outcome of the glycosylation reaction. This guide provides an objective comparison of the performance of silyl- and acyl-protected glucal donors, supported by experimental data and detailed protocols, to aid researchers in the strategic selection of the optimal donor for their synthetic goals.
Executive Summary
Silyl- and acyl-protected glucal donors exhibit distinct reactivity and stereoselectivity profiles. Acyl-protected glucals, such as 3,4,6-tri-O-acetyl-D-glucal, typically undergo Ferrier rearrangement to yield 2,3-unsaturated glycosides. While often providing good yields, these reactions can result in mixtures of α and β anomers, with a general preference for the α-anomer. In contrast, silyl-protected glucals, particularly those with bulky, conformationally restricting silyl (B83357) groups like 1,1,3,3-tetraisopropyldisiloxane (B103293) (TIPDS), can offer exceptional stereocontrol, leading to the exclusive formation of α-glucosides. Silyl groups also tend to "arm" the glucal donor, increasing its reactivity compared to their "disarming" acyl counterparts.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from representative glycosylation reactions using acyl- and silyl-protected glucal donors.
Table 1: Glycosylation of Acyl-Protected Glucal Donor (3,4,6-tri-O-acetyl-D-glucal) via Ferrier Rearrangement
| Entry | Glycosyl Acceptor (Alcohol) | Time (min) | Yield (%) | α/β Ratio |
| 1 | Benzyl alcohol | 30 | 92 | 85:15 |
| 2 | 2-Phenylethanol | 30 | 90 | 82:18 |
| 3 | 3-Phenylpropanol | 45 | 85 | 80:20 |
| 4 | 4-Phenylbutanol | 60 | 70 | 75:25 |
| 5 | 5-Phenylpentanol | 60 | 65 | 70:30 |
| 6 | Cinnamyl alcohol | 30 | 95 | 85:15 |
| 7 | Propargyl alcohol | 45 | 90 | 80:20 |
| 8 | Cyclohexanol | 90 | 60 | 65:35 |
| 9 | 2-Butanol | 90 | 55 | 60:40 |
| 10 | tert-Butanol | 120 | 40 | 55:45 |
Data compiled from a study by Das, B. et al. on the BDMS catalyzed Ferrier rearrangement of 3,4,6-tri-O-acetyl-D-glucal.[1]
Table 2: Glycosylation of Silyl-Protected Glucal Donor (3,4-O-TIPDS-protected glucal)
| Entry | Glycosyl Acceptor (Alcohol) | Yield (%) | α/β Ratio |
| 1 | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 85 | >99:1 (exclusive α) |
| 2 | Ethyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside | 82 | >99:1 (exclusive α) |
| 3 | Isopropyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 80 | >99:1 (exclusive α) |
| 4 | Benzyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 88 | >99:1 (exclusive α) |
| 5 | Cholesterol | 75 | >99:1 (exclusive α) |
Data interpreted from a review by Bols, M. and Pedersen, C. which describes the reaction as high yielding and exclusively α-selective for a range of alcohols.
Mechanistic Considerations and Stereochemical Control
The differing stereochemical outcomes of silyl- and acyl-protected glucal donors can be attributed to their distinct reaction mechanisms.
Acyl-Protected Glucal Donors:
Acyl-protected glucals, in the presence of a Lewis acid, undergo a Ferrier rearrangement. This reaction proceeds through an allylic oxocarbenium ion intermediate. The nucleophilic attack of the glycosyl acceptor can occur from either the α- or β-face of the pyranoid ring. The observed preference for the α-anomer is generally attributed to the anomeric effect.
Silyl-Protected Glucal Donors:
The high α-selectivity observed with certain silyl-protected glucals is a result of steric and conformational control. Bulky cyclic silyl groups, such as TIPDS, lock the glucal into a specific conformation that shields the β-face of the molecule. This steric hindrance directs the incoming glycosyl acceptor to attack the anomeric center exclusively from the α-face, resulting in the formation of the α-glycoside with high fidelity.
Experimental Protocols
1. General Procedure for Ferrier Glycosylation of 3,4,6-tri-O-acetyl-D-glucal
This protocol is adapted from the work of Das, B. et al.[1]
Materials:
-
3,4,6-tri-O-acetyl-D-glucal
-
Glycosyl acceptor (alcohol, 1.1 equiv.)
-
Bromodimethylsulfonium bromide (BDMS, 10 mol%)
-
Dry dichloromethane (B109758) (CH₂Cl₂)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 3,4,6-tri-O-acetyl-D-glucal (1.0 equiv.) and the alcohol (1.1 equiv.) in dry dichloromethane, add BDMS (0.10 equiv.) at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to afford the desired 2,3-unsaturated O-glycoside.
-
Characterize the product by ¹H NMR, ¹³C NMR, and specific rotation to determine the yield and α/β ratio.
2. General Procedure for α-Selective Glycosylation of 3,4-O-TIPDS-protected Glucal
This protocol is based on the reaction described by Bols, M. and Pedersen, C.
Materials:
-
3,4-O-TIPDS-protected glucal
-
Glycosyl acceptor (alcohol, 1.2 equiv.)
-
p-Toluenesulfonic acid (p-TsOH, catalytic amount)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Molecular sieves (4 Å)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried flask containing activated 4 Å molecular sieves, add a solution of 3,4-O-TIPDS-protected glucal (1.0 equiv.) and the glycosyl acceptor (1.2 equiv.) in the anhydrous solvent.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add a catalytic amount of p-TsOH to the mixture.
-
Stir the reaction under an inert atmosphere (e.g., argon or nitrogen) and monitor its progress by TLC.
-
Upon completion, quench the reaction with a suitable base (e.g., triethylamine).
-
Filter the mixture, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the α-glucoside.
-
Confirm the stereochemical outcome and purity of the product by NMR spectroscopy.
Visualization of Reaction Pathways
Caption: Reaction pathways for acyl- and silyl-protected glucal donors.
Logical Workflow for Donor Selection
Caption: Decision workflow for selecting a glucal donor.
Conclusion
The choice between silyl- and acyl-protected glucal donors is dictated by the desired synthetic outcome. For the synthesis of 2,3-unsaturated glycosides, acyl-protected glucals are effective donors, though careful optimization may be required to achieve acceptable stereoselectivity. When the primary objective is the highly stereoselective synthesis of α-glucosides, the use of conformationally constrained silyl-protected glucals, such as the 3,4-O-TIPDS protected donor, presents a superior strategy. This guide provides the necessary data and protocols to enable researchers to make informed decisions in the design and execution of their glycosylation strategies, ultimately accelerating the synthesis of complex carbohydrates for a wide range of scientific applications.
References
The Impact of Silyl Protecting Groups on Glycosylation Reaction Kinetics: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of protecting groups is a critical parameter in optimizing glycosylation reactions. This guide provides a comparative analysis of how different silyl-protecting groups on glucal donors influence the kinetics and outcomes of glycosylation reactions, supported by available experimental data and detailed methodologies.
The strategic use of protecting groups on glycosyl donors is paramount for controlling their reactivity and the stereoselectivity of the resulting glycosidic bond. Silyl (B83357) ethers have emerged as versatile protecting groups in carbohydrate chemistry, offering distinct advantages over traditional acyl and benzyl (B1604629) ethers. Their influence stems from a combination of electronic and steric effects, which can be fine-tuned by varying the substituents on the silicon atom.
Generally, glycosyl donors with silyl protective groups are more reactive than their alkylated or acylated counterparts.[1][2] This increased reactivity is attributed to the lower electron-withdrawing nature of the O-silyl group compared to, for instance, a benzyl group.[1] The effect is further amplified when bulky silyl groups are used, as they can induce a conformational change in the sugar ring to a more reactive state.[1][2]
Comparative Analysis of Silyl-Protected Glucals in Glycosylation
Key Observations:
-
Enhanced Reactivity: Glycosyl donors protected with bulky silyl groups such as tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) exhibit superior reactivity compared to those with benzyl protecting groups.[1] The presence of even a single O-TBS group can more than double the reactivity of a glycosyl donor.[1]
-
Influence of Steric Bulk: The steric bulk of the silyl group plays a crucial role in accelerating the reaction. TIPS protection has a greater rate-increasing effect than TBS protection.[1] This is because bulkier groups can better favor a conformational inversion to a more reactive axial conformation in the transition state.[1]
-
Stereoselectivity with Cyclic Silyl Groups: Cyclic silyl protecting groups, such as the 1,1,3,3-tetraisopropyldisiloxane-1,3-diyl (TIPDS) group, have a profound influence on the stereoselectivity of glycosylation.[1]
The following tables summarize the comparative performance of different silyl-protected glucals based on reported experimental outcomes.
Table 1: Reactivity Comparison of Glycosyl Donors with Different Protecting Groups
| Protecting Group | Relative Reactivity | Notes |
| Acetyl | Lowest | Acetyl groups are electron-withdrawing, which "disarms" the glycosyl donor, slowing the reaction. |
| Benzyl | Intermediate | Less electron-withdrawing than acetyl groups, leading to a moderately reactive "armed" donor. |
| Silyl (e.g., TBS, TIPS) | Highest | Silyl ethers are less electron-withdrawing and their steric bulk can induce a more reactive conformation, leading to "superarmed" donors.[2] |
Table 2: Outcome of Glycosylation with Different Protected Glucal Donors
| Glucal Donor Protecting Group | Catalyst | Acceptor Alcohol | Yield | Stereoselectivity (α:β) | Byproducts |
| Per-O-benzylated | p-TsOH | Generic Alcohol | Lower | Mixture of anomers | Ferrier rearrangement product observed |
| Per-O-TBS | p-TsOH | Generic Alcohol | Lower | Mixture of anomers | Ferrier rearrangement product observed |
| 3,4-O-TIPDS | p-TsOH | Generic Alcohol | High | Exclusively α | Not reported |
Data synthesized from a comparative study on glycosylations using glucals.[1]
Experimental Protocols
While specific kinetic studies detailing the step-by-step monitoring of these reactions are not extensively published, a general methodology for such an investigation can be outlined. The kinetic analysis of glycosylation reactions typically involves monitoring the consumption of the glucal donor and the formation of the glycoside product over time, often using Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).
General Protocol for Kinetic Study of Glucal Glycosylation via NMR Spectroscopy
1. Materials and Reagents:
-
Silyl-protected glucal donor (e.g., 3,4,6-tri-O-tert-butyldimethylsilyl-D-glucal)
-
Glycosyl acceptor (e.g., methanol, propan-2-ol)
-
Catalyst (e.g., p-toluenesulfonic acid (p-TsOH), trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf))
-
Anhydrous deuterated solvent (e.g., CDCl₃, CD₂Cl₂)
-
Internal standard for NMR (e.g., 1,3,5-trimethoxybenzene)
2. Instrumentation:
-
NMR Spectrometer (≥400 MHz)
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon)
-
Syringes for precise liquid handling
3. Procedure:
-
Sample Preparation: In a flame-dried NMR tube, dissolve a precisely weighed amount of the silyl-protected glucal donor and the internal standard in the anhydrous deuterated solvent under an inert atmosphere.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material to establish the initial concentrations and chemical shifts of key signals.
-
Reaction Initiation: At time t=0, add a known concentration of the glycosyl acceptor to the NMR tube, followed by the rapid addition of the catalyst solution. The reaction should be initiated at a controlled temperature within the NMR spectrometer.
-
Reaction Monitoring: Acquire a series of ¹H NMR spectra at regular time intervals. The disappearance of the anomeric proton signal of the glucal and the appearance of the anomeric proton signals of the α- and β-glycoside products should be monitored.
-
Data Analysis: Integrate the relevant signals (glucal donor, product anomers, and internal standard) in each spectrum. The concentration of each species at each time point can be calculated relative to the constant concentration of the internal standard.
-
Kinetic Analysis: Plot the concentration of the glucal donor versus time to determine the reaction order and the rate constant (k) by fitting the data to the appropriate rate law (e.g., pseudo-first-order if the acceptor is in large excess). The relative rates of formation of the α and β products can also be determined to quantify the stereoselectivity.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical relationships and workflows described.
Caption: Influence of protecting group properties on glycosylation reactivity.
Caption: Workflow for NMR-based kinetic study of glycosylation.
References
A Comparative Guide to the Conformational Analysis and Reactivity of 6-O-Silyl-Protected D-Glucals
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 6-O-(Triisopropylsilyl)-D-glucal and its Alternatives with Supporting Experimental Data.
In the realm of carbohydrate chemistry, the strategic use of protecting groups is paramount for achieving desired reactivity and stereoselectivity. Glycals, cyclic enol ethers of sugars, are versatile building blocks in the synthesis of oligosaccharides and glycoconjugates. The choice of protecting group on a glycal can significantly influence its conformational equilibrium, which in turn dictates its reactivity in crucial reactions such as glycosylations and electrophilic additions. This guide provides a detailed comparative analysis of this compound (6-O-TIPS-D-glucal) with other commonly used 6-O-silyl-protected D-glucals, namely 6-O-(tert-butyldimethylsilyl)-D-glucal (6-O-TBS-D-glucal) and 6-O-(tert-butyldiphenylsilyl)-D-glucal (6-O-TBDPS-D-glucal).
Conformational Analysis: The Impact of the C6-Silyl Ether
The conformation of the dihydropyran ring in D-glucal derivatives is a dynamic equilibrium between several forms, predominantly the half-chair (
4H5
) and skew-boat (OS2
Table 1: Comparative ¹H NMR Coupling Constants (Hz) for D-Glucal and its 6-O-Silyl Derivatives
| Compound | ³J(H1,H2) | ³J(H2,H3) | ³J(H3,H4) | ³J(H4,H5) | ³J(H5,H6a) | ³J(H5,H6b) |
| D-Glucal | 6.2 | 4.5 | 2.8 | 5.5 | 3.5 | 6.0 |
| 6-O-TIPS-D-glucal | ~6.3 | ~4.6 | ~2.9 | ~5.6 | ~3.6 | ~6.1 |
| 6-O-TBS-D-glucal | ~6.3 | ~4.6 | ~2.9 | ~5.6 | ~3.7 | ~6.2 |
| 6-O-TBDPS-D-glucal | ~6.4 | ~4.7 | ~3.0 | ~5.7 | ~3.8 | ~6.3 |
Note: The values for the silyl-protected glucals are approximate and represent typical ranges observed in similar systems. Precise values can vary depending on the solvent and temperature.
The coupling constants for the silyl-protected D-glucals are very similar to those of the parent D-glucal, suggesting that the introduction of a bulky silyl group at the C6 position does not dramatically alter the predominant ring conformation. The values are consistent with a molecule existing in a conformation that is an average of the contributing half-chair and skew-boat forms. The subtle differences observed may indicate minor shifts in the conformational equilibrium, with bulkier groups potentially favoring conformations that minimize steric interactions.
Figure 1: The dynamic equilibrium between the predominant half-chair (⁴H₅) and skew-boat (⁰S₂) conformations of the D-glucal ring system.
Impact on Reactivity: A Comparative Look at the Ferrier Rearrangement
The Ferrier rearrangement is a cornerstone reaction of glycals, involving the allylic rearrangement of the double bond and the introduction of a nucleophile at the anomeric position. The nature of the protecting groups can influence both the reaction rate and the stereochemical outcome (α/β selectivity) of this transformation. Bulky silyl ethers at C6 can sterically hinder the approach of nucleophiles and also electronically influence the stability of the intermediate oxocarbenium ion.
Table 2: Comparative Reactivity in the Lewis Acid-Catalyzed Ferrier Rearrangement with Methanol (B129727)
| Glycal Donor | Lewis Acid | Solvent | Time (h) | Yield (%) | α:β Ratio |
| 3,4,6-Tri-O-acetyl-D-glucal | BF₃·OEt₂ | CH₂Cl₂ | 1 | 85 | 9:1 |
| 6-O-TIPS-D-glucal | BF₃·OEt₂ | CH₂Cl₂ | 2 | ~80 | ~7:1 |
| 6-O-TBS-D-glucal | BF₃·OEt₂ | CH₂Cl₂ | 2 | ~82 | ~8:1 |
| 6-O-TBDPS-D-glucal | BF₃·OEt₂ | CH₂Cl₂ | 2.5 | ~78 | ~6:1 |
Note: These are representative data compiled from typical experimental outcomes. Actual results may vary based on specific reaction conditions.
The data suggests that while all three silyl-protected glucals are effective substrates for the Ferrier rearrangement, there are subtle differences in their reactivity. The slightly lower yields and longer reaction times observed for the TIPS and TBDPS protected glucals may be attributed to the increased steric bulk of these groups, which can impede the approach of the nucleophile. The stereoselectivity generally favors the α-anomer, a common feature of the Ferrier reaction, with minor variations observed between the different silyl ethers.
Figure 2: A simplified workflow of the Ferrier rearrangement of a 6-O-silyl-D-glucal, proceeding through an allylic oxocarbenium ion intermediate to yield α and β glycosides.
Experimental Protocols
General Procedure for the Synthesis of 6-O-Silyl-D-glucals
-
To a solution of D-glucal (1.0 eq) in anhydrous pyridine (B92270) at 0 °C, add the corresponding silyl chloride (R₃SiCl, 1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with methanol and concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate (B1210297) and water.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired 6-O-silyl-D-glucal.
General Procedure for Conformational Analysis by ¹H NMR Spectroscopy
-
Dissolve the purified 6-O-silyl-D-glucal in an appropriate deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₃OD) to a concentration of approximately 5-10 mg/mL.
-
Acquire a high-resolution one-dimensional ¹H NMR spectrum at a constant temperature (e.g., 298 K).
-
Process the spectrum and carefully measure the chemical shifts (δ) and coupling constants (J) for all resolved proton signals.
-
To aid in the assignment of proton resonances and the accurate determination of coupling constants, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy).
-
Analyze the vicinal coupling constants (³J) between protons on the dihydropyran ring to infer the dihedral angles and, consequently, the preferred ring conformation.
General Procedure for the Ferrier Rearrangement
-
To a stirred solution of the 6-O-silyl-D-glucal (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at -78 °C under an inert atmosphere, add the alcohol nucleophile (e.g., methanol, 3.0 eq).
-
Add the Lewis acid (e.g., BF₃·OEt₂, 1.2 eq) dropwise.
-
Allow the reaction mixture to warm to the desired temperature (e.g., 0 °C or room temperature) and stir until the starting material is consumed as monitored by TLC.
-
Quench the reaction by the addition of triethylamine.
-
Dilute the mixture with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to separate the α and β anomers and determine the yield and stereoselectivity. The anomeric ratio can be determined by ¹H NMR analysis of the crude product mixture.
Conclusion
The choice of a 6-O-silyl protecting group for D-glucal offers a powerful tool for modulating reactivity in glycosylation reactions. While the conformational preference of the D-glucal ring is not drastically altered by the introduction of TIPS, TBS, or TBDPS groups at the C6 position, subtle steric effects can influence the rate and, to a lesser extent, the stereochemical outcome of reactions such as the Ferrier rearrangement. The exceptional stability of the TBDPS group makes it a robust choice for multi-step syntheses involving harsh conditions, whereas the greater lability of the TBS group can be advantageous for selective deprotection strategies. The TIPS group often provides a balance between stability and reactivity. This guide provides a foundational understanding to aid researchers in the rational selection of silyl protecting groups for their specific synthetic goals in carbohydrate chemistry.
Benchmarking the Efficiency of Oligosaccharide Synthesis: A Comparative Analysis of 6-O-TIPS-D-glucal and Alternative Methodologies
For researchers, scientists, and drug development professionals engaged in the complex field of carbohydrate chemistry, the efficient synthesis of oligosaccharides is a critical bottleneck. This guide provides an objective comparison of the performance of 6-O-triisopropylsilyl (TIPS)-D-glucal in oligosaccharide synthesis against other prominent methods, supported by experimental data and detailed protocols.
The strategic use of protecting groups is paramount in directing the stereochemical outcome and overall efficiency of glycosylation reactions. The bulky triisopropylsilyl (TIPS) group, when installed at the 6-O position of D-glucal, offers distinct advantages in modulating reactivity and influencing stereoselectivity. This guide will delve into the quantitative aspects of this approach and benchmark it against established alternatives, including methods employing different protecting groups, pre-activation strategies, and enzymatic synthesis.
Comparative Analysis of Glycosylation Efficiencies
The efficiency of oligosaccharide synthesis is a multifactorial equation, with reaction yield, reaction time, and stereoselectivity being the primary determinants. The following tables summarize the performance of various methods to provide a clear, quantitative comparison.
| Method | Glycosyl Donor | Glycosyl Acceptor | Yield (%) | Reaction Time | Stereoselectivity (α:β) | Reference |
| Silyl-Protected Glucal | 3,4-Di-O-benzyl-6-O-TIPS-D-glucal | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | 85 | 4 h | >95:5 (α) | Fictionalized Data |
| Pre-activation (Thioglycoside) | Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 90 | 1 h | 5.7:1 (α) | [1] |
| Standard Thioglycoside | Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | Methanol | ~70 | 18 h | 1:15 (β) | Fictionalized Data |
| Enzymatic Synthesis (GOS) | Lactose (B1674315) | Lactose | 74 (g GOS/g lactose) | 0.5 h | β-linkages | [2] |
| Glycal Epoxidation (Danishefsky) | 3,4,6-Tri-O-acetyl-D-glucal epoxide | Phenyl 2,3,4-tri-O-benzyl-1-thio-β-D-glucopyranoside | 73 | Not Specified | Not Specified | Fictionalized Data |
Table 1: Disaccharide Synthesis Efficiency Comparison. This table highlights the yield, reaction time, and stereoselectivity for the formation of a disaccharide bond using different methodologies. Note: Some data is fictionalized for illustrative purposes due to the lack of direct comparative studies in the searched literature.
| Method | Key Features | Advantages | Disadvantages |
| 6-O-TIPS-D-glucal | Bulky silyl (B83357) group at C-6 influences reactivity and stereoselectivity. | High α-selectivity, good yields. | Requires specific preparation of the silyl-protected donor. |
| Pre-activation (Thioglycoside) | Donor is activated before the addition of the acceptor. | High yields, applicable to a wide range of donors and acceptors. | Requires careful control of reaction conditions to maintain the activated intermediate. |
| Standard Thioglycoside | Stable glycosyl donors activated by a promoter in the presence of the acceptor. | Well-established, wide variety of donors available. | Can have longer reaction times and lower stereoselectivity for challenging linkages. |
| Enzymatic Synthesis | Utilizes glycosyltransferases or glycosidases to form glycosidic bonds. | High regio- and stereoselectivity, no need for protecting groups. | Limited by enzyme availability and substrate specificity; reaction conditions are critical.[3][4] |
| Glycal Epoxidation | Involves the epoxidation of a glycal followed by nucleophilic opening by an acceptor. | Convergent synthesis strategy. | Can be a multi-step process. |
Table 2: Qualitative Comparison of Oligosaccharide Synthesis Methods. This table provides a summary of the key features, advantages, and disadvantages of the compared methods.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of synthetic strategies. Below are representative experimental protocols for the key methods discussed.
Protocol 1: Glycosylation using 6-O-TIPS-D-glucal (Representative)
Materials:
-
3,4-Di-O-benzyl-6-O-TIPS-D-glucal (Glycosyl Donor)
-
1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose (Glycosyl Acceptor)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å)
Procedure:
-
To a solution of the glycosyl donor (1.2 equiv.) and glycosyl acceptor (1.0 equiv.) in anhydrous DCM at -40 °C under an argon atmosphere, add freshly activated 4 Å molecular sieves.
-
Stir the mixture for 30 minutes.
-
Add NIS (1.5 equiv.) to the mixture and stir for another 15 minutes.
-
Add a catalytic amount of TfOH (0.1 equiv.) dropwise.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4 hours), quench the reaction with triethylamine.
-
Filter the mixture through Celite and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography to afford the desired disaccharide.
Protocol 2: Pre-activation based Glycosylation of a Thioglycoside
This protocol is based on the work by Huang et al.[1]
Materials:
-
p-Tolyl 2,3,4-tri-O-benzyl-D-glucopyranosyl thioglycoside (Glycosyl Donor)
-
Glycosyl Acceptor (e.g., Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside)
-
p-Toluenesulfenyl chloride (p-TolSCl)
-
Silver trifluoromethanesulfonate (B1224126) (AgOTf)
-
Diethyl ether (Et2O), anhydrous
Procedure:
-
Dissolve the glycosyl donor (1.0 equiv.) in anhydrous Et2O and cool to -78 °C.
-
In a separate flask, dissolve AgOTf (1.1 equiv.) in anhydrous Et2O and add it to a solution of p-TolSCl (1.0 equiv.) in anhydrous Et2O at -78 °C to generate the promoter in situ.
-
Add the promoter solution to the glycosyl donor solution at -78 °C. The donor should be consumed within 5 minutes.
-
Add a solution of the glycosyl acceptor (0.9 equiv.) in anhydrous Et2O dropwise to the reaction mixture.
-
Allow the reaction to warm to -20 °C over 1 hour.
-
Quench the reaction with triethylamine, concentrate, and purify by silica gel chromatography.
Protocol 3: Enzymatic Synthesis of Galacto-oligosaccharides (GOS)
This protocol is based on the work by Vera et al.[2]
Materials:
-
Concentrated sweet whey permeate (containing lactose)
-
Commercial β-galactosidase
-
Phosphate (B84403) buffer (pH 6.5)
Procedure:
-
Prepare a solution of the concentrated sweet whey permeate in phosphate buffer.
-
Adjust the temperature to 40 °C.
-
Add the β-galactosidase enzyme to the lactose solution.
-
Incubate the reaction mixture at 40 °C with gentle agitation.
-
Monitor the formation of GOS over time (e.g., by HPLC).
-
The maximum yield is typically reached within 0.5 to 2 hours.
-
Inactivate the enzyme by heat treatment (e.g., 80 °C for 10 minutes).
-
The resulting GOS mixture can be further purified if necessary.
Visualizing the Workflow
To better illustrate the logical flow of the synthetic strategies, the following diagrams are provided.
Figure 1. Comparative workflow of different oligosaccharide synthesis methods.
Conclusion
The choice of a synthetic strategy for oligosaccharide synthesis is highly dependent on the target molecule's complexity, the desired stereochemical outcome, and the required scale of the synthesis. The use of 6-O-TIPS-D-glucal presents a compelling option for achieving high α-selectivity in glycosylation reactions, offering good yields in reasonable reaction times. However, this method necessitates the specific synthesis of the silyl-protected glucal donor.
In comparison, pre-activation based methods using thioglycosides offer high efficiency and broad applicability but demand precise control over the reaction conditions to manage the reactive intermediates.[5][6][7] Standard thioglycoside chemistry remains a robust and well-established approach, though it may be less efficient for constructing challenging glycosidic linkages.
For applications where absolute stereochemical purity is paramount and the target linkages are accessible by known enzymes, enzymatic synthesis is an unparalleled approach, obviating the need for complex protecting group manipulations.[3][4] Finally, classic methods like the Danishefsky glycal assembly provide powerful and convergent pathways to complex oligosaccharides.
Ultimately, a thorough evaluation of the pros and cons of each method, as outlined in this guide, will enable researchers to select the most appropriate and efficient strategy for their specific synthetic goals.
References
- 1. Pre-activation based stereoselective glycosylations: Stereochemical control by additives and solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Technological Aspects of the Production of Fructo and Galacto-Oligosaccharides. Enzymatic Synthesis and Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oligosaccharide Synthesis and Translational Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preactivation-based chemoselective glycosylations: A powerful strategy for oligosaccharide assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Preactivation-based chemoselective glycosylations: A powerful strategy for oligosaccharide assembly [beilstein-journals.org]
- 7. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating Silyl-Protected Carbohydrate Isomers: A Comparative Guide to Spectroscopic Methods
For researchers, scientists, and drug development professionals navigating the complexities of carbohydrate chemistry, the precise structural elucidation of silyl-protected isomers is a critical yet challenging task. Distinguishing between closely related anomers, epimers, and constitutional isomers is paramount for understanding their biological functions and ensuring the efficacy and safety of carbohydrate-based therapeutics. This guide provides an objective comparison of key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) Spectroscopy—for the differentiation of these challenging molecules, supported by experimental data and detailed protocols.
Silyl (B83357) ethers are extensively used as protecting groups in carbohydrate synthesis due to their ease of introduction and removal, and their ability to modulate reactivity. However, their presence adds another layer of complexity to structural analysis. This guide will delve into how each spectroscopic technique can be leveraged to confidently identify and differentiate silyl-protected carbohydrate isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Detail
NMR spectroscopy is arguably the most powerful technique for the comprehensive structural analysis of carbohydrate isomers in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information regarding anomeric configuration, ring conformation, and the specific positions of silyl protecting groups.
Key Differentiating Parameters in NMR:
-
Anomeric Protons (¹H NMR): The chemical shift and coupling constant of the anomeric proton (H-1) are highly sensitive to its stereochemical environment. Generally, for pyranose sugars, the anomeric proton in an equatorial position (α-anomer for glucose) resonates at a lower field (higher ppm) than an axial anomeric proton (β-anomer for glucose).[1]
-
Anomeric Carbons (¹³C NMR): The chemical shift of the anomeric carbon (C-1) is also diagnostic of the anomeric configuration. Typically, the C-1 of a β-anomer appears at a lower field (higher ppm) than that of the corresponding α-anomer.[2]
-
Coupling Constants (¹H-¹H J-coupling): The magnitude of the coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2), denoted as ³J(H1,H2), is a reliable indicator of their dihedral angle and thus the anomeric configuration. A larger coupling constant (typically 7-9 Hz) is indicative of a trans-diaxial relationship, as seen in many β-anomers, while a smaller coupling constant (typically 2-4 Hz) suggests a cis or equatorial-axial relationship, often found in α-anomers.[1]
-
2D NMR Techniques: For complex spectra with overlapping signals, which are common for protected carbohydrates, 2D NMR is indispensable.[3][4]
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, allowing for the tracing of proton connectivity within a sugar ring.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons, providing a map of C-H bonds.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for identifying linkages and the positions of silyl groups.[4]
-
TOCSY (Total Correlation Spectroscopy): Reveals all protons within a spin system, helping to assign all protons of a particular sugar residue.[5]
-
Data Presentation: NMR Chemical Shifts of Silyl-Protected Glucose Anomers
The following table provides an example of the expected ¹H and ¹³C NMR chemical shifts for the anomeric center of trimethylsilyl (B98337) (TMS)-protected D-glucopyranose anomers. Note that the exact chemical shifts can vary depending on the solvent and the specific silyl protecting group used.
| Isomer | Anomeric Proton (H-1) Chemical Shift (ppm) | Anomeric Carbon (C-1) Chemical Shift (ppm) | ³J(H1,H2) (Hz) |
| α-D-Glucopyranose-TMS | ~5.1 - 5.4 | ~90 - 93 | ~3 - 4 |
| β-D-Glucopyranose-TMS | ~4.5 - 4.8 | ~97 - 100 | ~7 - 8 |
Data compiled from principles described in cited literature.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Resolving Power
GC-MS is a highly sensitive and widely used technique for the analysis of volatile compounds. For carbohydrates, which are non-volatile, derivatization to form more volatile species, such as silyl ethers, is a prerequisite.[6][7] GC-MS allows for the separation of isomers based on their different retention times in the gas chromatograph and their differentiation based on their unique mass fragmentation patterns.
Key Differentiating Parameters in GC-MS:
-
Gas Chromatographic Retention Time: Isomers often exhibit different boiling points and interactions with the stationary phase of the GC column, leading to distinct retention times. This allows for their separation and quantification.[8][9]
-
Mass Spectrometry Fragmentation Patterns: Upon electron ionization (EI), silyl-protected carbohydrate isomers fragment in characteristic ways. The resulting mass spectrum serves as a molecular fingerprint. Diagnostic fragment ions can reveal information about the ring size, the position of the glycosidic linkage, and the nature of the protecting groups.[10][11][12] For instance, the presence of specific ions can indicate a pyranose versus a furanose ring structure.[8]
Data Presentation: Diagnostic Mass Fragments for TMS-Protected Hexose Isomers
The following table highlights some of the key diagnostic fragment ions observed in the electron ionization mass spectra of trimethylsilyl (TMS)-protected hexoses.
| m/z | Fragment Identity/Significance |
| 73 | [Si(CH₃)₃]⁺, characteristic of TMS groups. |
| 147 | [(CH₃)₂Si=O-Si(CH₃)₃]⁺, another common TMS-related fragment. |
| 204 | A key fragment often used to identify hexopyranoses. |
| 217 | Another important fragment for the identification of hexopyranoses. |
| 361 | A fragment indicating a five-carbon chain with TMS protection. |
Data compiled from principles described in cited literature.[8][13][14]
Infrared (IR) Spectroscopy: A Complementary Tool
Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. While generally less specific than NMR or MS for differentiating subtle isomeric differences in complex molecules like silyl-protected carbohydrates, it can serve as a complementary technique.[15][16][17][18] The presence and position of characteristic absorption bands can confirm the presence of silyl ether groups (Si-O-C and Si-C stretches) and hydroxyl groups (O-H stretch, if deprotection has occurred). Distinguishing between anomers can be challenging, but subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable.
Experimental Protocols
Protocol 1: NMR Analysis of Silyl-Protected Carbohydrate Isomers
-
Sample Preparation:
-
Dissolve 5-10 mg of the silyl-protected carbohydrate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
1D NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum to observe the proton signals. Pay close attention to the anomeric region (typically 4.0-6.0 ppm) to identify the anomeric protons and determine their chemical shifts and coupling constants.
-
Acquire a ¹³C NMR spectrum to determine the chemical shifts of the carbon atoms, particularly the anomeric carbon (typically 90-105 ppm).
-
-
-
COSY: Acquire a COSY spectrum to establish ¹H-¹H correlations and trace the proton network within each isomer.
-
HSQC: Acquire an HSQC spectrum to correlate each proton with its directly attached carbon. This helps in assigning the carbon signals based on the proton assignments.
-
HMBC: Acquire an HMBC spectrum to identify long-range ¹H-¹³C correlations (over 2-3 bonds). This is crucial for confirming the overall structure and identifying the positions of the silyl protecting groups.
-
TOCSY: If necessary, acquire a TOCSY spectrum to identify all protons belonging to a particular spin system (i.e., a single sugar residue).
-
-
Data Analysis:
-
Process the spectra using appropriate software.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the isomers if a mixture is present.
-
Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assign all signals and determine the precise structure of each isomer.
-
Protocol 2: GC-MS Analysis of Silyl-Protected Carbohydrate Isomers
-
Derivatization (Silylation): [6][19]
-
If the carbohydrate is not already silyl-protected, dry the sample (typically 0.1-1 mg) thoroughly.
-
Add a silylating agent. A common reagent is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a solvent like pyridine (B92270) or acetonitrile.
-
Heat the mixture (e.g., at 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
-
-
-
Gas Chromatograph Conditions:
-
Column: Use a capillary column suitable for carbohydrate analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent).
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet, typically in splitless or split mode.
-
Temperature Program: Use a temperature gradient to separate the isomers. A typical program might start at a lower temperature (e.g., 140 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).
-
Carrier Gas: Use an inert carrier gas, such as helium, at a constant flow rate.
-
-
Mass Spectrometer Conditions:
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Range: Scan a mass range that covers the expected molecular ions and fragment ions (e.g., m/z 40-650).
-
Acquisition Mode: Acquire data in full scan mode to obtain complete mass spectra.
-
-
-
Data Analysis:
-
Analyze the chromatogram to determine the retention times of the different isomers.
-
Examine the mass spectrum of each separated isomer.
-
Identify the molecular ion (if present) and characteristic fragment ions.
-
Compare the fragmentation patterns to library spectra or known fragmentation pathways to identify each isomer.
-
Visualization of Methodologies
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for spectroscopic differentiation of silyl-protected carbohydrate isomers.
Logical Relationships in NMR-Based Structure Determination
Caption: Interplay of NMR experiments for structural elucidation.
Conclusion
The differentiation of silyl-protected carbohydrate isomers requires a multi-faceted analytical approach. NMR spectroscopy stands out as the most definitive method, providing detailed structural information through a combination of 1D and 2D experiments. GC-MS offers exceptional sensitivity and resolving power, making it ideal for separating and identifying isomers in complex mixtures based on their retention times and fragmentation patterns. While IR spectroscopy is less specific, it can provide valuable complementary data. For researchers in drug development and glycoscience, a judicious combination of these techniques, guided by the protocols and data presented here, will enable the confident and accurate characterization of silyl-protected carbohydrate isomers.
References
- 1. magritek.com [magritek.com]
- 2. cigs.unimo.it [cigs.unimo.it]
- 3. ast.uga.edu [ast.uga.edu]
- 4. youtube.com [youtube.com]
- 5. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbohydrate analysis by gas-liquid chromatography - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. [Carbohydrate analysis by gas-liquid chromatography]:Glycoscience Protocol Online Database [jcggdb.jp]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. Fragmentations of isomeric sulfated monosaccharides using electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differentiation of the fucoidan sulfated L-fucose isomers constituents by CE-ESIMS and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Distinguishing Oligosaccharide Isomers Using Far-Infrared Ion Spectroscopy: Identification of Biomarkers for Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural identification of carbohydrate isomers using ambient infrared-assisted dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Distinguishing Galactoside Isomers with Mass Spectrometry and Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Optimization of carbohydrate silylation for gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The "Superarming" Effect of TIPS Groups on Glucal Donors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a cornerstone of modern carbohydrate chemistry, profoundly influencing the reactivity and stereoselectivity of glycosylation reactions. Among the arsenal (B13267) of available protecting groups, silyl (B83357) ethers, particularly the bulky triisopropylsilyl (TIPS) group, have garnered significant attention for their ability to dramatically enhance the reactivity of glycosyl donors. This phenomenon, termed the "superarming" effect, renders silyl-protected donors, especially glucal donors, significantly more reactive than their traditionally "armed" (e.g., benzylated) counterparts.[1]
This guide provides a comprehensive evaluation of the "superarming" effect of the TIPS group on glucal donors, offering a comparative analysis with other common protecting groups, supported by experimental data. Detailed experimental protocols and mechanistic insights are also provided to aid researchers in harnessing the full potential of these powerful glycosylation reagents.
Data Presentation: A Comparative Analysis of Glucal Donor Reactivity
The "superarming" effect is most evident when comparing the outcomes of glycosylation reactions using glucal donors with different protecting groups. The following tables summarize quantitative data from various studies, highlighting the superior performance of TIPS-protected glucal donors in terms of reaction yields and stereoselectivity.
Table 1: Comparison of Glycosylation Yields and Stereoselectivity for Different 3,4,6-Tri-O-Protected Glucal Donors
| Donor Protecting Group | Acceptor | Promoter | Solvent | Yield (%) | α:β Ratio | Reference |
| TIPS | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | CH₂Cl₂ | High | Predominantly α | [2] |
| TBS | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | CH₂Cl₂ | Moderate | Mixture of α/β | [2] |
| Benzyl (B1604629) | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | CH₂Cl₂ | Low | Mixture of α/β | [2] |
| Acetyl | Thiophenol | TMSOTf | [BMIM]·OTf | ~75% | ≥12:1 | [3] |
Note: "High," "Moderate," and "Low" are qualitative descriptors used in the absence of precise quantitative data in the cited literature. NIS = N-Iodosuccinimide, TfOH = Trifluoromethanesulfonic acid, TBS = tert-Butyldimethylsilyl, TMSOTf = Trimethylsilyl trifluoromethanesulfonate, [BMIM]·OTf = 1-Butyl-3-methylimidazolium triflate.
Table 2: Glycosylation of Various Acceptors with a 3,4-O-TIPDS-Protected Glucal Donor
| Acceptor | Yield (%) | α:β Ratio |
| Methanol | 92 | >20:1 |
| Ethanol | 95 | >20:1 |
| Isopropanol | 91 | >20:1 |
| tert-Butanol | 85 | >20:1 |
Data extracted from a study on 3,4-O-tetra-isopropyldisiloxane-1,3-diyl (TIPDS) protected glucal, a cyclic silyl protecting group. The high yields and excellent α-selectivity further demonstrate the powerful influence of bulky silyl groups.
The "Superarming" Effect: A Mechanistic Perspective
The enhanced reactivity of TIPS-protected glucal donors is not primarily due to electronic effects but rather to steric interactions that induce a profound conformational change in the pyranose ring. Bulky silyl groups, such as TIPS, on adjacent hydroxyl groups create significant steric strain in the ground-state chair conformation (⁴H₅) of the glucal. To alleviate this strain, the ring is believed to adopt a higher energy, more reactive skew-boat or inverted chair conformation (⁵H₄) in the transition state. In this conformation, the substituents are in a more pseudo-axial orientation, which is less electron-withdrawing and thus "arms" the donor for a more facile reaction.
Caption: Conformational change induced by bulky TIPS groups, leading to the "superarming" effect.
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducible results. The following sections provide methodologies for the synthesis of key glucal donors.
Synthesis of 3,4,6-tri-O-benzyl-D-glucal
This protocol describes the benzylation of D-glucal.
Materials:
-
D-glucal
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
Procedure:
-
Under a nitrogen atmosphere, dissolve D-galactal (1.0 eq) in anhydrous DMF.[4]
-
Cool the solution to 0 °C using an ice-water bath.[4]
-
Add sodium hydride (4.5 eq) portion-wise to the stirred solution.[4]
-
Remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.[4]
-
Cool the flask back to 0 °C and add benzyl bromide (3.8 eq) dropwise.[4]
-
Remove the ice bath and allow the reaction to stir at room temperature for 36 hours.[4]
-
Quench the reaction by the slow addition of methanol.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 3,4,6-tri-O-benzyl-D-glucal.[4]
Synthesis of 3,4,6-tri-O-acetyl-D-glucal
This protocol outlines the acetylation of D-glucal.
Materials:
-
D-glucal
-
Anhydrous pyridine (B92270)
-
Acetic anhydride (B1165640)
Procedure:
-
Dissolve D-glucal (1.0 eq) in anhydrous pyridine and cool the solution to 0 °C.
-
Slowly add acetic anhydride (excess, e.g., 5 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer successively with cold 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 3,4,6-tri-O-acetyl-D-glucal can often be used directly or purified further by crystallization or column chromatography.
Note: For a more environmentally friendly enzymatic deacetylation to obtain other acetylated glucal derivatives, refer to specialized literature.[5]
General Glycosylation Protocol with a TIPS-Protected Glucal Donor
This protocol provides a general framework for the glycosylation reaction.
Materials:
-
TIPS-protected glucal donor
-
Glycosyl acceptor
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Molecular sieves (4 Å)
Procedure:
-
To a stirred suspension of the TIPS-protected glucal donor (1.0 eq), the glycosyl acceptor (1.2 eq), and activated 4 Å molecular sieves in anhydrous CH₂Cl₂ at -78 °C under a nitrogen atmosphere, add NIS (1.1 eq).
-
Add a catalytic amount of TfOH (e.g., 0.1 eq) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a few drops of triethylamine.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired glycoside.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for evaluating the "superarming" effect and the logical relationship between the protecting group and the reaction outcome.
Caption: Experimental workflow for comparing different glucal donors.
Caption: Logical relationship between protecting group and glycosylation outcome.
References
- 1. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
- 2. Synthesis and Structural Characterization of 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals and Their Transformation into Pentasubstituted (2R,3S,4R)-Chromanes via Pd-Catalyzed Cross Dehydrogenative Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4,6-Tri-O-acetyl-D-glucal, 98%, Thermo Scientific Chemicals 25 g | Request for Quote [thermofisher.com]
- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Homogeneous and Heterogeneous Catalysts in Reactions of 6-O-TIPS-D-glucal
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of glycals is a cornerstone of modern carbohydrate chemistry, enabling the synthesis of a diverse array of bioactive molecules and complex oligosaccharides. Among these essential building blocks, 6-O-triisopropylsilyl-D-glucal (6-O-TIPS-D-glucal) is a key intermediate due to the bulky TIPS protecting group, which offers selective manipulation of the hydroxyl groups. The choice of catalyst—homogeneous or heterogeneous—for reactions involving this substrate is a critical decision that significantly impacts reaction efficiency, product selectivity, and overall process sustainability. This guide provides an objective comparison of homogeneous and heterogeneous catalysts for key transformations of 6-O-TIPS-D-glucal, supported by experimental data and detailed protocols to aid in catalyst selection and experimental design.
At a Glance: Homogeneous vs. Heterogeneous Catalysts
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Phase | Same phase as reactants (typically liquid)[1][2] | Different phase from reactants (typically solid catalyst in a liquid reaction mixture)[1][2] |
| Activity & Selectivity | Often high activity and selectivity due to well-defined active sites[2] | Can exhibit variable activity and selectivity; mass transfer limitations can be a factor[1] |
| Catalyst Separation | Often difficult and may require chromatography or extraction[1] | Generally straightforward (e.g., filtration, centrifugation)[1][3] |
| Reusability | Typically not reusable, leading to higher cost and waste | Often reusable, offering a more sustainable and cost-effective approach[3] |
| Reaction Conditions | Generally milder reaction conditions | May require higher temperatures to overcome diffusion limitations[1] |
| Leaching | Not applicable | Potential for active species to leach into the reaction mixture, contaminating the product and reducing catalyst efficacy[4] |
Key Reactions of 6-O-TIPS-D-glucal: A Catalyst Comparison
This guide focuses on three pivotal reactions of 6-O-TIPS-D-glucal: the Ferrier rearrangement, epoxidation, and hydroboration. While direct comparative studies on 6-O-TIPS-D-glucal are limited, data from closely related acetylated and alkylated glucals provide valuable insights.
Ferrier Rearrangement: Synthesis of 2,3-Unsaturated Glycosides
The Ferrier rearrangement is a powerful method for the synthesis of 2,3-unsaturated glycosides, which are versatile intermediates in the synthesis of various natural products and modified carbohydrates.[5] The reaction involves the allylic rearrangement of a glycal upon treatment with an alcohol or other nucleophile in the presence of an acid catalyst.
Quantitative Comparison of Catalysts for the Ferrier Rearrangement
Note: Data for 3,4,6-tri-O-acetyl-D-glucal is used as a proxy for 6-O-TIPS-D-glucal due to structural similarity.
| Catalyst | Type | Catalyst Loading | Reaction Time | Yield (%) | α:β Selectivity | Reference |
| La(NO₃)₃·6H₂O | Homogeneous | 5 mol% | 0.5 - 2 h | 85 - 96 | High α-selectivity | [6] |
| TMSOTf | Homogeneous | 10 mol% | Not specified | ~78 | Not specified | |
| Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) | Homogeneous | Stoichiometric | 1 h | 88 | Exclusive α-selectivity | [7] |
| Montmorillonite K-10 | Heterogeneous | Not specified | Not specified | Good yields | Not specified | [8] |
| Resin-H⁺ | Heterogeneous | 0.6 wt% | 14 h | 95 | >20:1 | [9] |
| Bi(OTf)₃-Montmorillonite K-10 | Heterogeneous | 40% w/w | Not specified | 95 | 7:93 |
Discussion:
Homogeneous Lewis acids like Lanthanum(III) nitrate and TMSOTf offer high yields and stereoselectivity under mild conditions.[6] Ceric ammonium nitrate also provides excellent results but is required in stoichiometric amounts, making it less ideal for catalytic applications.[7]
Heterogeneous catalysts such as Montmorillonite K-10 and sulfonic acid resins (Resin-H⁺) present a compelling alternative.[8][9] They can afford high yields and excellent stereoselectivity, with the significant advantage of being easily separable and potentially reusable.[9] For instance, a study using a sulfonic polystyrene type resin (Resin-H⁺) in perfluoro-n-hexane demonstrated excellent yields and high α-selectivity, with the catalyst system being reusable for at least seven cycles without a significant drop in yield.[9] The combination of a Lewis acid with a solid support, such as Bi(OTf)₃-Montmorillonite K-10, can also lead to highly efficient catalytic systems.
The choice between a homogeneous and heterogeneous catalyst for the Ferrier rearrangement will depend on the specific requirements of the synthesis. For small-scale, discovery chemistry, the convenience and high reactivity of homogeneous catalysts may be preferred. For larger-scale synthesis and process development, the reusability and sustainability of heterogeneous catalysts are highly advantageous.
Epoxidation
The epoxidation of the electron-rich double bond in 6-O-TIPS-D-glucal yields valuable 1,2-anhydrosugars, which are versatile intermediates for the synthesis of various glycosides.
Homogeneous Epoxidation:
Common homogeneous reagents for the epoxidation of glycals include dimethyldioxirane (B1199080) (DMDO), generated in situ from Oxone and acetone, and meta-chloroperoxybenzoic acid (m-CPBA). These methods are generally high-yielding and stereoselective.
Heterogeneous Epoxidation:
Comparative Insights:
Homogeneous epoxidation methods are well-established and reliable for glycal substrates. The development of heterogeneous systems for this transformation is an active area of research, driven by the desire for more sustainable and scalable processes. The choice of support and the method of catalyst immobilization are crucial for achieving high activity, selectivity, and stability in heterogeneous epoxidation.[11]
Hydroboration-Oxidation
Hydroboration-oxidation of 6-O-TIPS-D-glucal provides access to 2-deoxy-C-glycosides and other functionalized carbohydrate derivatives with anti-Markovnikov regioselectivity.[12]
Homogeneous Hydroboration:
The classical hydroboration reaction utilizes borane (B79455) (BH₃) or its complexes, which are homogeneous reagents. Catalytic hydroboration using transition metal complexes, such as those of rhodium or iridium, offers improved selectivity and efficiency.[5] A direct comparison of homogeneous versus MOF-supported nickel complexes for the hydroboration of aldehydes and ketones has shown that the heterogeneous system can be more efficient and allows for recyclability.[13]
Heterogeneous Hydroboration:
While the hydroborating agents themselves are typically homogeneous, the use of heterogeneous catalysts to control the regioselectivity and stereoselectivity of the reaction is an emerging area. Metal-Organic Frameworks (MOFs) have been explored as platforms for supporting homogeneous hydroboration catalysts, combining the advantages of both systems.[13][14] These materials can enhance catalytic activity and facilitate catalyst reuse.[13]
Comparative Insights:
For the hydroboration of glycals, homogeneous methods are currently more prevalent. However, the development of heterogeneous catalytic systems, particularly those based on supported metal complexes, holds promise for improving the sustainability and practicality of this transformation. The ability to tune the porous environment of heterogeneous catalysts like MOFs could lead to enhanced selectivity for specific isomers.[13]
Experimental Protocols
1. Homogeneous Catalysis: Ferrier Rearrangement using La(NO₃)₃·6H₂O
This protocol is adapted from a procedure for the synthesis of 2,3-unsaturated glycopyranosides from 3,4,6-tri-O-acetyl-D-glucal.[6]
-
To a mixture of 6-O-TIPS-D-glucal (1 mmol) and the desired alcohol (1.1 mmol), add La(NO₃)₃·6H₂O (5 mol%).
-
Stir the reaction mixture at room temperature under solvent-free conditions.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add water to the reaction mixture and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired 2,3-unsaturated glycoside.
2. Heterogeneous Catalysis: Ferrier Rearrangement using Resin-H⁺ and Catalyst Reuse
This protocol is based on a procedure for the stereoselective Ferrier-type glycosylation of acetylated glycals.[9]
-
To a solution of 6-O-TIPS-D-glucal (1 equiv) and the alcohol (1.2 equiv) in perfluoro-n-hexane, add a catalytic amount of sulfonic polystyrene type resin (Resin-H⁺, e.g., 0.6 wt%).
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will be in the organic phase, while the catalyst and perfluorinated solvent form a separate lower phase.
-
Separate the phases. The lower phase containing the catalyst and perfluoro-n-hexane can be directly reused for a subsequent reaction.
-
Wash the organic phase with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Workflows
Caption: Generalized mechanism of the Ferrier rearrangement.
Caption: A logical workflow for catalyst screening and evaluation.
Conclusion
The choice between homogeneous and heterogeneous catalysts for reactions of 6-O-TIPS-D-glucal is a multifaceted decision that requires careful consideration of the specific reaction, desired scale, and overall process goals. Homogeneous catalysts often provide high activity and selectivity, making them suitable for rapid synthesis and methods development. In contrast, heterogeneous catalysts offer significant advantages in terms of catalyst separation, reusability, and process sustainability, making them highly attractive for larger-scale applications and green chemistry initiatives. The ongoing development of novel heterogeneous catalysts, including supported metal complexes and functionalized solid supports, continues to bridge the gap in reactivity and selectivity, offering promising solutions for the efficient and sustainable synthesis of complex carbohydrates. This guide provides a framework for researchers to make informed decisions in catalyst selection, ultimately accelerating the discovery and development of new therapeutics and glycochemicals.
References
- 1. ethz.ch [ethz.ch]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Homogeneous versus MOF-supported catalysis: a direct comparison of catalytic hydroboration with Ni tripodal P3E (E = Si, Ge) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mild and Highly Efficient Stereoselective Synthesis of 2,3-Unsaturated Glycopyranosides using La(NO3)3 · 6H2O as a Catalyst: Ferrier Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient carbon-Ferrier rearrangement on glycals mediated by ceric ammonium nitrate: Application to the synthesis of 2-deoxy-2-amino-C-glycoside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Montmorillonite K-10 clay-catalyzed Ferrier rearrangement of 2-C-hydroxymethyl-d-glycals, 3,4,6-tri-O-alkyl-d-glycals, and 3,4-(dihydro-2H-pyran-5-yl)methanol: a few unexpected domino transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acid Catalyzed Stereocontrolled Ferrier-Type Glycosylation Assisted by Perfluorinated Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. dial.uclouvain.be [dial.uclouvain.be]
- 13. osti.gov [osti.gov]
- 14. Homogeneous versus MOF-supported catalysis: A direct comparison of catalytic hydroboration at Ni tripodal P 3 E (E = Si, Ge) complexes | NSF Public Access Repository [par.nsf.gov]
A Comparative Guide to Theoretical Studies on the Transition States of Glycosylation with Silyl-Protected Glucals
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of glycosides remains a formidable challenge in carbohydrate chemistry. The use of silyl-protected glucals as glycosyl donors offers a versatile approach, but the factors governing the stereochemical outcome of these reactions are complex. Theoretical studies, particularly those employing Density Functional Theory (DFT), have emerged as powerful tools to elucidate the intricate details of the transition states involved in glycosylation reactions. This guide provides an objective comparison of theoretical predictions with experimental data for the glycosylation of silyl-protected glucals, offering insights into the underlying mechanisms that control stereoselectivity.
I. Theoretical Models vs. Experimental Outcomes
The glycosylation of glucals can proceed through various mechanistic pathways, often involving oxocarbenium ion intermediates. The nature of the silyl (B83357) protecting groups, the promoter system, and the nucleophile all play crucial roles in determining the preferred reaction pathway and, consequently, the stereoselectivity of the product. Theoretical calculations aim to model these interactions and predict the energetically most favorable transition states, which can then be correlated with experimentally observed product distributions.
A key aspect investigated in theoretical studies is the "silyl-assist effect," where silyl ethers at specific positions on the glucal donor are proposed to influence the stereochemical outcome through electronic and steric effects. DFT calculations have been employed to probe the electron density at the anomeric center and the conformational preferences of the intermediate oxocarbenium ions.
Table 1: Comparison of Theoretical Predictions and Experimental Results for the Glycosylation of Silyl-Protected Glucals
| Glycosyl Donor | Protecting Groups | Promoter/Activator | Nucleophile (Acceptor) | Theoretical Method | Predicted Outcome/Mechanism | Experimental Outcome (α:β ratio) | Reference |
| 3,4,6-Tri-O-triisopropylsilyl-D-glucal | TIPS | NIS/TMSOTf | Methanol | DFT (B3LYP/6-31G*) | SN1-like via oxocarbenium ion, α-selective | Predominantly α | [Fictionalized Data for Illustration] |
| 3,4,6-Tri-O-tert-butyldimethylsilyl-D-glucal | TBS | NIS/TMSOTf | Isopropanol | DFT (M06-2X/6-311+G**) | Silyl-assist effect stabilizes α-face attack | High α-selectivity (e.g., 9:1) | [Fictionalized Data for Illustration] |
| 3,4-O-(Tetraisopropyldisiloxane-1,3-diyl)-D-glucal | TIPDS | p-TsOH | Cholesterol | DFT (B3LYP/def2-TZVP) | Conformational rigidity favors α-attack | Exclusively α | [Fictionalized Data for Illustration] |
| 3,4,6-Tri-O-trimethylsilyl-D-glucal | TMS | I2/TfOH | Phenol | Ab initio (MP2/cc-pVTZ) | Lower activation barrier for α-addition | Moderate α-selectivity (e.g., 3:1) | [Fictionalized Data for Illustration] |
Note: The data presented in this table is a representative summary based on trends discussed in the literature and is intended for illustrative purposes. Specific values would be dependent on the exact reaction conditions and computational models used in a particular study.
II. Experimental Protocols
A common and effective method for the glycosylation of silyl-protected glucals involves the use of N-iodosuccinimide (NIS) and a catalytic amount of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).
Representative Experimental Protocol for NIS/TMSOTf-Mediated Glycosylation:
-
Preparation of Reactants: The silyl-protected glucal donor and the alcohol acceptor are dried under high vacuum for several hours before use. Anhydrous dichloromethane (B109758) (DCM) is used as the solvent.
-
Reaction Setup: To a solution of the silyl-protected glucal (1.0 equiv.) and the alcohol acceptor (1.2 equiv.) in anhydrous DCM at -78 °C under an inert atmosphere (e.g., argon), is added N-iodosuccinimide (1.1 equiv.).
-
Initiation: The reaction mixture is stirred for 10 minutes, after which a solution of trimethylsilyl trifluoromethanesulfonate (0.1 equiv.) in anhydrous DCM is added dropwise.
-
Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (B1220275) and sodium bicarbonate.
-
Workup and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired glycoside.
III. Visualizing Reaction Mechanisms and Workflows
A. Proposed Mechanism for Silyl-Assisted α-Glycosylation
The following diagram illustrates a proposed SN1-like mechanism for the α-selective glycosylation of a silyl-protected glucal. The silyl group at the C6 position is hypothesized to stabilize the developing positive charge at the anomeric center, favoring the formation of the α-glycoside.
Caption: Proposed SN1-like mechanism for α-glycosylation.
B. Computational Workflow for Transition State Analysis
This diagram outlines a typical workflow for the computational investigation of glycosylation reaction transition states.
Caption: Computational workflow for transition state analysis.
Safety Operating Guide
Essential Guide to the Proper Disposal of 6-O-(Triisopropylsilyl)-D-glucal
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 6-O-(Triisopropylsilyl)-D-glucal, ensuring compliance with standard laboratory safety protocols.
Chemical Profile and Hazards
This compound is an organosilicon compound commonly used in organic synthesis. Understanding its properties is the first step toward safe handling and disposal.
| Property | Value |
| CAS Number | 137915-37-8 |
| Molecular Formula | C₁₅H₃₀O₄Si |
| Molecular Weight | 302.48 g/mol |
| Hazard Classification | Skin Irritant (Category 2), Eye Irritant (Category 2)[1] |
Immediate safety precautions are necessary when handling this compound. It is known to cause skin and serious eye irritation.[1] Therefore, personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is to treat it as hazardous chemical waste. It must not be poured down the drain or disposed of in regular trash.[2][3]
1. Waste Collection and Segregation:
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.
-
Container Compatibility: The container must be made of a material compatible with organosilicon compounds. High-density polyethylene (B3416737) (HDPE) or glass containers are suitable choices.[4][5] The container must be in good condition, free from cracks or leaks, and have a secure, tightly fitting cap.[6][7][8]
-
Incompatible Wastes: Do not mix this waste with incompatible materials. Specifically, keep it separate from strong acids, bases, and oxidizing agents to prevent violent reactions.[9]
2. Labeling:
-
Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."[8]
-
Full Chemical Name: List the full chemical name, "this compound," and approximate concentration. Do not use abbreviations or chemical formulas.[7][8]
3. Storage:
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.[1][9]
-
Secondary Containment: It is best practice to store the container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Secure and Closed: Keep the waste container closed at all times, except when adding waste.[1][2][7][8]
4. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): When the container is full or has been in storage for a designated period (typically not exceeding one year), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[1][2]
-
Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements set by your institution for hazardous waste disposal.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials. Collect the absorbed material into a sealed container for disposal as hazardous waste. For large spills, contact your institution's EHS for assistance. Prevent the spilled material from entering drains or waterways.[9]
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. vumc.org [vumc.org]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. How to dispose of waste containing heptamethyltrisiloxane? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 5. Hazardous Waste Disposal [cool.culturalheritage.org]
- 6. danielshealth.com [danielshealth.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 6-O-(Triisopropylsilyl)-D-glucal
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-O-(Triisopropylsilyl)-D-glucal in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and effective use of this compound.
Chemical Identifier:
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, immediate adherence to the following personal protective equipment (PPE) guidelines is mandatory to prevent skin and eye irritation.[2]
| Protective Equipment | Specifications | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). | To prevent skin contact, as the compound causes skin irritation.[2] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | To protect against splashes that can cause serious eye irritation.[2] |
| Body Protection | A standard laboratory coat. | To prevent contamination of personal clothing. |
Hazard Identification and Precautionary Measures
This compound is classified as a skin and eye irritant.[2] The following GHS hazard and precautionary statements should be strictly observed.
| GHS Classification | Hazard Statement | Precautionary Statements |
| Skin Irritation, Category 2 | H315: Causes skin irritation.[2] | P264: Wash hands thoroughly after handling.[2]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]P302+P352: IF ON SKIN: Wash with plenty of water.[2]P332+P313: If skin irritation occurs: Get medical advice/attention.[2]P362+P364: Take off contaminated clothing and wash it before reuse.[2] |
| Eye Irritation, Category 2 | H319: Causes serious eye irritation.[2] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]P337+P313: If eye irritation persists: Get medical advice/attention.[2] |
Physical and Chemical Properties
| Property | Value |
| Boiling Point | 361.9 ± 42.0 °C at 760 mmHg[4] |
| Flash Point | 172.7 ± 27.9 °C[4] |
| Sensitivity | Moisture Sensitive[5] |
Operational and Handling Plan
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
The compound is moisture-sensitive; therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[5]
Handling:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. A chemical fume hood should be used to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Dispensing: Carefully weigh and dispense the required amount of the compound. Avoid creating dust or aerosols.
-
Reaction Setup: If used in a reaction, ensure the glassware is dry to prevent hydrolysis of the silyl (B83357) ether.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[2] Clean the work area and any equipment used.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
